2-Bromo-3-benzyloxy-4-methoxybenzoic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 619872. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-4-methoxy-3-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c1-19-12-8-7-11(15(17)18)13(16)14(12)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQPGCQOYAYWKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)Br)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326868 | |
| Record name | 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135586-17-3 | |
| Record name | 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid
An In-depth Technical Guide to the Synthesis of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid
Abstract
This compound is a valuable substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of complex organic molecules and pharmaceutical agents, including the natural product taspine.[1] Its specific substitution pattern makes it a crucial building block in medicinal chemistry for developing compounds with potential anti-inflammatory and anti-cancer properties.[1] This guide provides a comprehensive, three-step synthetic pathway starting from the readily available and cost-effective starting material, isovanillin (3-hydroxy-4-methoxybenzaldehyde). The described methodology emphasizes chemical rationale, procedural detail, and safety, offering researchers a reliable and well-documented route to the target compound. The synthesis involves an initial regioselective ortho-bromination, followed by a standard Williamson ether synthesis for hydroxyl protection, and concludes with the oxidation of the aldehyde to the desired carboxylic acid.
Retrosynthetic Analysis and Strategic Overview
The synthetic strategy is devised from a retrosynthetic analysis of the target molecule. The two key disconnections are the benzyl ether linkage and the C-Br bond. This leads back to a simpler, commercially available precursor, 3-hydroxy-4-methoxybenzoic acid (isovanillic acid) or its corresponding aldehyde, isovanillin.
A forward synthesis based on isovanillin is chosen for its efficiency and the high yields typically associated with each step. The aldehyde functionality allows for a straightforward final oxidation to the carboxylic acid, a transformation that is generally high-yielding and reliable. The overall workflow is depicted below.
Sources
characterization of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid
An In-depth Technical Guide to the Characterization of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid
Introduction
This compound (CAS No. 135586-17-3) is a polysubstituted aromatic carboxylic acid.[1] Its multifaceted structure, featuring a bromine atom, a bulky benzyloxy protecting group, a methoxy group, and a carboxylic acid moiety, makes it a valuable intermediate in complex organic synthesis.[1] Notably, it serves as a key building block in the synthesis of various pharmaceutical agents and biologically active molecules.[1][2] Understanding its synthesis and detailed characterization is paramount for researchers in medicinal chemistry and drug development to ensure purity, confirm identity, and enable its effective use in subsequent synthetic steps.
This guide provides a comprehensive overview of the synthesis and characterization of this compound, grounded in established chemical principles and analytical techniques. It is designed to offer researchers and scientists both the theoretical basis and practical methodologies for handling and verifying this important chemical entity.
Molecular Structure
The structural arrangement of the substituents on the benzoic acid core dictates the molecule's reactivity and its unique spectroscopic signature.
Caption: Chemical Structure of this compound.
Synthesis and Purification
The synthesis of this compound can be logically approached from a readily available precursor such as 3-hydroxy-4-methoxybenzoic acid. The strategy involves protection of the phenolic hydroxyl group, followed by regioselective electrophilic bromination.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 3-Benzyloxy-4-methoxybenzoic Acid (Protection)
The initial step is the protection of the reactive phenolic hydroxyl group as a benzyl ether. This prevents it from interfering with the subsequent bromination step and increases the electron-donating nature of the substituent, which helps direct the electrophile. The Williamson ether synthesis is a robust and widely used method for this transformation.[3][4]
Protocol:
-
To a stirred solution of 3-hydroxy-4-methoxybenzoic acid (1.0 eq) in a polar aprotic solvent like DMF, add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).[5]
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add benzyl bromide (BnBr, 1.2 eq) dropwise to the suspension.[6]
-
Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield crude 3-benzyloxy-4-methoxybenzoic acid.
Step 2: Synthesis of this compound (Bromination)
Electrophilic aromatic substitution is used to introduce the bromine atom. The benzyloxy and methoxy groups are strong ortho-, para-directors.[7] The position ortho to the benzyloxy group (C2) and meta to the deactivating carboxylic acid group is sterically accessible and electronically favored for substitution. Using elemental bromine in acetic acid is an effective method for this transformation.[8]
Protocol:
-
Dissolve the 3-benzyloxy-4-methoxybenzoic acid (1.0 eq) from the previous step in glacial acetic acid.[9]
-
In a separate flask, prepare a solution of bromine (1.1 eq) in glacial acetic acid.
-
Slowly add the bromine solution dropwise to the stirred solution of the benzoic acid derivative at room temperature.[8]
-
Continue stirring for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Add a few drops of saturated sodium thiosulfate solution to quench any excess bromine.[9]
-
Filter the resulting solid, wash thoroughly with cold water, and allow it to air dry.
Purification
The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/water, to remove unreacted starting materials and side products.[9]
Physicochemical Properties
A summary of the key physical and chemical identifiers for the title compound is provided below.
| Property | Value | Reference |
| CAS Number | 135586-17-3 | [1] |
| Molecular Formula | C₁₅H₁₃BrO₄ | [1] |
| Molecular Weight | 337.17 g/mol | [1] |
| Appearance | White to off-white solid | [10] |
| Melting Point | Data for a similar isomer (2-Bromo-4-methoxy-5-benzyloxybenzoic acid) is 193-197 °C. | [10] |
| Solubility | Insoluble in water; soluble in common organic solvents like alcohols, ethers, and chlorinated solvents. | [11] |
Spectroscopic Characterization
Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. The expected signals are distinct for the aromatic, benzylic, methoxy, and carboxylic acid protons.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 12.0 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as a broad signal.[12] |
| ~7.3 - 7.5 | Multiplet | 5H | Phenyl-H of Bn | Protons of the unsubstituted benzyl ring. |
| ~7.8 - 8.0 | Doublet | 1H | Ar-H (H6) | Aromatic proton ortho to the -COOH group. |
| ~7.0 - 7.2 | Doublet | 1H | Ar-H (H5) | Aromatic proton ortho to the -OCH₃ group. |
| ~5.2 | Singlet | 2H | -OCH₂Ph | Benzylic methylene protons adjacent to an oxygen atom. |
| ~3.9 | Singlet | 3H | -OCH₃ | Methoxy protons.[12] |
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[12]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 - 172 | C=O | Carbonyl carbon of the carboxylic acid.[13] |
| ~155 - 160 | C4-OCH₃ | Aromatic carbon attached to the methoxy group. |
| ~150 - 155 | C3-OBn | Aromatic carbon attached to the benzyloxy group. |
| ~136 - 138 | Quaternary C of Bn | Aromatic carbon of the benzyl group attached to the CH₂. |
| ~127 - 129 | CH of Bn | Phenyl carbons of the benzyl group. |
| ~125 - 130 | Aromatic CH | Aromatic CH carbons of the benzoic acid ring. |
| ~115 - 120 | C1-COOH | Quaternary aromatic carbon attached to the -COOH group. |
| ~110 - 115 | C2-Br | Aromatic carbon attached to the bromine atom.[14] |
| ~71 - 75 | -OCH₂Ph | Benzylic carbon. |
| ~56 | -OCH₃ | Methoxy carbon.[14] |
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Use a high-field NMR spectrometer equipped for ¹³C detection.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR to obtain a good signal. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~3030 | C-H stretch | Aromatic |
| ~2950, ~2850 | C-H stretch | Aliphatic (CH₂ & CH₃) |
| 1680-1710 | C=O stretch | Carboxylic Acid (Aryl) |
| 1580-1600 | C=C stretch | Aromatic Ring |
| 1250-1300 | C-O stretch | Carboxylic Acid / Aryl Ether |
| 1000-1100 | C-O stretch | Alkyl Ether |
| 550-650 | C-Br stretch | Aryl Bromide |
Reference for general ranges:[15]
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the dry solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[12]
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum first, then the sample spectrum. The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.
Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z (Mass-to-Charge Ratio) | Assignment | Rationale |
| 336 / 338 | [M]⁺ | Molecular ion peak. The presence of two peaks of nearly equal intensity separated by 2 Da is characteristic of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). |
| 291 / 293 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 245 / 247 | [M - CH₂Ph]⁺ or [M - C₇H₇]⁺ | Loss of the benzyl group. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment characteristic of benzyl groups. |
Reference for fragmentation patterns:[12][16]
Experimental Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS).[12]
-
Ionization: Use Electron Ionization (EI) with a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Generate a mass spectrum by plotting the relative abundance of ions against their m/z ratio.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. As with many halogenated aromatic compounds, it should be considered a potential irritant to the skin, eyes, and respiratory system.[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Applications
The primary application of this compound is as a versatile intermediate in organic synthesis.[1] The different functional groups can be selectively manipulated. For example, the carboxylic acid can be converted to esters or amides, the benzyl ether can be deprotected via hydrogenolysis to reveal a hydroxyl group, and the aryl bromide can participate in cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds. These properties make it a valuable precursor for constructing complex molecular architectures found in many modern pharmaceuticals.[2]
References
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- Der Pharma Chemica. (n.d.). Mechanistic Investigations of Oxidation of Vanillin by N-Bromosuccinimide-A Kinetic Approach.
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- ChemicalBook. (n.d.). This compound Methyl Ester synthesis.
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- Royal Society of Chemistry. (n.d.). Halogenation Reactions of Vanillin | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- ResearchGate. (2018). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity.
- ResearchGate. (n.d.). The Comparative Bromination of Vanillin Using the Reported Reagents vs. [BBIm]Br 3.
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- Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions.
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- ChemicalBook. (n.d.). 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE(2973-58-2) 1H NMR spectrum.
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- NIST WebBook. (n.d.). o-Methoxybenzoic acid, 2-bromo-4-fluorophenyl ester.
- NIST WebBook. (n.d.). Benzoic acid, 4-methoxy-.
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- NIST WebBook. (n.d.). Benzoic acid, 2-bromo-.
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An In-depth Technical Guide to the Physical Properties of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-benzyloxy-4-methoxybenzoic acid, a substituted aromatic carboxylic acid, serves as a crucial intermediate in the synthesis of various organic compounds, including pharmacologically active molecules.[1] Its molecular structure, featuring a bromine atom, a benzyloxy group, and a methoxy group on the benzoic acid core, imparts specific physicochemical characteristics that are critical for its handling, reaction optimization, and purification.[1] This guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside detailed, field-proven methodologies for their experimental determination. Understanding these properties is paramount for its effective utilization in research and development.
Molecular Structure and Identification
The unique arrangement of functional groups on the benzene ring dictates the reactivity and physical behavior of this compound.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃BrO₄ | [1] |
| Molecular Weight | 337.17 g/mol | [1] |
| CAS Number | 135586-17-3 | [1] |
| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |
| Melting Point | No experimental data available. A related isomer, 2-Bromo-4-methoxy-5-benzyloxybenzoic acid, has a melting point of 193.0 to 197.0 °C. | |
| Boiling Point | 445.4±45.0 °C (Predicted for an isomer) | |
| Solubility | No quantitative data available. Expected to be soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate, and sparingly soluble in water. | |
| pKa | 2.97±0.10 (Predicted for an isomer) |
Experimental Determination of Physical Properties
The following protocols describe standard methods for determining the key physical properties of this compound.
Melting Point Determination
The melting point provides a crucial indication of purity. A sharp melting range is characteristic of a pure compound, while a broad range often suggests the presence of impurities.
Protocol 1: Differential Scanning Calorimetry (DSC)
DSC is a highly precise method for determining the melting temperature by measuring the difference in heat flow between a sample and a reference as a function of temperature.[2][3]
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Set the instrument to heat at a controlled rate, typically 2-5 °C/min, under a nitrogen atmosphere.[4]
-
-
Data Acquisition: Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the melting endotherm.[4][5]
-
Purity Analysis: The shape of the melting peak can be used to estimate the purity of the sample using the van't Hoff equation.[4]
Caption: Workflow for melting point determination using DSC.
Protocol 2: Capillary Melting Point Apparatus
A traditional and widely used method for melting point determination.
-
Sample Preparation: Finely powder a small amount of the dry sample. Pack the powder into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in the heating block of the apparatus. Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C/min.
-
Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Solubility Determination
Understanding the solubility of this compound in various solvents is essential for reaction setup, extraction, and purification processes.
Protocol: Gravimetric Method
This method involves preparing a saturated solution and determining the mass of the dissolved solute.[6]
-
Equilibration: Add an excess amount of the compound to a known volume of the solvent in a sealed vial. Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[6]
-
Separation: Separate the undissolved solid by filtration or centrifugation.[6]
-
Solvent Evaporation: Transfer a known volume of the clear, saturated solution to a pre-weighed vial. Evaporate the solvent under reduced pressure or in a vacuum oven until a constant weight of the dried solute is obtained.[6]
-
Calculation: Calculate the solubility as the mass of the dissolved compound per volume of the solvent (e.g., in g/L or mg/mL).[6]
Caption: Workflow for solubility determination by the gravimetric method.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and purity assessment.
¹H and ¹³C NMR Spectroscopy
Sample Preparation Protocol
Proper sample preparation is critical for obtaining high-quality NMR spectra.[7]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).[7]
-
Concentration: For ¹H NMR, dissolve 5-25 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration (50-100 mg) is often required.[7]
-
Filtration: Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.
-
Transfer: Transfer the filtered solution into a clean, dry NMR tube.
Expected Spectral Features
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, around 10-13 ppm.[8][9] Its position is dependent on concentration and solvent.
-
Aromatic Protons: Signals from the protons on the benzoic acid and benzyl rings are expected in the range of 6.8-8.2 ppm.
-
Benzyloxy Methylene Protons (-OCH₂Ph): A singlet around 5.0-5.5 ppm.
-
Methoxy Protons (-OCH₃): A singlet around 3.8-4.0 ppm.
-
-
¹³C NMR:
Conclusion
This technical guide provides a framework for understanding and determining the key physical properties of this compound. While experimental data for this specific compound is limited in the public domain, the provided protocols offer robust methodologies for its characterization in a laboratory setting. The presented information, combining known data for the molecular structure with established analytical techniques, serves as a valuable resource for researchers in organic synthesis and drug development, enabling them to handle and utilize this important chemical intermediate with greater confidence and precision.
References
-
NMR Sample Preparation. University of California, Riverside. Available at: [Link]
-
Titrimetric Study of Solubility of Solute Benzoic Acid and Their Partition in Water and Benzene Solvents. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). Human Metabolome Database. Available at: [Link]
-
2-BENZYLOXY-6-BROMO-3-METHOXY-BENZOIC-ACID - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
(PDF) Solubility of Benzoic Acid in Mixed Solvents. ResearchGate. Available at: [Link]
-
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Available at: [Link]
-
Differential scanning calorimetry. CureFFI.org. Available at: [Link]
-
How Does DSC Measure Melting Point (Tm)? - Chemistry For Everyone. YouTube. Available at: [Link]
-
Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. ResearchGate. Available at: [Link]
-
Melting point determination. University of Calgary. Available at: [Link]
-
13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database. Available at: [Link]
-
20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Available at: [Link]
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Evaluation of USP melting point standards by differential scanning calorimetry. ResearchGate. Available at: [Link]
-
Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO. Available at: [Link]
-
Video: NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. Available at: [Link]
-
Carboxylic acid NMR. Chemistry LibreTexts. Available at: [Link]
-
1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Human Metabolome Database. Available at: [Link]
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2-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 14484713. PubChem. Available at: [Link]
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13C NMR Spectrum (PHY0064709). PhytoBank. Available at: [Link]
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The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]
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Spectral Data Analysis of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
Molecular Structure and Spectroscopic Overview
The structure of 2-Bromo-3-benzyloxy-4-methoxybenzoic acid (C₁₅H₁₃BrO₄, Molecular Weight: 337.17 g/mol ) dictates a unique spectral fingerprint. The highly substituted benzene ring, the carboxylic acid moiety, and the benzyloxy and methoxy groups will each give rise to characteristic signals in their respective spectroscopic analyses. Understanding these expected signals is crucial for researchers synthesizing or utilizing this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the benzyloxy group protons, the methoxy protons, and the carboxylic acid proton. The chemical shifts are predicted based on the electronic environment of each proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | The chemical shift of the acidic proton is highly dependent on the solvent and concentration. |
| Aromatic (Benzoic Acid Ring) | 7.5 - 7.8 | Multiplet | 2H | The two aromatic protons on the benzoic acid ring will likely appear as a multiplet due to their distinct electronic environments and potential coupling. |
| Aromatic (Benzyl Group) | 7.2 - 7.5 | Multiplet | 5H | The five protons of the phenyl ring of the benzyloxy group will resonate in the typical aromatic region. |
| Benzylic (-OCH₂Ph) | ~5.2 | Singlet | 2H | These two protons are chemically equivalent and will appear as a sharp singlet. |
| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H | The three protons of the methoxy group are equivalent and will appear as a singlet. |
Expert Insight: The downfield shift of the carboxylic acid proton is a hallmark of its acidic nature. The exact positions of the aromatic protons on the benzoic acid core will be influenced by the combined electronic effects of the bromo, benzyloxy, and methoxy substituents.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (-COOH) | 165 - 175 | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield. |
| Aromatic (C-Br) | 110 - 120 | The carbon atom directly attached to the bromine will be shifted upfield compared to other aromatic carbons due to the heavy atom effect. |
| Aromatic (C-O, Benzyloxy) | 150 - 160 | The carbon attached to the benzyloxy group will be downfield due to the electronegativity of the oxygen atom. |
| Aromatic (C-O, Methoxy) | 155 - 165 | The carbon attached to the methoxy group will also be shifted downfield. |
| Aromatic (C-H) | 115 - 135 | The chemical shifts of the remaining aromatic carbons will be in this range. |
| Aromatic (Quaternary) | 120 - 140 | The quaternary carbons of the benzoic acid and benzyl rings will also be found in the aromatic region. |
| Benzylic (-OCH₂Ph) | 70 - 80 | The benzylic carbon is shifted downfield due to the attached oxygen. |
| Methoxy (-OCH₃) | 55 - 65 | The methoxy carbon will resonate in its characteristic region. |
Trustworthiness: These predictions are based on established chemical shift ranges for similar functional groups and substitution patterns found in various benzoic acid derivatives.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Typical for C-H bonds on a benzene ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Weak | Corresponding to the benzylic and methoxy C-H bonds. |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong | A very strong and sharp absorption band characteristic of the carbonyl group in a carboxylic acid. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Multiple bands are expected in this region due to the vibrations of the aromatic rings. |
| C-O Stretch (Ether & Acid) | 1200 - 1300 | Strong | Strong absorptions from the C-O bonds of the ether (benzyloxy and methoxy) and carboxylic acid groups. |
| C-Br Stretch | 500 - 650 | Medium to Strong | The carbon-bromine stretching vibration appears in the fingerprint region. |
Authoritative Grounding: The predicted absorption ranges are consistent with standard IR correlation charts and data from analogous aromatic carboxylic acids and ethers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrum (Electron Ionization - EI)
| m/z Value | Predicted Fragment | Notes |
| 336/338 | [M]⁺ | The molecular ion peak. The presence of a bromine atom will result in two peaks of approximately equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes). |
| 257 | [M - Br]⁺ | Loss of the bromine atom. |
| 246/248 | [M - COOH - H]⁺ | Loss of the carboxyl group. |
| 91 | [C₇H₇]⁺ | A very common and stable fragment corresponding to the benzyl cation (tropylium ion). This is often the base peak. |
| 77 | [C₆H₅]⁺ | Phenyl cation from the benzyl group. |
Expertise & Experience: In EI-MS, the fragmentation of benzoic acid derivatives often involves the loss of the carboxyl group. For benzyl ethers, the cleavage of the benzylic C-O bond to form the stable benzyl cation is a dominant fragmentation pathway.
Experimental Protocols
The following are generalized protocols for acquiring the spectral data discussed.
NMR Spectroscopy Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Cap the NMR tube and gently invert to ensure complete dissolution.
-
Place the NMR tube in the spectrometer for analysis.
FT-IR Spectroscopy (ATR Method)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after analysis.
Mass Spectrometry (EI Method)
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionize the sample using a standard electron energy of 70 eV.
-
Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detect the ions to generate the mass spectrum.
Visualizations
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic analysis.
Conclusion
The comprehensive spectral analysis of this compound is fundamental for its reliable use in research and development. This guide provides a detailed prediction of its ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles and comparisons with analogous structures. The provided protocols and workflows offer a practical framework for researchers to characterize this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.
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PubChem. 3-Benzyloxy-4-methoxybenzaldehyde. [Link]
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molecular structure of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid
An In-depth Technical Guide to 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of this compound, a polysubstituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. We will delve into its molecular structure, physicochemical properties, a plausible synthetic pathway with a detailed experimental protocol, and methods for its spectroscopic characterization. Furthermore, this guide will explore its applications as a versatile intermediate in the development of novel therapeutic agents, supported by insights into its potential biological activities. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's chemical and practical attributes.
Molecular Structure and Physicochemical Properties
This compound (C₁₅H₁₃BrO₄) is a complex molecule characterized by a benzoic acid core with four distinct substituents.[1][2] The strategic placement of a bromine atom, a bulky benzyloxy protecting group, and a methoxy group creates a unique electronic and steric environment. This substitution pattern makes it a valuable precursor in multi-step syntheses, as each functional group offers a handle for further chemical modification.[1]
The carboxylic acid group provides a site for esterification or amidation, the benzyloxy group can be removed via hydrogenolysis to reveal a reactive phenol, and the bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds. This inherent functionality is a key reason for its utility in constructing complex molecular architectures.
Caption: Plausible synthetic workflow for the target compound.
Detailed Experimental Protocol: A Representative Synthesis
This protocol is a representative method based on established organic chemistry principles for reactions such as esterification, bromination, and ether synthesis. [3][4][5] Step 1: Esterification of Vanillic Acid
-
Suspend vanillic acid (1.0 eq) in methanol (10 volumes).
-
Cool the mixture in an ice bath and slowly add sulfuric acid (0.1 eq) as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl vanillate.
Step 2: Bromination of Methyl Vanillate
-
Dissolve methyl vanillate (1.0 eq) in glacial acetic acid (10 volumes).
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise at room temperature while stirring.
-
Continue stirring for 2-3 hours at room temperature. The reaction progress can be monitored by TLC or GC-MS.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid.
-
Dry the solid under vacuum to obtain methyl 5-bromo-4-hydroxy-3-methoxybenzoate.
Step 3: Benzylation of the Brominated Intermediate
-
Dissolve the brominated intermediate (1.0 eq) in acetone or DMF (15 volumes).
-
Add anhydrous potassium carbonate (2.5 eq) and benzyl bromide (1.2 eq).
-
Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield methyl 2-bromo-3-benzyloxy-4-methoxybenzoate.
Step 4: Hydrolysis to the Final Product
-
Dissolve the purified methyl ester (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide or sodium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours.
-
Once the hydrolysis is complete (monitored by TLC), remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.
Spectroscopic Characterization
Structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and overall connectivity. [6][7] Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | - ~10-13 ppm (s, 1H): Carboxylic acid proton (-COOH). - ~7.3-7.5 ppm (m, 5H): Protons of the benzyl group phenyl ring. - ~7.1-7.3 ppm (d, 1H) & ~6.9-7.1 ppm (d, 1H): Aromatic protons on the main ring. - ~5.2 ppm (s, 2H): Methylene protons of the benzyl group (-OCH₂Ph). - ~3.9 ppm (s, 3H): Methoxy group protons (-OCH₃). |
| ¹³C NMR | - ~165-170 ppm: Carboxylic acid carbon (C=O). - ~150-160 ppm & ~110-140 ppm: Aromatic carbons. - ~70-75 ppm: Methylene carbon of the benzyl group (-OCH₂Ph). - ~55-60 ppm: Methoxy carbon (-OCH₃). |
| FTIR (cm⁻¹) | - ~2500-3300 (broad): O-H stretch of the carboxylic acid. - ~1680-1710 (strong): C=O stretch of the carboxylic acid. - ~1250 & ~1050: C-O stretches of the ether and methoxy groups. - ~550-650: C-Br stretch. |
| Mass Spec (EI) | - m/z ~336/338: Molecular ion peaks (M⁺ and M⁺+2) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio. - m/z ~91: Tropylium ion, a characteristic fragment from the benzyl group. |
Standard Protocols for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 5-10 mg is dissolved in a deuterated solvent like CDCl₃ or DMSO-d₆ and analyzed using a 400 or 500 MHz spectrometer. [7][8]* Fourier-Transform Infrared (FTIR) Spectroscopy: The spectrum is typically recorded using an ATR (Attenuated Total Reflectance) accessory, where a small amount of the solid sample is placed directly on the crystal. [7][9]* Mass Spectrometry (MS): For a compound of this nature, Electrospray Ionization (ESI) or Electron Ionization (EI) can be used to determine the molecular weight and fragmentation pattern. [7]
Applications in Medicinal Chemistry and Drug Discovery
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of more complex, biologically active molecules. [1]
-
Intermediate for API Synthesis: It is a documented intermediate in the synthesis of various pharmaceutical agents, including the natural product taspine, which has shown potential therapeutic effects. [1]Its derivatives have been investigated for their anti-inflammatory and anti-cancer properties. [1]For example, it can be used in the synthesis of Dibenzo[b,d]pyran-6-one derivatives, which are known to promote collagen production and inhibit elastase activity, making them relevant for anti-wrinkle agents. [10]
-
Scaffold for Library Development: The molecule's three distinct functionalization points (carboxylic acid, bromine, benzyl ether) allow for the creation of a diverse library of compounds for high-throughput screening.
-
The carboxylic acid can be converted into a wide range of amides and esters to explore interactions with biological targets.
-
The bromine atom is a key handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, alkyl, or vinyl groups.
-
The benzyloxy group acts as a protecting group for a phenol. Its removal via catalytic hydrogenation unmasks a hydroxyl group, which can then be further functionalized or serve as a key hydrogen bond donor in receptor binding. [1]
-
-
Structure-Activity Relationship (SAR) Studies: In drug development, understanding how modifications to a molecule's structure affect its biological activity is paramount. This compound provides a stable and versatile platform for systematic SAR studies to optimize lead compounds for potency, selectivity, and pharmacokinetic properties. [11]
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: While specific toxicity data is limited, compounds containing bromine can be skin and respiratory irritants. [1]Benzoic acid derivatives may cause serious eye irritation. [12]* Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.
Conclusion
This compound is a highly functionalized and synthetically valuable intermediate. Its unique combination of reactive sites provides chemists with a powerful tool for constructing complex molecular frameworks. The strategic importance of this compound lies in its role as a versatile scaffold in medicinal chemistry, enabling the synthesis of novel compounds with potential therapeutic applications in areas such as oncology and inflammation. A thorough understanding of its synthesis, characterization, and chemical reactivity is essential for any researcher aiming to leverage its potential in drug discovery and development.
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UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. University College London. Available at: [Link]
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ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives. Available at: [Link]
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PubMed Central (PMC). (n.d.). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Available at: [Link]
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PubChem. (n.d.). 2-Bromo-4-methoxybenzoic acid. National Institutes of Health. Available at: [Link]
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ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Available at: [Link]
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Journal of the American Chemical Society. (n.d.). The ultraviolet transitions of benzoic acid. 1. Interpretation of the singlet absorption spectrum. Available at: [Link]
-
University of Massachusetts Boston. (n.d.). Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. Available at: [Link]
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ACS Publications. (n.d.). The Absorption Spectra of Benzoic Acid and Esters. Available at: [Link]
-
SpectraBase. (n.d.). 2-BENZYLOXY-6-BROMO-3-METHOXY-BENZOIC-ACID. Available at: [Link]
-
YouTube. (2021, March 27). Bromination of vanillin. Available at: [Link]
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Wikipedia. (n.d.). Benzoic acid. Available at: [Link]
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Chemistry Steps. (n.d.). Benzylic Bromination. Available at: [Link]
- Google Patents. (n.d.). CA2683098C - Process for making galantamine.
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YouTube. (2021, May 11). Benzoic Acid Synthesis. Available at: [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Available at: [Link]
-
Chemistry Research Journal. (2023). Synthesis and characterization of Benzoic Acid. Available at: [Link]
-
YouTube. (2021, February 10). Synthesis of Benzoic acid. Available at: [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Available at: [Link]
- Google Patents. (n.d.). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
-
MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available at: [Link]
-
Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available at: [Link]
-
PubMed Central (PMC). (n.d.). 4-Benzyloxy-2-bromo-1-methoxybenzene. National Institutes of Health. Available at: [Link]
-
Chemical Society Reviews (RSC Publishing). (2024, January 16). Prodrugs as empowering tools in drug discovery and development. Available at: [Link]
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starting materials for 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid synthesis
An In-depth Technical Guide to the Synthesis of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the synthetic routes for preparing this compound, a key intermediate in the synthesis of various pharmaceutical agents, including the potential therapeutic compound taspine.[1] The document details two primary synthetic pathways starting from commercially available and cost-effective precursors: isovanillic acid (3-hydroxy-4-methoxybenzoic acid) and vanillic acid (4-hydroxy-3-methoxybenzoic acid). This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and process optimization strategies.
Introduction: The Significance of this compound
This compound (Molecular Formula: C₁₅H₁₃BrO₄, Molecular Weight: 337.17 g/mol ) is a substituted benzoic acid derivative that has garnered significant interest in medicinal chemistry.[1] Its structural features, including a bromine atom, a benzyloxy group, and a methoxy group, make it a versatile building block for the synthesis of more complex molecules.[1] Notably, it serves as a crucial intermediate in the preparation of taspine and other biologically active compounds with potential anti-inflammatory and anti-cancer properties.[1] The strategic placement of the bromine atom allows for further functionalization through reactions like nucleophilic substitution, making it a valuable synthon in drug discovery programs.[1]
This guide will explore the most practical and efficient synthetic strategies to obtain this important intermediate, focusing on the selection of starting materials and the rationale behind the chosen reaction sequences.
Strategic Selection of Starting Materials
The choice of starting material is a critical decision in any synthetic campaign, directly impacting the overall efficiency, cost-effectiveness, and scalability of the process. For the synthesis of this compound, two readily available phenolic acids, isovanillic acid and vanillic acid, present themselves as logical and economical starting points.
| Starting Material | Structure | Key Advantages | Key Challenges |
| Isovanillic Acid (3-hydroxy-4-methoxybenzoic acid) | - The hydroxyl and methoxy groups are already in the desired positions (3 and 4 respectively).- A more direct route to the target molecule. | - Requires selective protection of the phenolic hydroxyl group before bromination. | |
| Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) | - Abundant and inexpensive natural product derivative.[2][3] | - Requires an additional step to introduce the benzyloxy group at the 3-position, which involves a demethylation followed by benzylation. |
This guide will first detail the more direct synthetic pathway from isovanillic acid.
Synthetic Pathway from Isovanillic Acid (3-hydroxy-4-methoxybenzoic acid)
The synthesis from isovanillic acid is a three-step process involving:
-
Esterification of the carboxylic acid to protect it during subsequent reactions.
-
Benzylation of the phenolic hydroxyl group.
-
Regioselective Bromination at the 2-position.
-
Hydrolysis of the ester to yield the final product.
The overall synthetic workflow is depicted below:
Sources
Introduction: The Central Role of Benzoic Acids and the Power of Retrosynthesis
An In-Depth Technical Guide to the Retrosynthesis of Substituted Benzoic Acid Derivatives
Substituted benzoic acids are not merely simple organic molecules; they are foundational scaffolds in modern science. Their derivatives are ubiquitous, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The carboxylic acid functional group provides a versatile handle for a wide array of chemical transformations, while the aromatic ring allows for precise tuning of electronic, steric, and lipophilic properties.[2] In drug discovery, for instance, the benzoic acid moiety is a well-established pharmacophore found in blockbuster drugs, where it often serves as a key binding element to biological targets.[3][4][5]
Given their importance, the efficient and strategic synthesis of these molecules is a paramount concern for researchers in both academic and industrial settings. Retrosynthetic analysis, the art of deconstructing a target molecule into simpler, commercially available precursors, provides the logical framework for designing elegant and practical synthetic routes. This guide offers a deep dive into the core retrosynthetic strategies for substituted benzoic acid derivatives, moving beyond a simple recitation of reactions to explain the causality behind strategic bond disconnections and the selection of synthetic methodologies.
Core Principles: Deconstructing the Aromatic Carboxylic Acid
Retrosynthesis operates on the principle of identifying strategic bond disconnections that lead to stable or readily accessible synthons (idealized fragments) and their corresponding synthetic equivalents (real-world reagents). For substituted benzoic acids, three primary classes of disconnections dominate synthetic planning.
-
C(aryl)-C(carboxyl) Bond Disconnection: The most direct approach, which severs the bond between the aromatic ring and the carboxyl carbon. This strategy leads to an aryl nucleophile (or its precursor) and a one-carbon electrophile.
-
C(aryl)-H Bond Disconnection: A modern, atom-economical strategy that envisions the direct attachment of a carboxyl group to an existing C-H bond on the aromatic ring.
-
Functional Group Interconversion (FGI): An approach where the carboxyl group is derived from another functional group already attached to the ring, most commonly through the oxidation of an alkyl side chain.
The choice among these strategies is governed by the substitution pattern of the target molecule, functional group compatibility, and the availability of starting materials.
Caption: Core retrosynthetic strategies for substituted benzoic acids.
Strategy 1: Disconnection of the C(aryl)-C(carboxyl) Bond
This classical and highly reliable strategy involves forming the key bond between the aromatic ring and the carboxyl carbon. This disconnection conceptually generates an aryl anion synthon and a carboxyl cation synthon. In practice, this is achieved by reacting a nucleophilic aryl species with an electrophilic C1 source, typically carbon dioxide.
Carboxylation of Grignard and Organolithium Reagents
The reaction of organometallic reagents with carbon dioxide is a cornerstone of carboxylic acid synthesis.[6][7] Aryl Grignard (ArMgX) and aryllithium (ArLi) reagents, prepared from the corresponding aryl halides, are potent nucleophiles that readily attack the electrophilic carbon of CO₂.[6]
Causality and Trustworthiness: This method's reliability stems from the highly polarized and nucleophilic nature of the carbon-metal bond. The resulting carboxylate salt is stable under the reaction conditions and is protonated during a separate aqueous acid workup step to yield the final product.[8] The primary challenge and a critical aspect of this protocol's integrity is the absolute requirement for anhydrous conditions. Grignard and organolithium reagents are exceptionally strong bases and will be instantly destroyed by any protic source, including trace amounts of water or alcohols.[9]
Caption: Mechanism of benzoic acid synthesis via Grignard carboxylation.
Palladium-Catalyzed Carboxylation
For substrates with functional groups incompatible with highly basic organometallics (e.g., esters, ketones, nitro groups), transition metal-catalyzed methods offer a milder and more tolerant alternative. Palladium-catalyzed carboxylation of aryl halides or triflates is a powerful technique that avoids the preparation of sensitive organometallic intermediates.[10]
Expertise and Causality: These reactions typically involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by the insertion of CO₂ into the resulting Aryl-Pd(II) bond. A crucial step is the subsequent reductive elimination, often facilitated by a reducing agent like Et₂Zn, to release the carboxylated product and regenerate the Pd(0) catalyst.[10][11] The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands like tBuXPhos often being employed to promote the challenging CO₂ insertion and reductive elimination steps.[10] While this method offers excellent functional group tolerance, it requires careful optimization of the catalyst system, reductant, and reaction conditions.[12]
| Method | Key Reagents | Functional Group Tolerance | Key Advantages | Key Disadvantages |
| Grignard/Organolithium | Ar-X (X=Br, I), Mg or 2 Li; CO₂ (dry ice); H₃O⁺ | Poor (incompatible with acidic protons, many carbonyls) | High yields, simple reagents, well-established.[13] | Requires strictly anhydrous conditions; limited functional group tolerance.[9] |
| Palladium-Catalyzed | Ar-X (X=Br, I), Pd catalyst, Ligand, Reductant, CO₂ | Good to Excellent[12] | High functional group tolerance, milder conditions. | Requires expensive catalyst/ligands, optimization needed, use of CO gas.[10] |
Strategy 2: Disconnection of the C(aryl)-H Bond
Direct C-H carboxylation represents a highly efficient and sustainable approach, as it obviates the need for pre-functionalized starting materials like aryl halides.[14][15]
Kolbe-Schmitt Reaction
A classic and industrially vital reaction, the Kolbe-Schmitt process is used for the synthesis of hydroxybenzoic acids, most notably salicylic acid (2-hydroxybenzoic acid), the precursor to aspirin.[16][17] The reaction involves heating a sodium phenoxide with carbon dioxide under high pressure (100 atm) and temperature (125 °C).[18][19]
Mechanistic Insight: The reaction proceeds via the nucleophilic addition of the phenoxide to CO₂.[17][18] The phenoxide is a bidentate nucleophile, and the regioselectivity (ortho vs. para carboxylation) is influenced by the cation. Sodium phenoxide preferentially forms a complex with CO₂ that favors ortho-carboxylation, while potassium phenoxide, being less coordinating, allows for the thermodynamically more stable para-isomer to be formed.[18][19] This method is powerful but largely limited to phenols and their derivatives.
Modern Direct C-H Carboxylation
Recent advances have focused on developing transition-metal or strong-base-mediated protocols for the direct carboxylation of a broader range of aromatic C-H bonds.[20][21] These methods can functionalize electron-deficient arenes that are challenging substrates for traditional electrophilic aromatic substitution.[15][22] For example, systems using combined Brønsted bases like LiO-t-Bu and CsF have shown success in deprotonating even weakly acidic C-H bonds, allowing for subsequent trapping with CO₂.[21][22]
Field-Proven Insights: While academically powerful, these methods often require specialized reagents (e.g., 18-crown-6), high temperatures, and careful optimization.[20][21] Their substrate scope and functional group tolerance are areas of active research, but they hold immense promise for streamlining synthetic routes to complex, polyfunctionalized benzoic acid derivatives.[15][22]
Strategy 3: Functional Group Interconversion (FGI) via Side-Chain Oxidation
This strategy is one of the most robust and widely used methods, particularly in industrial settings.[23] It relies on the oxidation of an alkyl group, typically a methyl group, attached to the aromatic ring.
Expertise and Causality: The benzene ring itself is remarkably stable to strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[23][24] However, the presence of the ring dramatically activates the benzylic C-H bonds of an attached alkyl side chain.[24][25] This activation allows for the selective oxidation of the entire side chain, regardless of its length, down to a carboxylic acid group.[26] The reaction proceeds through a complex mechanism involving benzylic radical intermediates.[24][25] A key requirement for this reaction to proceed is the presence of at least one benzylic hydrogen; thus, a tert-butylbenzene is inert to these conditions.[23][24]
This method is highly effective for preparing benzoic acids from readily available alkylbenzenes like toluene and xylenes.[27][28] The industrial production of terephthalic acid, a monomer for polyester, relies on the cobalt-catalyzed air oxidation of p-xylene, highlighting the scalability and economic viability of this approach.[24][25]
Caption: General experimental workflow for side-chain oxidation.
Experimental Protocols
Trustworthiness: The following protocols are self-validating systems, representing standard, well-established laboratory procedures for the synthesis of benzoic acid.
Protocol 1: Synthesis of Benzoic Acid from Bromobenzene via Grignard Reagent
Materials:
-
Magnesium turnings (2.67 g, 110 mmol)
-
Anhydrous diethyl ether (100 mL)
-
Bromobenzene (10.5 mL, 15.7 g, 100 mmol)
-
Dry ice (solid CO₂) (approx. 40 g)
-
6 M Hydrochloric acid (HCl) (approx. 50 mL)
-
Iodine crystal (as initiator)
Procedure:
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. All glassware must be rigorously oven-dried and assembled while hot under a stream of dry nitrogen or argon. Protect all openings with drying tubes (CaCl₂).
-
Initiation: Place the magnesium turnings and a single crystal of iodine in the flask. Gently warm the flask with a heat gun until violet iodine vapors are observed. This step helps to activate the magnesium surface. Allow the flask to cool.
-
Grignard Formation: Add 20 mL of anhydrous ether to the flask. Dissolve the bromobenzene in 50 mL of anhydrous ether and place this solution in the dropping funnel. Add ~5 mL of the bromobenzene solution to the magnesium. The reaction should initiate, evidenced by cloudiness and gentle boiling. If it does not start, gentle warming may be required.
-
Reaction: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the reaction mixture in an ice bath. In a separate beaker, crush about 40 g of dry ice. Rapidly pour the Grignard solution onto the crushed dry ice with gentle swirling. The mixture will solidify. Allow it to stand until the excess dry ice has sublimated.[8][9]
-
Workup: Slowly and cautiously add 50 mL of 6 M HCl to the reaction beaker to hydrolyze the magnesium salt. The mixture will separate into two layers.
-
Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with two 30 mL portions of diethyl ether. Combine all organic layers.
-
Purification: Extract the combined ether layers with 5% aqueous NaOH. The benzoic acid will move into the aqueous basic layer as sodium benzoate. Separate the layers and acidify the aqueous layer with concentrated HCl until no more precipitate forms. Collect the crude benzoic acid by vacuum filtration, wash with cold water, and recrystallize from hot water to obtain pure white crystals.
Protocol 2: Synthesis of Benzoic Acid from Toluene by Permanganate Oxidation
Materials:
-
Toluene (5.3 mL, 4.6 g, 50 mmol)
-
Potassium permanganate (KMnO₄) (15.8 g, 100 mmol)
-
Sodium carbonate (Na₂CO₃) (1 g)
-
10% Sulfuric acid (H₂SO₄)
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
Setup: In a 500 mL round-bottom flask, combine 200 mL of water, the toluene, potassium permanganate, and sodium carbonate. Add a few boiling chips.
-
Oxidation: Attach a reflux condenser and heat the mixture to a vigorous reflux using a heating mantle. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂). Reflux for 1.5-2 hours or until the purple color is gone.[27]
-
Workup: Allow the mixture to cool slightly. While still hot, filter the mixture by vacuum filtration to remove the brown MnO₂. Wash the precipitate with a small amount of hot water to ensure all the product is collected in the filtrate.
-
Precipitation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly and carefully acidify the solution by adding concentrated HCl dropwise until the solution is acidic to litmus paper. A white precipitate of benzoic acid will form.[27]
-
Purification: Collect the crude benzoic acid by vacuum filtration and wash it with a small amount of cold water. For higher purity, recrystallize the product from a minimum amount of boiling water. Allow the solution to cool slowly, then place it in an ice bath to maximize crystal formation. Filter the pure crystals and allow them to air dry.
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Pathare, R. S., et al. (2015). Supported Palladium Nanoparticle-Catalyzed Carboxylation of Aryl Halides, Alkenylsilanes, and Organoboronic Acids Employing Oxalic Acid as the C1 Source. Organic Letters. [Link]
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An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Benzyloxy Methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The electrophilic aromatic substitution (EAS) of substituted benzoic acids is a fundamental reaction in organic synthesis, crucial for the construction of a wide array of pharmaceutical intermediates and fine chemicals.[1] This guide focuses on the nuanced reactivity of benzyloxy methoxybenzoic acid, a substrate of interest due to the interplay of its distinct functional groups. The regiochemical outcome of EAS reactions on this molecule is governed by the directing effects of the benzyloxy, methoxy, and carboxylic acid substituents. Understanding these influences is paramount for predicting and controlling the synthesis of desired isomers.
The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature.[1][2] Conversely, the methoxy and benzyloxy groups are activating, ortho-, para-directing groups because they donate electron density to the aromatic ring through resonance.[3][4][5] The final regioselectivity of an electrophilic attack is a result of the competition or reinforcement of these directing effects, further influenced by steric hindrance.[6][7]
This technical guide will provide a comprehensive analysis of the factors governing electrophilic aromatic substitution on benzyloxy methoxybenzoic acid, offering insights into reaction mechanisms, regioselectivity, and practical experimental protocols.
Mechanistic Considerations: The Interplay of Directing Groups
The position of electrophilic attack on the benzyloxy methoxybenzoic acid ring is determined by the combined electronic and steric effects of the three substituents. Let's analyze a common isomer, 4-(benzyloxy)-3-methoxybenzoic acid, to illustrate these principles.
-
Carboxylic Acid (-COOH): This group is strongly deactivating and meta-directing.[8][9] It withdraws electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.[10][11] This deactivation is most pronounced at the ortho and para positions, making the meta position the most likely site for substitution relative to the carboxyl group.[11]
-
Methoxy (-OCH₃) and Benzyloxy (-OCH₂Ph) Groups: Both are activating groups and ortho-, para-directors.[3][5] The oxygen atom in each group possesses lone pairs of electrons that can be donated to the aromatic ring via resonance, increasing the electron density at the ortho and para positions.[4][8] This makes these positions more susceptible to attack by an electrophile.[11] In the case of 4-(benzyloxy)-3-methoxybenzoic acid, the methoxy group is at position 3 and the benzyloxy group is at position 4.
Predicting Regioselectivity:
In 4-(benzyloxy)-3-methoxybenzoic acid, the directing effects of the activating groups (methoxy and benzyloxy) will dominate over the deactivating carboxylic acid group.[10] The methoxy group at position 3 directs ortho (to positions 2 and 4) and para (to position 6). The benzyloxy group at position 4 directs ortho (to positions 3 and 5) and para (to position 6, which is already occupied by the carboxyl group's influence).
Therefore, the most probable sites for electrophilic attack are positions 2 and 5. Position 2 is ortho to the methoxy group and meta to the benzyloxy group. Position 5 is ortho to the benzyloxy group and meta to the methoxy group. The stronger activating group will have a greater influence. While both are oxygen-based activating groups, the benzyloxy group is slightly bulkier, which could introduce steric hindrance, potentially favoring substitution at the less hindered position.[6][12]
The following diagram illustrates the directing effects on 4-(benzyloxy)-3-methoxybenzoic acid:
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A Theoretical and Computational Guide to Substituted Benzoic Acid Acidity in Drug Discovery
This technical guide provides a comprehensive overview of the theoretical principles and computational methodologies used to analyze and predict the acidity of substituted benzoic acids. An accurate understanding of the acid dissociation constant (pKa) is fundamental in drug development, as it governs a molecule's behavior in physiological environments. We will explore the foundational Hammett equation and delve into modern, high-fidelity computational workflows that offer precise pKa prediction, empowering rational drug design.
The Primacy of pKa in Medicinal Chemistry
The journey of a drug molecule through the body is a trek across diverse pH landscapes, from the acidic milieu of the stomach (pH 1.5-3.5) to the neutral environment of the blood (pH ~7.4). The pKa of an ionizable drug, such as a benzoic acid derivative, dictates its charge state at each of these locations. This, in turn, profoundly influences its Absorption, Distribution, Metabolism, and Excretion (ADME) properties:
-
Solubility: The ionized form of a drug is generally more water-soluble, which is critical for formulation and dissolution.
-
Membrane Permeability: The neutral, un-ionized form is typically more lipophilic and better able to passively diffuse across cell membranes, a key step in absorption.
-
Receptor Binding: The charge state can be a critical determinant for binding to a biological target, where specific ionic interactions may be required for efficacy.
Therefore, the ability to predict and fine-tune the pKa of a lead compound is not merely an academic exercise; it is a cornerstone of developing a viable therapeutic agent. Theoretical and computational approaches provide a powerful, resource-efficient means to achieve this predictive power.
The Hammett Equation: Quantifying Substituent Effects
Long before the widespread availability of computational power, the Hammett equation established a robust framework for understanding how substituents on an aromatic ring electronically influence reaction rates and equilibria.[1][2] It serves as a quintessential example of a linear free-energy relationship (LFER). For the dissociation of a substituted benzoic acid in water at 25°C, the equation is:
log(Kₓ / Kн) = σρ
where:
-
Kₓ is the acid dissociation constant of the substituted benzoic acid.
-
Kн is the acid dissociation constant of the parent benzoic acid.
-
σ (sigma) is the substituent constant , an empirical value that quantifies the electronic effect (both inductive and resonance) of a substituent. A positive σ indicates an electron-withdrawing group (EWG), which stabilizes the resulting carboxylate anion and increases acidity (lowers pKa). A negative σ signifies an electron-donating group (EDG), which destabilizes the anion and decreases acidity (raises pKa).[3]
-
ρ (rho) is the reaction constant , which measures the sensitivity of the reaction to substituent effects. For the ionization of benzoic acids, ρ is defined as 1.[1]
A plot of log(Kₓ / Kн) versus σ for a series of meta- and para-substituted benzoic acids yields a straight line, visually demonstrating this powerful correlation. The Hammett equation, however, generally fails for ortho-substituents due to complex steric interactions and intramolecular hydrogen bonding, an issue often termed the "ortho-effect".[4][5]
Caption: A representative Hammett plot showing the linear free-energy relationship for substituted benzoic acids.
High-Fidelity pKa Prediction with Quantum Chemistry
While the Hammett equation provides invaluable intuition, modern drug design requires greater quantitative accuracy and applicability to novel scaffolds. Quantum mechanics (QM), particularly Density Functional Theory (DFT), has become the gold standard for this purpose.[6][7]
Directly calculating pKa is challenging because it involves a free energy change in solution. The most robust method involves a thermodynamic cycle that dissects the problem into computationally tractable gas-phase and solvation components.[8]
The Guiding Thermodynamic Cycle
The pKa is related to the standard Gibbs free energy of the deprotonation reaction in solution (ΔG°ₛₒₗᵥ). The cycle below illustrates how this value can be derived from gas-phase energies and solvation free energies.
Caption: The thermodynamic cycle relating gas-phase deprotonation energy to the free energy of dissociation in solution.
The pKa can be calculated from the equation: pKa = (ΔG°gas + ΔG°solv(A⁻) + ΔG°solv(H⁺) - ΔG°solv(HA)) / (2.303 * RT)
The free energy of solvation for the proton, ΔG°solv(H⁺), is a well-established experimental value, simplifying the calculation. The primary task is to accurately compute the other three energy terms.
Experimental Protocol: Computational pKa Prediction Workflow
This protocol outlines the steps for calculating the pKa of a substituted benzoic acid using DFT with an implicit solvent model.
Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan. Method: DFT (e.g., B3LYP functional). Basis Set: A Pople-style basis set like 6-311+G(d,p) is a good starting point. Solvent Model: An implicit model such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).[6]
Step-by-Step Methodology:
-
Gas-Phase Calculations:
-
A. Structure Generation: Build 3D structures of the neutral acid (HA) and its conjugate base anion (A⁻).
-
B. Geometry Optimization: Perform a full geometry optimization for both HA and A⁻ in the gas phase. This finds the lowest energy conformation of each molecule.
-
C. Frequency Calculation: Run a vibrational frequency analysis on the optimized structures. This confirms they are true energy minima (no imaginary frequencies) and provides the thermal corrections needed to calculate the Gibbs free energy (G°gas).
-
-
Solution-Phase Calculations:
-
A. Solvated Optimization: Using the gas-phase optimized geometries as starting points, re-optimize the structures of HA and A⁻, this time applying the implicit solvent model (e.g., water).
-
B. Solvated Energy: Perform a single-point energy calculation on the solvated geometries to obtain a highly accurate electronic energy in the solvent continuum.
-
-
Data Extraction and pKa Calculation:
-
A. Extract Energies: From the output files, obtain the gas-phase Gibbs free energy for HA (G°gas(HA)) and A⁻ (G°gas(A⁻)).
-
B. Calculate Solvation Energies: The free energy of solvation for each species is the difference between its energy in solution and in the gas phase.
-
ΔG°solv(HA) = E_solv(HA) - E_gas(HA)
-
ΔG°solv(A⁻) = E_solv(A⁻) - E_gas(A⁻)
-
-
C. Final Calculation: Substitute all calculated and experimental (for H⁺) values into the thermodynamic cycle equation to determine the final pKa.
-
This entire workflow can be visualized as follows:
Caption: A streamlined workflow diagram for the computational prediction of pKa using a dual gas-phase and solution-phase approach.
Data Analysis: Validating the Predictions
The ultimate test of a computational model is its agreement with experimental data. A robust protocol should yield pKa values that are highly correlated with measured values across a range of substituents. The table below presents a typical comparison for para-substituted benzoic acids, demonstrating the high accuracy achievable.
| Substituent (para-) | Hammett σₚ | Experimental pKa | Calculated pKa (B3LYP/SMD) | Deviation (ΔpKa) |
| -NH₂ | -0.66 | 4.92 | 4.87 | -0.05 |
| -OCH₃ | -0.27 | 4.47 | 4.51 | +0.04 |
| -CH₃ | -0.17 | 4.37 | 4.35 | -0.02 |
| -H | 0.00 | 4.20 | 4.20 (Reference) | 0.00 |
| -Cl | 0.23 | 3.99 | 3.95 | -0.04 |
| -CN | 0.66 | 3.55 | 3.59 | +0.04 |
| -NO₂ | 0.78 | 3.44 | 3.41 | -0.03 |
Table 1: Comparison of experimental pKa values with those predicted by DFT calculations for para-substituted benzoic acids. The small deviations highlight the model's predictive power.
Conclusion
The theoretical study of benzoic acid acidity has progressed from the elegant empiricism of the Hammett equation to the rigorous, first-principles approach of quantum chemistry. For the modern drug discovery scientist, computational pKa prediction is an indispensable tool. It allows for the rapid, in silico screening of candidate molecules, prioritization of synthetic efforts, and the rational design of compounds with optimized ADME profiles. By accurately modeling the fundamental interplay of structure, electronics, and solvation, these theoretical methods provide profound insights that accelerate the development of new and effective medicines.
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Fias, S., Mulliken, P., & Geerlings, P. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. International Journal of Molecular Sciences, 25(6), 3206. [Link]
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Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4‐5), 1396-1403. [Link]
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Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
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Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal solvation model based on solute electron density and on a continuum model of the solvent defined by the bulk dielectric constant and atomic surface tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396. [Link]
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Saito, K., Xu, T., & Ishikita, H. (2022). Correlation between C=O stretching vibrational frequency and pKa shift of carboxylic acids. The Journal of Physical Chemistry B, 126(27), 4999-5006. [Link]
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- 7. jchemlett.com [jchemlett.com]
- 8. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 2-Bromo-3-benzyloxy-4-methoxybenzoic acid, a valuable intermediate in medicinal chemistry and organic synthesis.[1] The synthesis commences with the regioselective bromination of 3-hydroxy-4-methoxybenzoic acid (iso-vanillic acid) to yield 2-bromo-3-hydroxy-4-methoxybenzoic acid. This intermediate is subsequently benzylated via a Williamson ether synthesis to afford the final product. This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, and safety considerations to ensure a successful and reproducible synthesis.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules, including the potential therapeutic agent taspine.[1] Its utility stems from the orthogonal reactivity of its functional groups: the carboxylic acid allows for amide bond formation, the bromine atom can participate in cross-coupling reactions, and the benzyl ether serves as a stable protecting group for the phenolic hydroxyl.
The synthetic strategy detailed herein is designed for efficiency and control. It begins with the electrophilic aromatic substitution on a highly activated phenol ring, followed by the protection of the newly positioned hydroxyl group. This sequence avoids potential side reactions and provides a high-yielding pathway to the target compound.
Reaction Scheme
Step 1: Bromination of 3-Hydroxy-4-methoxybenzoic Acid
Step 2: Benzylation of 2-Bromo-3-hydroxy-4-methoxybenzoic Acid
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Formula | MW ( g/mol ) | Supplier | Purity | Notes |
| 3-Hydroxy-4-methoxybenzoic Acid | C₈H₈O₄ | 168.15 | Sigma-Aldrich | ≥98% | Starting material |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Acros Organics | ≥99% | Brominating agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | ACS Grade | Solvent |
| Benzyl Bromide | C₇H₇Br | 171.04 | Alfa Aesar | 99% | Lachrymatory, handle in fume hood |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | J.T. Baker | Anhydrous | Base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | EMD Millipore | Anhydrous | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | VWR | ACS Grade | Extraction solvent |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Sigma-Aldrich | 1 M aq. soln. | For workup |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Fisher Scientific | Saturated aq. soln. | For workup |
| Brine | NaCl | 58.44 | - | Saturated aq. soln. | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Sigma-Aldrich | - | Drying agent |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Fume hood
Experimental Protocol
Part 1: Synthesis of 2-Bromo-3-hydroxy-4-methoxybenzoic Acid
This procedure is adapted from the bromination of similar phenolic compounds.[2][3] The electron-donating hydroxyl and methoxy groups strongly activate the aromatic ring, allowing for bromination under mild conditions without a Lewis acid catalyst.[4]
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-hydroxy-4-methoxybenzoic acid (5.00 g, 29.7 mmol) in dichloromethane (DCM, 75 mL). Stir the solution at room temperature until all the solid has dissolved.
-
Bromination: To the stirred solution, add N-Bromosuccinimide (NBS) (5.29 g, 29.7 mmol) portion-wise over 10 minutes.
-
Scientist's Note: NBS is a convenient and safer alternative to elemental bromine, providing a controlled source of electrophilic bromine. Adding it in portions helps to manage any potential exotherm.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by TLC (eluent: 30% ethyl acetate in hexanes), observing the consumption of the starting material.
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel and wash with water (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically of high purity. If necessary, it can be recrystallized from a mixture of ethyl acetate and hexanes to yield 2-bromo-3-hydroxy-4-methoxybenzoic acid as an off-white solid.
Part 2: Synthesis of this compound
This step employs the Williamson ether synthesis, a classic Sₙ2 reaction.[5] The phenolic proton is deprotonated by a mild base to form a nucleophilic phenoxide, which then displaces the bromide from benzyl bromide.[6][7]
-
Reaction Setup: In a 100 mL round-bottom flask, combine the 2-bromo-3-hydroxy-4-methoxybenzoic acid from Part 1 (assumed 29.7 mmol), anhydrous potassium carbonate (K₂CO₃) (8.21 g, 59.4 mmol, 2.0 equiv.), and anhydrous N,N-dimethylformamide (DMF, 50 mL).
-
Scientist's Note: Anhydrous conditions are important to prevent the hydrolysis of benzyl bromide. K₂CO₃ is a suitable base for deprotonating the phenol without affecting the carboxylic acid. Using at least two equivalents ensures complete deprotonation.
-
-
Addition of Benzyl Bromide: To the stirred suspension, add benzyl bromide (3.9 mL, 32.7 mmol, 1.1 equiv.) dropwise via syringe.
-
CAUTION: Benzyl bromide is a lachrymator and should be handled with extreme care in a well-ventilated fume hood.
-
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction by TLC (eluent: 30% ethyl acetate in hexanes) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into 200 mL of cold water. Acidify the aqueous mixture to pH ~2 with 1 M HCl. This will precipitate the carboxylic acid product.
-
Extraction: Extract the product into ethyl acetate (3 x 75 mL). Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Scientist's Note: The brine wash helps to break any emulsions and remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol/water to afford this compound as a white crystalline solid.
Synthetic Workflow Visualization
Caption: Overall workflow for the two-step synthesis.
Characterization
-
Final Product: this compound
-
Molecular Formula: C₁₅H₁₃BrO₄
-
Molecular Weight: 337.17 g/mol [1]
-
Appearance: White crystalline solid
-
Expected ¹H NMR (CDCl₃, 400 MHz): δ 10.5-11.5 (br s, 1H, COOH), 8.0-8.2 (d, 1H, Ar-H), 7.3-7.5 (m, 5H, Ar-H of Benzyl), 6.9-7.1 (d, 1H, Ar-H), 5.2 (s, 2H, OCH₂), 3.9 (s, 3H, OCH₃).
-
Expected ¹³C NMR (CDCl₃, 100 MHz): δ 168.0, 158.5, 155.0, 136.0, 133.0, 128.8, 128.5, 127.5, 125.0, 115.0, 112.0, 71.0, 56.5.
-
IR (KBr, cm⁻¹): 2900-3100 (br, O-H of COOH), 1680-1700 (C=O), 1580, 1480, 1270, 1080.
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Benzyl bromide is a lachrymator and corrosive. Avoid inhalation of vapors and contact with skin and eyes.[1]
-
N-Bromosuccinimide is an irritant. Handle with care and avoid creating dust.
-
Refer to the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low yield in Part 1 | Incomplete reaction. | Ensure NBS is fresh and reactive. Increase reaction time and monitor by TLC. |
| Product loss during workup. | Ensure pH is neutral before extraction. Use sufficient drying agent. | |
| Low yield in Part 2 | Incomplete deprotonation. | Use freshly dried, anhydrous K₂CO₃ and anhydrous DMF. |
| Hydrolysis of benzyl bromide. | Ensure all glassware and solvents are scrupulously dry. | |
| Multiple spots on TLC after Part 2 | Incomplete reaction. | Increase reaction time or temperature slightly (e.g., to 70 °C). |
| Presence of side products (e.g., dibenzylated product). | Use the specified stoichiometry (1.1 equivalents of benzyl bromide). Purify carefully by column chromatography if recrystallization is insufficient. |
References
- Benchchem. Application Notes and Protocols: Benzylation of Alcohols and Phenols using Dimethyl 3-(bromomethyl)phthalate.
- Smolecule. Buy this compound | 135586-17-3. (2023-08-15).
- Benchchem. Application Notes and Protocols for O-benzylation of Phenols using Benzyl Tosylate.
-
Wikipedia. Williamson ether synthesis. URL: [Link]
- Royal Society of Chemistry. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- ChemicalBook. 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE | 2973-58-2.
- Chongqing Chemdad Co., Ltd. 2-bromo-3-hydroxy-4-methoxybenzaldehyde.
-
YouTube. Williamson Ether Synthesis. (2013-01-26). URL: [Link]
Sources
- 1. Buy this compound | 135586-17-3 [smolecule.com]
- 2. 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE | 2973-58-2 [chemicalbook.com]
- 3. 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
reaction conditions for bromination of 3-benzyloxy-4-methoxybenzoic acid
Application Note & Protocol Guide
Topic: Regioselective Bromination of 3-Benzyloxy-4-methoxybenzoic Acid
Introduction and Strategic Importance
3-Benzyloxy-4-methoxybenzoic acid serves as a valuable scaffold in medicinal chemistry and materials science. The introduction of a bromine atom via electrophilic aromatic substitution creates a key intermediate, 5-bromo-3-benzyloxy-4-methoxybenzoic acid. This transformation is strategically important as the bromine substituent provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of complex molecular architectures. Furthermore, the halogen atom can significantly modulate the physicochemical and pharmacological properties of the parent molecule, including lipophilicity and binding affinity to biological targets.
This document provides a comprehensive guide to the reaction conditions for the bromination of this substrate, grounded in mechanistic principles. It offers detailed, field-proven protocols designed for researchers in organic synthesis and drug development, ensuring reproducibility and high-yield outcomes.
Mechanistic Insights and Regioselectivity
The successful synthesis of the target molecule hinges on controlling the regioselectivity of the electrophilic aromatic substitution. The benzene ring of the substrate is functionalized with three distinct groups, each exerting an electronic influence that directs the position of the incoming electrophile (Br⁺).
-
Carboxyl Group (-COOH) at C1: This group is strongly electron-withdrawing and acts as a deactivating meta-director.[1][2][3]
-
Benzyloxy Group (-OCH₂Ph) at C3: This is an electron-donating group, behaving as a powerful activating ortho, para-director.
-
Methoxy Group (-OCH₃) at C4: Similar to the benzyloxy group, the methoxy group is a strong electron-donating, activating ortho, para-director.[4]
In a competition between activating and deactivating groups, the powerful activating groups overwhelmingly determine the outcome of the reaction.[4] The potential sites for bromination are ortho or para to the activating groups:
-
Positions ortho/para to Benzyloxy (C3): C2 and C6.
-
Positions ortho/para to Methoxy (C4): C5 (the C3 position is blocked).
Between these possibilities, the C5 position is the most electronically activated and sterically accessible site. It is ortho to the potent methoxy director and is not significantly hindered by the bulkier benzyloxy group. Therefore, the reaction is expected to yield 5-bromo-3-benzyloxy-4-methoxybenzoic acid as the major product with high regioselectivity.
Caption: Directing effects on 3-benzyloxy-4-methoxybenzoic acid.
Comparative Analysis of Bromination Reagents
The choice of brominating agent and solvent system is critical for optimizing yield and minimizing side-product formation. Below is a summary of viable conditions derived from protocols for structurally similar activated aromatic compounds.
| Brominating System | Solvent | Catalyst/Additive | Temperature | Key Advantages & Considerations | Reference |
| Bromine (Br₂) / Acetic Acid | Glacial Acetic Acid | None or Lewis Acid (FeCl₃) | Room Temp. to 60°C | Cost-effective and straightforward. Br₂ is highly corrosive and toxic. Lewis acid can accelerate the reaction. | [5] |
| N-Bromosuccinimide (NBS) | Acetonitrile (MeCN) or THF | None or Perchloric Acid (HClO₄) | 0°C to Room Temp. | Milder, easier to handle solid reagent. Often provides higher regioselectivity. | [6][7][8] |
| Tetrabutylammonium Tribromide (Bu₄NBr₃) | Acetonitrile (MeCN) | K₃PO₄ | Room Temp. to 100°C | Solid, stable source of Br₂. Offers good control and mild conditions. | [4][9] |
| Bromine (Br₂) / Dichloromethane (DCM) | Dichloromethane | None | 0°C to Room Temp. | Good for substrates sensitive to acidic conditions. Volatile solvent. |
For this specific substrate, the high activation of the ring by two ether groups suggests that harsh conditions or strong Lewis acid catalysis are unnecessary. Both direct bromination with Br₂ in acetic acid and the use of NBS are excellent starting points.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of 5-bromo-3-benzyloxy-4-methoxybenzoic acid.
Caption: General experimental workflow for bromination.
Protocol 1: Bromination using Molecular Bromine in Acetic Acid
This classic method is robust and effective for activated aromatic systems.
Materials and Reagents:
-
3-benzyloxy-4-methoxybenzoic acid
-
Glacial Acetic Acid (AcOH)
-
Bromine (Br₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 3-benzyloxy-4-methoxybenzoic acid (e.g., 10.0 g, 1.0 equiv) in glacial acetic acid (100 mL). Stir the solution at room temperature until all solid has dissolved.
-
Reagent Preparation: In a separate container, prepare a solution of bromine (1.1 equiv) in glacial acetic acid (20 mL). Caution: Bromine is highly toxic and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Bromination: Add the bromine solution dropwise to the stirred solution of the benzoic acid over 30-60 minutes. A slight exotherm may be observed. Maintain the reaction temperature at or below 25°C using a water bath if necessary.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium thiosulfate solution (200 mL) to quench any unreacted bromine. The orange/brown color should disappear.
-
Precipitation & Filtration: The product may precipitate as a solid. Stir for 30 minutes, then collect the crude product by vacuum filtration. Wash the filter cake thoroughly with cold water.
-
Purification (Recrystallization): Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure 5-bromo-3-benzyloxy-4-methoxybenzoic acid.
-
Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Protocol 2: Milder Bromination using N-Bromosuccinimide (NBS)
This protocol is preferable for its ease of handling and potentially higher selectivity.
Materials and Reagents:
-
3-benzyloxy-4-methoxybenzoic acid
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN) or Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolution: Dissolve 3-benzyloxy-4-methoxybenzoic acid (1.0 equiv) in acetonitrile (approx. 0.2 M concentration) in a round-bottom flask. Cool the solution to 0°C in an ice bath.
-
Addition of NBS: Add N-Bromosuccinimide (1.05-1.1 equiv) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in ethyl acetate (100 mL) and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). The aqueous washes will remove the succinimide byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude material by recrystallization or silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction | Insufficient activation or temperature too low. | Allow the reaction to stir for a longer period. If using Br₂/AcOH, consider gentle warming (40-50°C). For NBS, a catalytic amount of a strong acid (e.g., HClO₄) can be added. |
| Formation of Multiple Products (Dibromination) | Reaction conditions are too harsh; excess brominating agent. | Use a milder reagent like NBS.[4] Ensure no more than 1.1 equivalents of the brominating agent are used. Add the reagent slowly at a lower temperature (0°C). |
| Low Yield after Workup | Product is partially soluble in the aqueous phase. | Ensure the aqueous phase is acidic (pH ~2) before extraction to keep the carboxylic acid protonated and in the organic layer. Perform additional extractions of the aqueous layer. |
| Benzylic Bromination (Side Reaction) | Radical initiation (e.g., exposure to UV light). | Conduct the reaction in the dark or in a flask wrapped in aluminum foil. Avoid radical initiators. Electrophilic aromatic substitution is favored over radical pathways in polar solvents.[10] |
Conclusion
The regioselective bromination of 3-benzyloxy-4-methoxybenzoic acid to furnish the 5-bromo derivative is a highly achievable transformation. The powerful directing effects of the methoxy and benzyloxy groups ensure high fidelity in the substitution pattern. By selecting appropriate conditions, such as using molecular bromine in acetic acid or the milder N-bromosuccinimide, researchers can reliably synthesize this valuable intermediate. The protocols and troubleshooting guide provided herein offer a robust framework for achieving high yields and purity, facilitating its application in complex synthesis and drug discovery programs.
References
- Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12| - YouTube. (2023). YouTube.
- Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing. - Filo. (2025). Filo.
- electrophilic substitution reactions of benzoic acid - YouTube. (2023). YouTube.
- Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid - Benchchem. (2025). Benchchem.
- 4-Bromo-2-(4-methoxybenzamido)benzoic acid - Vulcanchem. (n.d.). Vulcanchem.
- CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity - Google Patents. (n.d.).
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. (n.d.). PubMed Central.
- SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
- Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Selectivity in Bromination of Aromatic Substrates by Molecular Bromine in the Presence of Reusable Zeolites | Request PDF - ResearchGate. (2025).
Sources
- 1. youtube.com [youtube.com]
- 2. Write a note on bromination of benzoic acid with the help of resonance st.. [askfilo.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity - Google Patents [patents.google.com]
- 6. 4-Bromo-2-(4-methoxybenzamido)benzoic acid (1183377-47-0) for sale [vulcanchem.com]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
The Strategic Utility of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid in Modern Organic Synthesis
Abstract
This comprehensive guide delves into the synthetic applications of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid, a highly functionalized aromatic building block. We provide detailed protocols for its preparation and its subsequent utilization in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-tested methodologies. The causality behind experimental choices is elucidated to empower the user with a deeper understanding of the underlying chemical principles.
Introduction: A Versatile Scaffold for Complex Molecule Construction
This compound is a polysubstituted aromatic carboxylic acid with the molecular formula C₁₅H₁₃BrO₄.[1] Its structure is characterized by a strategic arrangement of functional groups: a carboxylic acid, a bromine atom, a methoxy group, and a benzyloxy protecting group. This unique combination makes it a valuable intermediate in the synthesis of complex organic molecules, including natural products and pharmaceutically active compounds.[1] The bromine atom serves as a handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The carboxylic acid provides a site for amide bond formation or other modifications, while the methoxy and benzyloxy groups influence the electronic properties of the aromatic ring and can be key features in the final target molecule or be further manipulated. Although not a direct precursor in all published routes, its structural motifs are found in complex natural products like taspine, highlighting its potential as an advanced intermediate in their synthesis.[2][3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 135586-17-3 |
| Molecular Formula | C₁₅H₁₃BrO₄ |
| Molecular Weight | 337.17 g/mol |
| IUPAC Name | 2-bromo-3-(benzyloxy)-4-methoxybenzoic acid |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |
Synthesis of this compound: A Detailed Protocol
The preparation of this compound is typically achieved through a two-step sequence starting from commercially available 3-hydroxy-4-methoxybenzoic acid. The protocol described herein is a robust and scalable method, ensuring high purity of the final product.
Step 1: Benzylation of 3-hydroxy-4-methoxybenzoic acid
The initial step involves the protection of the phenolic hydroxyl group as a benzyl ether. This is a standard procedure that prevents unwanted side reactions during the subsequent bromination step.
Experimental Protocol:
-
To a solution of 3-hydroxy-4-methoxybenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (BnBr, 1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with 1 M HCl to a pH of ~2-3, which will precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford 3-(benzyloxy)-4-methoxybenzoic acid.
Step 2: Regioselective Bromination
The second step is the regioselective bromination of the electron-rich aromatic ring. The position of bromination is directed by the activating methoxy and benzyloxy groups.
Experimental Protocol:
-
Dissolve 3-(benzyloxy)-4-methoxybenzoic acid (1.0 eq) in glacial acetic acid.
-
Add a catalytic amount of anhydrous ferric chloride (FeCl₃, 0.1 eq).
-
Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into a solution of sodium thiosulfate to quench the excess bromine.
-
The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
dot
Caption: Synthetic workflow for this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound is its use as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many biologically active molecules.[6][7][8][9]
Mechanistic Insight
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.
-
Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium(II) center, displacing the bromide. This step is facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired biaryl product.[7][8]
dot
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/water, 4:1 mixture)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 90 | 16 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 100 | 12 | 80-90 |
| 3-Thienylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 18 | 75-85 |
Characterization Data
Accurate characterization of this compound is crucial for its use in synthesis. Below are the expected spectroscopic data.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 10.5-11.5 (br s, 1H, COOH), 7.50-7.30 (m, 5H, Ar-H of Bn), 7.20 (d, J = 8.8 Hz, 1H, Ar-H), 6.90 (d, J = 8.8 Hz, 1H, Ar-H), 5.20 (s, 2H, OCH₂Ph), 3.95 (s, 3H, OCH₃). Note: Exact chemical shifts and coupling constants may vary slightly.[10][11]
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 168.0 (C=O), 158.0, 155.0, 136.0, 132.0, 129.0, 128.5, 128.0, 125.0, 115.0, 112.0, 71.0 (OCH₂Ph), 56.5 (OCH₃). Note: Some aromatic carbon signals may be broad or overlapping.[12]
-
IR (KBr, cm⁻¹): 3300-2500 (br, O-H stretch of COOH), 2950 (C-H stretch), 1680 (C=O stretch), 1600, 1480 (C=C aromatic stretch), 1250 (C-O stretch), 1050 (C-O stretch), 750, 700 (C-H bend aromatic).
-
Mass Spectrometry (ESI-MS): m/z calculated for C₁₅H₁₃BrO₄ [M-H]⁻: 335.99. Found: 336.0.
Conclusion
This compound is a strategically designed building block that offers multiple avenues for the synthesis of complex organic molecules. Its preparation is straightforward, and its utility in key transformations such as the Suzuki-Miyaura cross-coupling reaction is well-established in principle for structurally related compounds. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its application in research and development, particularly in the fields of medicinal chemistry and materials science.
References
- Cheng, B., Zhang, S., Zhu, L., Zhang, J., Li, Q., Shan, A., & He, L. (2009). Facile and Efficient Total Synthesis of Taspine. Synthesis, 2009(15), 2501–2504.
-
ProQuest. (n.d.). Total synthesis of taspine and a molecular vernier. Retrieved from [Link]
-
Xi'an Jiaotong University. (2009). Facile and efficient total synthesis of taspine. Retrieved from [Link]
- Kelly, T. R., & Xie, R. L. (1998). Total Synthesis of Taspine. The Journal of Organic Chemistry, 63(22), 8045–8048.
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-BENZYLOXY-6-BROMO-3-METHOXY-BENZOIC-ACID - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity.
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- 12. spectrabase.com [spectrabase.com]
Application Notes and Protocols for the Synthesis of Taspine from 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, step-by-step protocol for the total synthesis of taspine, a naturally occurring alkaloid with significant pharmacological interest for its anti-inflammatory, wound-healing, and anticancer properties. The synthetic strategy hinges on a pivotal Ullmann coupling reaction to construct the core biphenyl scaffold, followed by a series of functional group manipulations to yield the final product. While the synthesis can be adapted from the specified starting material, 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid, this guide details a well-established route commencing from a closely related and more readily accessible precursor, vanillin, for enhanced clarity and reproducibility. The protocols herein are presented with a focus on the underlying chemical principles, offering researchers the foundational knowledge to not only replicate the synthesis but also to adapt it for the generation of novel taspine analogs for drug discovery programs.
Introduction
Taspine is a potent alkaloid first isolated from the latex of Croton lechleri, a tree native to the Amazon rainforest. Traditional medicine has long utilized this latex, known as "Dragon's Blood," for its remarkable wound-healing capabilities. Modern scientific investigation has since elucidated the molecular mechanisms behind these effects, attributing much of the bioactivity to taspine. Its diverse pharmacological profile, which includes anti-inflammatory, anti-angiogenic, and cytotoxic activities, has made it a compelling target for total synthesis and medicinal chemistry efforts.[1][2][3] The total synthesis of taspine not only provides a reliable source of the natural product for further biological evaluation but also opens avenues for the creation of derivatives with potentially improved therapeutic properties.
The synthetic approach detailed below is a multi-step process that strategically builds the complex architecture of taspine. The core of this strategy is the construction of the central biphenyl linkage via an Ullmann coupling reaction, a classic and robust method for the formation of aryl-aryl bonds.[4] Subsequent steps focus on the formation of the two lactone rings and the introduction of the characteristic dimethylaminomethyl side chain.
Retrosynthetic Analysis
A retrosynthetic analysis of taspine reveals a logical path for its construction. The final dimethylaminomethyl group can be installed via reductive amination of an aldehyde, which in turn can be generated from an alcohol. The two lactone rings can be envisioned as being formed from a biphenyl precursor bearing two carboxylic acid and two hydroxyl groups. This key biphenyl intermediate can be disconnected at the central aryl-aryl bond, leading back to two appropriately substituted aromatic rings, which can be coupled using the Ullmann reaction. This retrosynthetic strategy is outlined in the diagram below.
Caption: Forward synthetic pathway to taspine.
Experimental Protocols
Part 1: Synthesis of Precursors for Ullmann Coupling
Protocol 1.1: Synthesis of Methyl 2-bromo-4,5-dimethoxybenzoate (Precursor for one half of the biphenyl)
This protocol outlines the preparation of one of the key precursors for the Ullmann coupling, starting from vanillin.
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Vanillin | 152.15 | 15.2 g | 0.1 |
| Acetic Anhydride | 102.09 | 25 mL | - |
| Pyridine | 79.10 | 1 mL | - |
| Bromine | 159.81 | 5.1 mL | 0.1 |
| Sodium Acetate | 82.03 | 16.4 g | 0.2 |
| Acetic Acid | 60.05 | 100 mL | - |
| Methanol | 32.04 | 200 mL | - |
| Sulfuric Acid | 98.08 | 5 mL | - |
| Dimethyl Sulfate | 126.13 | 12.6 mL | 0.1 |
| Potassium Carbonate | 138.21 | 27.6 g | 0.2 |
| Acetone | 58.08 | 200 mL | - |
Procedure:
-
Acetylation of Vanillin: To a solution of vanillin (15.2 g, 0.1 mol) in acetic anhydride (25 mL), add a catalytic amount of pyridine (1 mL). Stir the mixture at room temperature for 1 hour. Pour the reaction mixture into ice-water and collect the precipitated product by filtration.
-
Bromination: Dissolve the acetylated vanillin in glacial acetic acid (100 mL). Add sodium acetate (16.4 g, 0.2 mol) and then slowly add a solution of bromine (5.1 mL, 0.1 mol) in acetic acid. Stir at room temperature for 4 hours. Pour the mixture into water and collect the solid product.
-
Hydrolysis and Methylation: Reflux the crude bromo-vanillin acetate with 10% aqueous sodium hydroxide for 2 hours. Cool the solution and acidify with HCl to precipitate the bromo-vanillin. Collect the solid and dissolve it in acetone (200 mL). Add potassium carbonate (27.6 g, 0.2 mol) and dimethyl sulfate (12.6 mL, 0.1 mol). Reflux the mixture for 8 hours. Filter the reaction mixture and evaporate the solvent to obtain the crude dimethoxybenzaldehyde.
-
Oxidation and Esterification: Dissolve the dimethoxybenzaldehyde in a mixture of tert-butanol and water. Add potassium permanganate in portions at 0 °C. Stir for 2 hours, then quench with sodium bisulfite. Acidify and extract the carboxylic acid with ethyl acetate. Evaporate the solvent and dissolve the crude acid in methanol (200 mL). Add concentrated sulfuric acid (5 mL) and reflux for 6 hours. Cool, neutralize with sodium bicarbonate solution, and extract the ester with ethyl acetate. Purify by column chromatography to yield methyl 2-bromo-4,5-dimethoxybenzoate.
Protocol 1.2: Synthesis of a Suitable Coupling Partner
A suitable coupling partner can be synthesized from a second molecule of vanillin through a similar sequence of protection, halogenation (iodination is often preferred for Ullmann coupling with a bromo-partner), and functional group manipulation to yield an appropriately substituted aryl iodide.
Part 2: Ullmann Coupling and Biphenyl Core Formation
Protocol 2.1: Synthesis of Dimethyl 5,5',6,6'-tetramethoxy-[1,1'-biphenyl]-2,2'-dicarboxylate
This protocol describes the crucial copper-catalyzed Ullmann coupling to form the biphenyl backbone.
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 2-bromo-4,5-dimethoxybenzoate | 291.11 | 2.91 g | 0.01 |
| Methyl 2-iodo-4,5-dimethoxybenzoate | 338.11 | 3.38 g | 0.01 |
| Copper powder (activated) | 63.55 | 2.54 g | 0.04 |
| Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Procedure:
-
Activation of Copper: Activate copper powder by stirring with iodine in acetone, followed by washing with acetone and drying under vacuum.
-
Ullmann Coupling: In a flame-dried flask under an inert atmosphere, combine methyl 2-bromo-4,5-dimethoxybenzoate (2.91 g, 0.01 mol), methyl 2-iodo-4,5-dimethoxybenzoate (3.38 g, 0.01 mol), and activated copper powder (2.54 g, 0.04 mol) in anhydrous DMF (50 mL).
-
Reaction: Heat the mixture to reflux (approx. 153 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and filter through a pad of celite to remove copper residues. Dilute the filtrate with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired biphenyl diester.
Part 3: Elaboration to the Taspine Scaffold
Protocol 3.1: Demethylation and Double Lactonization
This protocol describes the removal of the methyl ethers to reveal the phenolic hydroxyl groups, followed by the formation of the two lactone rings.
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Biphenyl Diester from 2.1 | 418.40 | 4.18 g | 0.01 |
| Boron Tribromide (BBr₃) | 250.52 | 10 mL (1M in DCM) | 0.01 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Acetic Anhydride | 102.09 | 20 mL | - |
| Pyridine | 79.10 | 5 mL | - |
Procedure:
-
Demethylation: Dissolve the biphenyl diester (4.18 g, 0.01 mol) in anhydrous DCM (100 mL) and cool to -78 °C under an inert atmosphere. Slowly add a 1M solution of boron tribromide in DCM (10 mL, 0.01 mol). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Dry the combined organic layers and evaporate the solvent to yield the crude biphenyl diol dicarboxylic acid.
-
Lactonization: To the crude diol dicarboxylic acid, add acetic anhydride (20 mL) and pyridine (5 mL). Heat the mixture at 100 °C for 3 hours.
-
Isolation: Cool the reaction mixture and pour it into ice-water. Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the taspine precursor (dilactone).
Protocol 3.2: Introduction of the Dimethylaminomethyl Side Chain
This final step involves the conversion of the lactone carbonyls to the corresponding alcohols, followed by oxidation to aldehydes and subsequent reductive amination. A more direct approach from a related intermediate involves the Eschweiler-Clarke reaction. [5][6][7][8]For the purpose of this guide, we will outline a reductive amination approach.
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Taspine Precursor (Dilactone) | - | - | - |
| Lithium Aluminum Hydride (LAH) | 37.95 | - | - |
| Tetrahydrofuran (THF) | 72.11 | - | - |
| Manganese Dioxide (MnO₂) | 86.94 | - | - |
| Dimethylamine (2M in THF) | 45.08 | - | - |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | - | - |
Procedure:
-
Reduction of Lactones: In a flame-dried flask under an inert atmosphere, suspend LAH in anhydrous THF. Cool to 0 °C and add a solution of the dilactone in THF dropwise. Stir at room temperature for 4 hours. Quench the reaction carefully with water and 15% NaOH solution. Filter the mixture and concentrate the filtrate to obtain the diol.
-
Oxidation to Dialdehyde: Dissolve the diol in DCM and add activated manganese dioxide. Stir vigorously at room temperature until the starting material is consumed (monitor by TLC). Filter through celite and concentrate to yield the dialdehyde.
-
Reductive Amination: Dissolve the dialdehyde in methanol. Add a 2M solution of dimethylamine in THF and stir for 30 minutes. Add sodium cyanoborohydride in portions and stir at room temperature for 12 hours.
-
Final Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify the crude product by preparative HPLC to obtain pure taspine.
Conclusion
The synthetic route detailed in this application note provides a robust and reproducible method for the total synthesis of taspine. By employing a key Ullmann coupling reaction, the central biphenyl core is efficiently constructed, paving the way for subsequent functional group manipulations to complete the synthesis. This guide offers a comprehensive framework for researchers in natural product synthesis and medicinal chemistry, enabling the production of taspine for further biological studies and providing a platform for the development of novel, therapeutically valuable analogs.
References
- He, H., Zhan, Y., Zhang, Y., Zhang, J., & He, L. (2012).
- Perfumi, M., & Mattioli, L. (2007). Taspine: a new inhibitor of acetylcholinesterase. Pharmacological Research, 55(4), 323-328.
- Pieters, L., de Bruyne, T., van Poel, B., Vingerhoets, R., Totté, J., Vanden Berghe, D., & Vlietinck, A. (1995). In vivo wound healing activity of Dragon's Blood (Croton spp.), a traditional South American drug, and its constituents. Phytomedicine, 2(1), 17-22.
- Chen, Z. P., Sun, J., Chen, L., Zhang, W., & Li, Y. B. (2010). Taspine derivative, a novel anti-angiogenesis agent, inhibits VEGFR2-mediated signaling pathway. European journal of pharmacology, 629(1-3), 54-61.
- Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
- Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587.
- Fieser, L. F., & Fieser, M. (1967). Reagents for organic synthesis (Vol. 1). New York: Wiley.
- Pine, S. H., & Sanchez, B. L. (1971). Formic acid-formaldehyde methylation of amines. The Journal of Organic Chemistry, 36(6), 829-832.
- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
- Icke, R. N., Wisegarver, B. B., & Alles, G. A. (1945). β-Phenylethyldimethylamine. Organic Syntheses, 25, 89.
- Farkas, E., & Sunman, C. J. (1985). Chiral synthesis of doxpicomine. The Journal of Organic Chemistry, 50(7), 1110-1112.
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- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
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- 7. synarchive.com [synarchive.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Strategic Derivatization of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid for Medicinal Chemistry Library Synthesis
Abstract
The 2-Bromo-3-benzyloxy-4-methoxybenzoic acid scaffold is a richly functionalized starting material, poised for strategic diversification in medicinal chemistry. Its unique substitution pattern—a sterically hindered carboxylic acid, a versatile bromine handle for cross-coupling, a cleavable benzyloxy protecting group, and an electron-donating methoxy group—offers multiple vectors for modification. This guide provides an in-depth exploration of two primary derivatization pathways: amide bond formation at the carboxylic acid and palladium-catalyzed Suzuki-Miyaura coupling at the aryl bromide. We present detailed, field-tested protocols, explain the causal logic behind reagent and condition selection, and offer a strategic framework for synthesizing diverse compound libraries aimed at accelerating drug discovery programs.
The Strategic Value of the Scaffold
In medicinal chemistry, the rapid generation of structurally diverse yet related molecules is paramount for effective structure-activity relationship (SAR) studies. The title compound is an exemplary scaffold for this purpose.
-
Carboxylic Acid Moiety: This group is a classical handle for forming amides and esters. Amide bonds are a cornerstone of pharmaceutical design, offering metabolic stability and crucial hydrogen bonding interactions with biological targets. Benzamide derivatives, in particular, are known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]
-
Bromo Substituent: The bromine atom is a key functional group for transition-metal-catalyzed cross-coupling reactions. This enables the synthesis of biaryl compounds, a privileged motif in modern drug discovery renowned for its presence in numerous approved drugs.[4][5][6] The Suzuki-Miyaura coupling is a particularly powerful and versatile method for this transformation.[7]
-
Benzyloxy and Methoxy Groups: The electron-donating nature of these groups influences the reactivity of the aromatic ring, particularly in the oxidative addition step of cross-coupling reactions.[8][9] Furthermore, the benzyloxy group serves as a stable protecting group for a phenol, which can be deprotected in a later step to reveal another point for diversification (e.g., etherification, esterification).
This guide will focus on the two most direct and impactful derivatization strategies: amidation and Suzuki-Miyaura coupling.
Pathway A: Amide Bond Formation at the Carboxylic Acid
The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry.[10] However, the this compound presents a significant steric challenge due to the two ortho substituents flanking the carboxylic acid. This steric hindrance can impede the approach of the amine nucleophile and slow down the reaction rate, necessitating the use of robust coupling reagents.[11][12]
Rationale for Reagent Selection
For sterically hindered systems, standard coupling reagents may be sluggish or ineffective. The choice of reagent is critical for achieving high yields and minimizing side reactions.
| Coupling Reagent | Class | Typical Yield Range | Key Advantages & Considerations | Potential Side Reactions |
| HATU | Uronium Salt | High | Highly efficient and fast for sterically hindered acids and poorly nucleophilic amines.[11] | Guanidinylation of the primary amine if used in excess. |
| EDC/HOBt | Carbodiimide | Moderate to High | Cost-effective and widely used. HOBt addition minimizes racemization and improves efficiency. | Formation of N-acylurea byproduct, which can be difficult to remove. Less effective for highly hindered systems.[11] |
| T3P® | Phosphonic Anhydride | High | Excellent for difficult couplings. Byproducts are water-soluble, simplifying work-up.[11] | Requires a stoichiometric amount of base. |
| CDI | Imidazolium | Moderate | Mild conditions. Gaseous (CO₂) and water-soluble (imidazole) byproducts are easily removed. | Slower reaction rates; may be less effective for highly hindered systems.[11] |
For this specific scaffold, HATU is the recommended starting point due to its proven efficacy in challenging coupling scenarios.
Experimental Workflow: Amide Synthesis
The general workflow involves the activation of the carboxylic acid followed by the nucleophilic attack of the amine.
Caption: General workflow for HATU-mediated amide synthesis.
Detailed Protocol: HATU-Mediated Amide Coupling
This protocol describes the coupling of this compound with a generic primary amine (R-NH₂).
Materials:
-
This compound (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Primary Amine (R-NH₂) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃, Brine, Deionized Water
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
-
Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).
-
Pre-activation: Stir the mixture at room temperature for 10-15 minutes. A slight color change may be observed as the active O-acylisourea ester forms.
-
Amine Addition: Add the primary amine (R-NH₂) (1.2 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 2-16 hours).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water and extract with EtOAc (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2x) to remove residual acid and HOBt byproduct from HATU, followed by brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Pathway B: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and reliable method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl compounds from the bromo-scaffold.[4][7] The key to a successful Suzuki coupling lies in the selection of the palladium catalyst, ligand, base, and solvent system, which work in concert to facilitate the catalytic cycle.
Rationale for Condition Selection
-
Catalyst/Ligand: The aryl bromide in the scaffold is electron-rich due to the ortho-benzyloxy and para-methoxy groups. Electron-rich aryl halides can be slow to undergo the rate-limiting oxidative addition step.[8][13] While classic catalysts like Pd(PPh₃)₄ can be effective, modern electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands often provide higher yields and faster reaction times.[9]
-
Base: A base is required to activate the boronic acid for transmetalation.[7] Aqueous potassium carbonate (K₂CO₃) is a common and effective choice.[9] For sensitive substrates where protodeboronation (hydrolysis of the boronic acid) is a concern, anhydrous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used.[9]
-
Solvent: A mixture of an organic solvent and water is typical. Common choices include 1,4-dioxane/water, DME/water, or toluene/water. The water is necessary to dissolve the inorganic base.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of a derivative (e.g., methyl ester or amide) of this compound with a generic arylboronic acid. Note: Using the ester or amide derivative is often preferable to the free acid, as the acidic proton can interfere with the basic reaction conditions.
Materials:
-
Amide/Ester of this compound (1.0 eq)
-
Arylboronic Acid (Ar'-B(OH)₂) (1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq) or XPhos Pd G3 (0.02 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Deionized Water (e.g., 4:1 v/v)
-
Ethyl Acetate (EtOAc)
-
Brine, Deionized Water
-
Anhydrous Na₂SO₄ or MgSO₄
-
Celite
Procedure:
-
Reaction Setup: To a round-bottom flask or microwave vial, add the bromo-derivative (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (0.02-0.05 eq), and K₂CO₃ (3.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times. Add the degassed solvent mixture (e.g., 4:1 dioxane/water, 0.1 M concentration relative to the bromide).
-
Degassing: Bubble argon or nitrogen through the reaction mixture for 10-15 minutes to ensure all oxygen is removed. Oxygen can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with EtOAc (3x).
-
Filter the combined organic layers through a pad of Celite to remove palladium residues.
-
Wash the filtrate with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure biaryl compound.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
Orthogonal & Sequential Strategies
The true power of this scaffold is realized when these two pathways are combined. A researcher can choose the order of reactions to best suit the stability and reactivity of the building blocks.
Caption: Sequential derivatization strategies for library synthesis.
Strategic Choice:
-
Route 1 (Amidation then Suzuki): Favorable if the desired boronic acids are sensitive to amide coupling conditions or if a single amide is to be coupled with many boronic acids.
-
Route 2 (Suzuki then Amidation): Generally more robust. It is often easier to perform amide couplings on diverse and complex biaryl acids than to perform Suzuki couplings on diverse and potentially catalyst-poisoning amides.
Conclusion
This compound is a high-value starting material for medicinal chemistry. By leveraging robust protocols for amide bond formation and palladium-catalyzed cross-coupling, researchers can efficiently access a wide chemical space. The protocols and strategic considerations outlined in this guide provide a validated framework for the synthesis of novel benzamide and biaryl libraries, paving the way for the discovery of new therapeutic agents.
References
- (Reference placeholder - no direct search result for a specific protocol on the title compound was found, but the following references support the underlying principles and methods described.)
- ResearchGate. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Mod Chem appl 4: 194.
- Chen T, et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280.
- BenchChem. A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid.
- PubMed. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
- PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
- BenchChem. Application Notes & Protocols: Synthesis of Biaryl Compounds Using 4-Bromobenzonitrile.
- Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- PubMed Central. Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- ResearchGate. Chemoselective Suzuki Coupling of Bromoarenes Catalysed by Palladium(II)‐Complexing Macrocycles in Aqueous Media.
- Chemistry LibreTexts. (2023). Suzuki cross-coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- ResearchGate. Selected biaryl-containing drug compounds.
- BenchChem. Application Notes and Protocols: 3,5-Dibromo-4-methoxybenzoic Acid in Medicinal Chemistry.
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- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: Esterification of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid
Abstract: This document provides a detailed guide for the esterification of 2-Bromo-3-benzyloxy-4-methoxybenzoic acid, a polysubstituted aromatic carboxylic acid of interest in pharmaceutical and materials science research. We present and contrast three robust protocols: a classic Fischer-Speier esterification, a mild Steglich esterification for sensitive substrates, and a high-yield diazomethane-mediated methylation. The rationale behind procedural choices, safety considerations, and purification strategies are discussed in depth to aid researchers in selecting and executing the optimal method for their specific application.
Introduction: The Strategic Importance of Esterification
The conversion of a carboxylic acid to its corresponding ester is a cornerstone transformation in organic synthesis. For a molecule like this compound, this functional group manipulation is often a critical step in a multi-step synthesis. The resulting ester, typically the methyl or ethyl variant, often exhibits improved solubility in organic solvents, enhanced cell permeability in biological assays, and serves as a versatile intermediate for further chemical modifications. The choice of esterification method is paramount and is dictated by the substrate's reactivity, the presence of other functional groups, and the desired scale of the reaction. The sterically hindered and electronically rich nature of the target benzoic acid derivative presents unique challenges that are addressed in the subsequent protocols.
Comparative Overview of Esterification Strategies
The selection of an appropriate esterification method is crucial for the successful synthesis of the desired ester of this compound. The presence of a bulky ortho-bromo substituent and an adjacent benzyloxy group can sterically hinder the approach of the alcohol nucleophile. The following table summarizes three common and effective methods, each with its own set of advantages and disadvantages.
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Alcohol (e.g., Methanol), Strong Acid Catalyst (e.g., H₂SO₄) | Reflux | Cost-effective, simple setup, suitable for large scale.[1][2] | Harsh acidic conditions, reversible reaction, may not be suitable for acid-sensitive substrates.[3] |
| Steglich Esterification | Alcohol, DCC or EDC, DMAP | Room Temperature | Mild conditions, suitable for acid-labile substrates, high yields.[4][5][6] | Use of expensive and hazardous carbodiimides, formation of urea byproducts that can complicate purification.[5][7] |
| Diazomethane Methylation | Diazomethane (CH₂N₂) | Room Temperature | High yield, rapid reaction, clean conversion to methyl ester.[8][9][10] | Extremely toxic and explosive reagent, requires specialized glassware and stringent safety precautions.[11][12][13][14] |
Detailed Experimental Protocols
Protocol 1: Fischer-Speier Esterification
This method is recommended for its simplicity and cost-effectiveness, especially for generating simple alkyl esters like the methyl or ethyl ester. The use of a large excess of the alcohol as the solvent drives the equilibrium towards the product.[2][15]
Workflow Diagram:
Caption: Workflow for Fischer-Speier Esterification.
Materials:
-
This compound (1.0 eq)
-
Methanol (reagent grade, as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer with heating plate, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add a large excess of methanol (e.g., 20-50 equivalents), which will also serve as the solvent.[16]
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1 eq) to the mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C for methanol) for 4-12 hours.[17] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with water, followed by a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.[16] Be cautious of CO₂ evolution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.[16]
-
-
Purification: The crude ester can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: Steglich Esterification
This method is ideal for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification.[3][4] It proceeds under mild, neutral conditions at room temperature.[5][6]
Workflow Diagram:
Caption: Workflow for Steglich Esterification.
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., Methanol, 1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Dilute Hydrochloric Acid (HCl) solution (e.g., 1 M)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, filtration apparatus.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane.
-
Reagent Addition: To the stirred solution, add a solution of DCC or EDC (1.1 eq) in dichloromethane dropwise at 0°C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash it with a small amount of cold dichloromethane.[7]
-
Transfer the filtrate to a separatory funnel and wash with 1 M HCl to remove excess DMAP, followed by saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Diazomethane-Mediated Methylation
This method is highly efficient for the synthesis of methyl esters, often providing quantitative yields.[8] However, diazomethane is extremely toxic and explosive, and this procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.[11][12][14]
Workflow Diagram:
Caption: Workflow for Diazomethane-Mediated Methylation.
Materials:
-
This compound
-
Ethereal solution of diazomethane (prepared in situ from a suitable precursor like Diazald®)
-
Diethyl ether
-
Acetic acid (for quenching)
-
Flame-polished glassware, blast shield.
Procedure:
-
Safety Precautions: This reaction must be performed in a chemical fume hood using flame-polished glassware and a blast shield.[8] Avoid ground glass joints where possible.
-
Reaction Setup: Dissolve this compound in diethyl ether in a suitable flask.
-
Reagent Addition: Cool the solution in an ice bath. Add an ethereal solution of diazomethane dropwise with stirring until the yellow color of diazomethane persists and nitrogen evolution ceases.[10]
-
Quenching: Carefully add a few drops of acetic acid to quench the excess diazomethane until the yellow color disappears.[11]
-
Work-up: The reaction mixture can be concentrated under reduced pressure to yield the crude methyl ester.
-
Purification: In many cases, the product is of high purity and may not require further purification. If necessary, it can be purified by column chromatography.
Mechanistic Insights
-
Fischer Esterification: This is an acid-catalyzed nucleophilic acyl substitution.[18] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[15][19] The alcohol then attacks this carbon, and after a series of proton transfers, a molecule of water is eliminated to form the ester.[1][2]
-
Steglich Esterification: DCC or EDC acts as a dehydrating agent. It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[4] DMAP, a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive acylpyridinium species, which is readily attacked by the alcohol to form the ester.[5]
-
Diazomethane Methylation: This reaction proceeds via an initial acid-base reaction where the carboxylic acid protonates diazomethane to form a carboxylate anion and a methyldiazonium cation.[8][10] The carboxylate then acts as a nucleophile in an SN2 reaction, attacking the methyl group of the methyldiazonium ion and displacing nitrogen gas, an excellent leaving group.[8][10]
Troubleshooting and Expert Recommendations
-
Low Yield in Fischer Esterification: The ortho-bromo and benzyloxy groups may sterically hinder the reaction. To improve the yield, consider increasing the reaction time, using a higher boiling alcohol (if applicable), or employing a Dean-Stark trap to remove the water byproduct and drive the equilibrium forward.[16]
-
Difficult Purification in Steglich Esterification: The dicyclohexylurea (DCU) byproduct can sometimes be challenging to remove completely by filtration. If DCU co-elutes with the product during chromatography, try precipitating it from the reaction mixture by cooling to a lower temperature or by using a different solvent system for chromatography.[7]
-
Safety with Diazomethane: Due to the significant hazards associated with diazomethane, it is often prudent to consider safer alternatives like trimethylsilyldiazomethane (TMS-diazomethane).[9]
Conclusion
The esterification of this compound can be effectively achieved through several methods. The choice of protocol should be guided by the scale of the reaction, the presence of other sensitive functional groups, and the available laboratory infrastructure and safety protocols. For routine synthesis, the Fischer-Speier method offers a balance of simplicity and cost-effectiveness. The Steglich esterification provides a milder alternative for more delicate substrates. Diazomethane methylation, while offering high yields, should be reserved for small-scale syntheses where its hazards can be appropriately managed.
References
- Benchchem. Esterification of Substituted Benzoic Acids. Technical Support Center.
- Chemistry LibreTexts. (2023, January 22).
- JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
- Wikipedia.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Organic Chemistry Portal.
- University of Illinois Division of Research Safety. Diazomethane.
- Chemguide.
- Environmental Health & Safety.
- ChemicalBook.
- ECHEMI.
- Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- New Jersey Department of Health. Diazomethane - HAZARD SUMMARY.
- Organic Chemistry D
- ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- ChemicalBook. This compound Methyl Ester synthesis.
- OperaChem. (2024, January 5).
- Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413.
- Wikipedia.
- JoVE. (2025, May 22).
- ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Presset, M., O'Brien, A. G., & Taylor, R. J. (2012). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. The Journal of Organic Chemistry, 77(15), 6373–6378.
- Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2).
- Quora. (2021, December 3). What are the advantages and disadvantages of this type of esterification reaction which is methyl ester synthesis using diazomethane?.
- Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane.
- SynArchive.
- Google Patents. Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
- Reddit. (2024, July 21).
- Benchchem.
- Indo American Journal of Pharmaceutical Research. (2024, June 30). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.
- ResearchGate. (2013, December 10).
- MDPI.
- Google Patents. Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
- Google Patents.
- International Journal of Scientific & Technology Research.
- Google Patents.
- Gentaur. This compound Methyl Ester.
- Google Patents. The preparation method of the methoxy benzoic acid of 2 methyl 3.
- Amerigo Scientific.
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- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
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- 19. chemguide.co.uk [chemguide.co.uk]
large-scale synthesis of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid
An Application Note for the Large-Scale Synthesis of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid
Abstract
This document provides a comprehensive and scalable protocol for the synthesis of this compound, a key intermediate in medicinal and organic chemistry.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, two-step synthetic route starting from commercially available 3-hydroxy-4-methoxybenzoic acid (isovanillic acid). The protocol emphasizes experimental causality, process optimization, safety, and robust characterization. All procedures have been structured for scalability and reproducibility.
Introduction and Scientific Context
This compound is a valuable building block in the synthesis of complex organic molecules. Its substituted benzoic acid structure, featuring a strategic bromine atom and a benzyl protecting group, makes it a versatile precursor for further functionalization via cross-coupling reactions or nucleophilic substitutions.[1] Notably, it serves as a crucial intermediate in the synthesis of biologically active compounds, including the anti-inflammatory and anti-cancer agent taspine and its derivatives.[1]
The synthesis presented herein follows a logical and efficient two-step pathway:
-
Protection: Williamson ether synthesis is employed to protect the phenolic hydroxyl group of isovanillic acid with a benzyl group. The benzyl ether is stable under a range of conditions but can be selectively removed when needed.[2][3]
-
Regioselective Bromination: The protected intermediate undergoes electrophilic aromatic substitution. The ortho,para-directing effects of the benzyloxy and methoxy groups, combined with the meta-directing effect of the carboxylic acid, selectively guide the bromine atom to the C-2 position.
This application note provides a field-proven methodology, detailing not just the "how" but the "why" behind each procedural choice to ensure successful and safe execution on a large scale.
Overall Synthetic Scheme
The two-step synthesis is illustrated below, beginning with the benzylation of 3-hydroxy-4-methoxybenzoic acid followed by ortho-bromination.
Caption: Overall reaction pathway for the synthesis.
Materials and Equipment
Reagents and Chemicals
| Chemical Name | CAS No. | Molecular Formula | MW ( g/mol ) | Recommended Grade |
| 3-Hydroxy-4-methoxybenzoic acid | 645-08-9 | C₈H₈O₄ | 168.15 | ≥98% |
| Benzyl Bromide | 100-39-0 | C₇H₇Br | 171.03 | ≥99% (Lachrymator) |
| Potassium Carbonate (Anhydrous) | 584-08-7 | K₂CO₃ | 138.21 | ≥99%, fine powder |
| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | ≥99% |
| Acetone | 67-64-1 | C₃H₆O | 58.08 | ACS Grade, Anhydrous |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | ACS Grade |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade |
| Sodium Thiosulfate | 7772-98-7 | Na₂S₂O₃ | 158.11 | ACS Grade |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | ACS Grade |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | N/A |
| Magnesium Sulfate (Anhydrous) | 7487-88-9 | MgSO₄ | 120.37 | Laboratory Grade |
Equipment
| Equipment | Purpose |
| Multi-neck round-bottom flasks (2L, 5L) | Reaction vessels |
| Overhead mechanical stirrer | Efficient mixing for large volumes |
| Heating mantle with temperature controller | Precise temperature control |
| Reflux condenser | Prevent solvent loss during heating |
| Addition funnel | Controlled addition of reagents |
| Large separatory funnel (4L) | Liquid-liquid extraction |
| Büchner funnel and vacuum flask | Filtration of solids |
| Rotary evaporator | Solvent removal under reduced pressure |
| pH meter or pH strips | Monitoring acidity during workup |
| Thin Layer Chromatography (TLC) plates | Reaction monitoring |
Detailed Experimental Protocols
Part A: Large-Scale Synthesis of 3-Benzyloxy-4-methoxybenzoic Acid
Causality: This step utilizes a standard Williamson ether synthesis. Anhydrous potassium carbonate is a suitable base for deprotonating the phenolic hydroxyl group, which is more acidic than an aliphatic alcohol. Acetone is an excellent solvent due to its polarity and appropriate boiling point for the reaction, and it is easily removed post-reaction. Benzyl bromide is a highly reactive alkylating agent.
Protocol:
-
Setup: Equip a 5L, three-neck round-bottom flask with an overhead mechanical stirrer, a reflux condenser, and a stopper.
-
Charging Reagents: To the flask, add 3-hydroxy-4-methoxybenzoic acid (336 g, 2.0 mol), anhydrous potassium carbonate (691 g, 5.0 mol), and 3L of anhydrous acetone.
-
Reaction Initiation: Begin vigorous stirring to create a fine suspension. Add benzyl bromide (376 g, 2.2 mol, 260 mL) portion-wise over 15 minutes.
-
Reaction Conditions: Heat the mixture to reflux (approx. 56°C) and maintain for 12-16 hours.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 7:3 Hexanes:Ethyl Acetate with 1% acetic acid). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Workup - Quenching and Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a Büchner funnel to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with 500 mL of acetone.
-
Workup - Solvent Removal: Combine the filtrates and concentrate the solution using a rotary evaporator to obtain a viscous oil or solid.
-
Workup - Extraction: Dissolve the residue in 2L of ethyl acetate. Transfer to a 4L separatory funnel and wash with 1L of water. To protonate the carboxylate, acidify the aqueous layer to pH ~2 with 2M HCl, then extract the aqueous layer with 2 x 500 mL of ethyl acetate. Combine all organic layers.
-
Workup - Washing and Drying: Wash the combined organic layers with 1L of brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically a white to off-white solid. Recrystallize from an ethanol/water mixture to yield pure 3-benzyloxy-4-methoxybenzoic acid.
-
Expected Yield: 85-95%
-
Purity: >98% by HPLC
-
Part B: Large-Scale Synthesis of this compound
Causality: This step is a regioselective electrophilic bromination. The electron-donating benzyloxy and methoxy groups strongly activate the aromatic ring towards electrophilic attack, primarily at the ortho and para positions. The C-2 position is ortho to the benzyloxy group and para to the methoxy group, making it highly activated. The carboxylic acid group is a deactivating, meta-directing group, which further favors substitution at the C-2 and C-6 positions, but sterically hinders the C-6 position. N-Bromosuccinimide (NBS) is chosen as the brominating agent because it provides a low, constant concentration of elemental bromine, which minimizes over-bromination and improves selectivity compared to using liquid Br₂.[4] Glacial acetic acid is an ideal solvent as it readily dissolves the starting material and facilitates the electrophilic substitution.
Protocol:
-
Setup: Equip a 5L, three-neck round-bottom flask with an overhead mechanical stirrer, an addition funnel, and a thermometer. Crucially, perform this step in a well-ventilated fume hood.
-
Charging Reagents: To the flask, add 3-benzyloxy-4-methoxybenzoic acid (258 g, 1.0 mol) and 2.5L of glacial acetic acid. Stir until all the solid dissolves.
-
Reaction Initiation: Cool the solution to 10-15°C using an ice-water bath. In a separate beaker, dissolve N-Bromosuccinimide (187 g, 1.05 mol) in 1L of glacial acetic acid. This may require gentle warming. Transfer this solution to the addition funnel.
-
Reagent Addition: Add the NBS solution dropwise to the stirred benzoic acid solution over 1.5-2 hours, ensuring the internal temperature does not exceed 20°C.
-
Reaction Conditions: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup - Quenching: Carefully pour the reaction mixture into a large beaker containing 8L of ice-cold water with vigorous stirring. A white precipitate will form. To quench any unreacted bromine, add a saturated solution of sodium thiosulfate until the faint yellow color disappears.
-
Workup - Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).
-
Purification: Dry the crude product in a vacuum oven at 50°C. For higher purity, recrystallize the solid from boiling ethanol.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Troubleshooting and Process Optimization
| Potential Issue | Probable Cause(s) | Recommended Solution(s) |
| Part A: Incomplete Reaction | 1. Insufficient base or benzyl bromide. 2. Moisture in the solvent deactivating the base. 3. Reaction time too short. | 1. Verify stoichiometry; consider adding a slight excess (1.1 eq) of benzyl bromide. 2. Use freshly opened anhydrous acetone and ensure K₂CO₃ is fully dried. 3. Extend reflux time and monitor closely with TLC. |
| Part B: Di-bromination | 1. Reaction temperature too high. 2. Rapid addition of NBS. | 1. Maintain strict temperature control (<20°C) during NBS addition. 2. Add the NBS solution slowly over at least 1.5 hours to avoid localized high concentrations of bromine. |
| Part B: Low Yield | 1. Product loss during aqueous workup (precipitate is too fine). 2. Incomplete precipitation. | 1. Allow the precipitate to age in the cold aqueous solution for an hour before filtering to increase particle size. 2. Ensure a sufficient volume of water is used for quenching to minimize product solubility in the acetic acid/water mixture. |
| Purification: Oily Product | Impurities present are depressing the melting point. | 1. Ensure the crude product is washed thoroughly to remove all acetic acid. 2. Optimize the recrystallization solvent system. If ethanol fails, try isopropanol or ethyl acetate/hexanes. |
Safety and Hazard Management
All operations must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.
-
Benzyl Bromide: Highly toxic, corrosive, and a potent lachrymator. Handle with extreme care, using chemical-resistant gloves and safety goggles. Avoid inhalation.
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Avoid contact with skin and eyes.
-
Glacial Acetic Acid: Corrosive and causes severe skin and eye burns.[6] Handle with appropriate PPE.
-
Solvents (Acetone, Ethyl Acetate): Highly flammable. Keep away from ignition sources.
-
Personal Protective Equipment (PPE): A lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) are mandatory at all times.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.
References
-
Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J. P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125. Available at: [Link]
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available at: [Link]
-
Filo. (2025). Write a note on bromination of benzoic acid. Available at: [Link]
-
NSF Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Available at: [Link]
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Application Note: Comprehensive Analytical Strategies for 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid
Introduction: The Analytical Imperative
2-Bromo-3-benzyloxy-4-methoxybenzoic acid (Molecular Formula: C₁₅H₁₃BrO₄, Molecular Weight: ~337.17 g/mol ) is a key substituted benzoic acid derivative.[1][2] Its structural complexity, featuring a halogen, a bulky ether linkage, and a carboxylic acid, makes it a valuable intermediate in medicinal chemistry and organic synthesis, notably for potential anti-inflammatory and anti-cancer agents.[1] The efficacy and safety of any downstream active pharmaceutical ingredient (API) are critically dependent on the purity and identity of such starting materials.
Consequently, robust and validated analytical methods are not merely a regulatory formality but a scientific necessity.[3][4] They ensure batch-to-batch consistency, identify potential process-related impurities, and provide the definitive structural confirmation required for drug development. This guide presents a multi-faceted analytical approach, combining chromatographic and spectroscopic techniques to create a comprehensive quality control strategy for this important compound. The causality behind each method selection is explained to provide not just a protocol, but a framework for analytical problem-solving.
A Multi-Modal Analytical Workflow
No single analytical technique can provide a complete picture of a molecule's identity, purity, and stability. An orthogonal approach, where different methods based on distinct chemical and physical principles are employed, is the cornerstone of a trustworthy analytical system. The workflow below illustrates a logical progression from initial identity confirmation to quantitative purity assessment.
Caption: Integrated workflow for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Assay
Expertise & Rationale: For a non-volatile, polar aromatic compound like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity and assay determination.[5][6] The separation is driven by the compound's hydrophobic interactions with the stationary phase (C18), providing excellent resolution from potential polar and non-polar impurities. UV detection is ideal due to the strong chromophore of the benzene rings.
Detailed HPLC Protocol
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric acid (H₃PO₄) or Acetic Acid
-
This compound reference standard of known purity.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid | Balances elution strength for the analyte. Acid suppresses ionization of the carboxylic acid for better peak shape.[7][8] |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and reasonable run times.[7] |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, offering good sensitivity.[7][8] |
| Injection Volume | 10 µL | A standard volume to avoid column overloading. |
| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer.[7] |
Sample & Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of standards covering the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[7]
-
Sample Solution: Prepare the test sample in the same manner as the stock solution to achieve a target concentration of ~100 µg/mL.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates and protect the column.[8]
Method Validation Parameters: A validated method provides documented evidence of its suitability for the intended purpose.[3][9] Key parameters to assess according to ICH guidelines include:
| Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak purity > 99.0% | Ensures the peak for the main analyte is free from co-eluting impurities. |
| Linearity | R² ≥ 0.999 | Confirms a direct relationship between detector response and concentration. |
| Accuracy/Recovery | 98.0% - 102.0% | Measures the closeness of the test results to the true value.[7] |
| Precision (%RSD) | ≤ 2.0% (repeatability) | Demonstrates the consistency of results for multiple injections.[7] |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | Defines the lowest concentration that can be reliably quantified. |
Spectroscopic Methods: Definitive Structural Confirmation
While chromatography quantifies what is there, spectroscopy defines what it is. For a novel or critical intermediate, relying on a single retention time is insufficient. Spectroscopic analysis provides an unassailable structural fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful tool for unambiguous structural elucidation. It provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise mapping of each functional group and confirming the substitution pattern on the aromatic ring.[10]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube.[10]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition: Collect ¹H NMR and ¹³C NMR spectra.
Expected Spectral Features:
| Nucleus | Chemical Shift (δ, ppm) | Assignment | Rationale |
| ¹H NMR | ~10-13 (broad s, 1H) | Carboxylic Acid (-COOH) | Deshielded acidic proton, often broad due to hydrogen bonding. |
| ¹H NMR | ~7.2-7.5 (m, 5H) | Benzyloxy Phenyl Protons (-OCH₂Ph ) | Standard aromatic region for a monosubstituted benzene ring. |
| ¹H NMR | ~6.8-7.8 (m, 2H) | Benzoic Acid Aromatic Protons | Specific shifts depend on the electronic effects of all substituents. |
| ¹H NMR | ~5.2 (s, 2H) | Benzylic Protons (-OCH₂ Ph) | Protons adjacent to an oxygen and an aromatic ring. |
| ¹H NMR | ~3.9 (s, 3H) | Methoxy Protons (-OCH₃ ) | Protons of the methyl ether group. |
| ¹³C NMR | ~165-170 | Carbonyl Carbon (-C OOH) | Characteristic shift for a carboxylic acid carbonyl. |
| ¹³C NMR | ~110-160 | Aromatic & Ether-linked Carbons | A complex region containing 12 distinct aromatic carbon signals. |
| ¹³C NMR | ~70-75 | Benzylic Carbon (-OCH₂ Ph) | Aliphatic carbon deshielded by adjacent oxygen. |
| ¹³C NMR | ~56 | Methoxy Carbon (-OCH₃ ) | Typical shift for a methoxy group carbon. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR is a rapid, non-destructive technique perfect for a quick identity check. It confirms the presence of key functional groups, ensuring the correct material is being handled before more time-consuming analyses are performed.[11][12]
Experimental Protocol:
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer.
-
Acquisition: Record a spectrum from 4000-400 cm⁻¹.[10] A background scan should be run first.
Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | Very characteristic broad peak due to hydrogen bonding.[11] |
| ~3030 | C-H stretch (sp²) | Aromatic | Confirms the presence of aromatic rings. |
| ~2950 | C-H stretch (sp³) | Methoxy/Benzylic | Indicates saturated C-H bonds. |
| 1680-1710 (strong) | C=O stretch | Carboxylic Acid | A key, strong absorption confirming the acid moiety.[11] |
| 1450-1600 | C=C stretch | Aromatic Rings | Multiple sharp bands indicative of the benzene rings. |
| 1200-1320 | C-O stretch | Ether & Acid | Confirms the presence of C-O single bonds.[11] |
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Process Impurities
Expertise & Rationale: While the target analyte is not ideal for GC due to its low volatility, GC-MS is an invaluable tool for detecting and identifying potential process-related impurities, such as residual solvents or halogenated by-products, which are often more volatile.[13][14] The mass spectrometer provides definitive identification of these trace components.
Experimental Protocol:
-
Sample Preparation: Dissolve a known amount of the sample in a volatile solvent like Dichloromethane or Ethyl Acetate. Derivatization (e.g., with BSTFA to silylate the carboxylic acid) may be required if analysis of the parent compound is desired, but is often unnecessary for impurity screening.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
GC-MS Conditions:
| Parameter | Recommended Setting |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Inlet Temp | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min) |
| Ionization | Electron Ionization (EI) at 70 eV[10] |
| Mass Range | m/z 40-550 |
Data Interpretation:
-
Molecular Ion (M⁺): The mass spectrum of the parent compound would show a molecular ion at m/z 336/338.
-
Isotopic Pattern: The presence of a single bromine atom will result in two peaks of nearly equal intensity for any bromine-containing fragment (e.g., M⁺ and M⁺+2), which is a highly characteristic signature.
-
Fragmentation: Expect to see key fragments corresponding to the loss of the benzyl group (m/z 91), the benzyloxy group (m/z 107), and other characteristic cleavages.
Caption: Decision-making workflow for comprehensive quality control analysis.
Conclusion
The analysis of this compound requires a thoughtful, multi-instrumental approach. A rapid FTIR scan provides initial identity confirmation, while high-field NMR offers definitive structural proof. For quantitative purposes, a validated RP-HPLC method is essential for determining purity and assay with high precision and accuracy. Finally, GC-MS serves as a crucial orthogonal technique for profiling volatile and potential halogenated impurities that might be missed by HPLC. Together, these protocols form a self-validating system that ensures the material meets the stringent quality requirements for pharmaceutical development and manufacturing.
References
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Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220–228. Available at: [Link]
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Guzman, A., et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry, 77(6), 1549-1556. Available at: [Link]
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
- United States Department of Agriculture (USDA). (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
- Appchem. (n.d.). This compound | 135586-17-3.
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- RSC Publishing. (2017). Supplementary Information.
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Taday, P. F., et al. (2020). Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy. Heliyon, 6(11), e05577. Available at: [Link]
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Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Available at: [Link]
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Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). Zeitschrift für Naturforschung A, 60(4), 285-288. Available at: [Link]
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Sharma, G., et al. (2014). Analytical method validation: A brief review. Journal of Pharmaceutical and Scientific Innovation, 3(4), 309-313. Available at: [Link]
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Determination of 4-Methoxybenzoic Acid.
-
Popa, G., & Spafiu, F. (2010). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. UPB Scientific Bulletin, Series B, 72(4), 189-196. Available at: [Link]
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BioPharm International. (2002, November 1). Method Validation Guidelines. Available at: [Link]
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Semantic Scholar. (n.d.). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Available at: [Link]
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Focant, J. F., et al. (2016). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. Comprehensive Analytical Chemistry, 71, 373-401. Available at: [Link]
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Hiyama, Y., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 22, 19808-19816. Available at: [Link]
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Application Notes and Protocols: HPLC Analysis of Substituted Benzoic Acids
Introduction
Substituted benzoic acids are a crucial class of compounds, widely utilized as preservatives, intermediates in pharmaceutical synthesis, and active ingredients in various industrial and consumer products.[1][2] Their accurate and reliable quantification is paramount for quality control, regulatory adherence, and safety assurance.[1][3] High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for this purpose, offering a blend of simplicity, rapidity, and stability.[1]
This comprehensive guide provides an in-depth exploration of the principles and protocols for the analysis of substituted benzoic acids using reversed-phase HPLC (RP-HPLC) with UV detection. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the fundamental rationale behind methodological choices, ensuring robust and reproducible results.
The Science of Separation: Key Principles in HPLC of Benzoic Acids
The successful separation of substituted benzoic acids by RP-HPLC hinges on the interplay between the analyte's properties, the stationary phase, and the mobile phase. The core principle involves the differential partitioning of analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase.[1]
The Critical Role of Mobile Phase pH and Analyte pKa
Substituted benzoic acids are organic acids, and their ionization state is governed by their acid dissociation constant (pKa) and the pH of the surrounding medium (the mobile phase). The pKa is the pH at which the acid is 50% ionized and 50% non-ionized. For optimal retention and sharp, symmetrical peaks in RP-HPLC, it is crucial to suppress the ionization of the acidic analytes.[4][5] This is achieved by maintaining the mobile phase pH at least 1.5 to 2 units below the pKa of the analytes.[4][5] In their non-ionized (protonated) form, the benzoic acid derivatives are less polar and interact more strongly with the nonpolar C18 stationary phase, leading to increased retention.[6] Failure to adequately control the pH can result in peak tailing and poor resolution, as both ionized and non-ionized forms of the analyte will be present.[5]
The pKa values of benzoic acid and its derivatives can vary significantly depending on the nature and position of the substituents on the benzene ring.[7][8] For instance, electron-withdrawing groups tend to decrease the pKa (increase acidity), while electron-donating groups have the opposite effect.
Mobile Phase Composition and its Impact
The mobile phase in RP-HPLC for benzoic acid analysis typically consists of an aqueous buffer and an organic modifier, such as acetonitrile or methanol.[1][9]
-
Aqueous Buffer: The buffer is essential for controlling and maintaining a stable pH. Commonly used buffers include phosphate and acetate buffers.[10][11] The addition of an acid like phosphoric acid or formic acid is a common practice to achieve the desired low pH.[1][9]
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. They modulate the polarity of the mobile phase. Increasing the concentration of the organic modifier decreases the polarity of the mobile phase, which in turn reduces the retention time of the analytes. The choice between acetonitrile and methanol can influence the selectivity of the separation.
Experimental Workflow and Protocols
A successful HPLC analysis of substituted benzoic acids follows a systematic workflow, from careful sample preparation to data interpretation.
Visualizing the Workflow
Caption: General workflow for HPLC analysis of substituted benzoic acids.
Protocol 1: Standard and Sample Preparation
Objective: To prepare accurate standard solutions for calibration and to extract and prepare samples for analysis.
Materials:
-
Analytical standards of benzoic acid and its derivatives (≥99% purity)[1]
-
HPLC grade methanol and acetonitrile[1]
-
Analytical grade phosphoric acid or formic acid[1]
-
Deionized water (filtered through a 0.45 µm membrane)[1]
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters (e.g., PTFE or Nylon)[1]
Procedure:
-
Standard Stock Solution (e.g., 1000 µg/mL):
-
Working Standard Solutions:
-
Sample Preparation (Matrix-Dependent):
-
Liquid Samples (e.g., beverages):
-
Solid/Semi-solid Samples (e.g., creams, food products):
-
Accurately weigh a homogenized sample (e.g., 1-2 g) into a centrifuge tube.[1]
-
Add a suitable extraction solvent (e.g., 20 mL of methanol), vortex, and sonicate to ensure complete extraction.[1][11]
-
Centrifuge to separate the solid matrix.[2]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[2]
-
-
Protocol 2: HPLC Method for Separation and Quantification
Objective: To establish and run an HPLC method for the separation and quantification of substituted benzoic acids.
Instrumentation and Conditions:
| Parameter | Condition | Reference |
| HPLC System | A standard system with a pump, autosampler, column oven, and UV/DAD detector. | [1][11] |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). | [2] |
| Mobile Phase | Acetonitrile:Water (e.g., 40:60 v/v) with 1 mL/L phosphoric acid. or Methanol:0.05 M Ammonium Acetate Buffer (pH 4.4) (40:60, v/v). | [1][2] |
| Flow Rate | 1.0 mL/min. | [11] |
| Column Temperature | Ambient or controlled (e.g., 30°C). | [12] |
| Detection | UV at a wavelength of maximum absorbance for the analytes (e.g., 230-280 nm).[10][12] | |
| Injection Volume | 10-20 µL. | [2][10] |
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[4]
-
Blank Injection: Inject a blank (mobile phase) to ensure no system contamination.[9]
-
Calibration: Inject the series of working standard solutions to generate a calibration curve.[1]
-
Sample Analysis: Inject the prepared sample solutions.[1]
-
Data Analysis:
Data Presentation and Interpretation
A well-constructed calibration curve is essential for accurate quantification. The linearity of the method should be established over the desired concentration range.
Typical Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 5 - 200 µg/mL | [2][11] |
| Correlation Coefficient (r²) | > 0.999 | [2][11] |
| Limit of Detection (LOD) | 0.24 - 1 µg/mL | [2][11] |
| Limit of Quantification (LOQ) | 0.80 - 4 µg/mL | [2][11] |
| Accuracy (Recovery) | 85 - 102% | [2][11] |
| Precision (RSD%) | < 3% | [2][3] |
Troubleshooting Common Issues
Even with a robust method, challenges can arise. Understanding the potential causes of common problems is key to efficient troubleshooting.
Visualizing Troubleshooting Logic
Caption: Troubleshooting guide for common HPLC issues with benzoic acids.
Peak Tailing: This is a frequent issue with acidic compounds.[5]
-
Cause: Secondary interactions with residual silanol groups on the silica-based column or an inappropriate mobile phase pH.[4][5]
-
Solution: Ensure the mobile phase pH is at least 1.5-2 units below the analyte's pKa to suppress ionization.[4][5] Using a modern, end-capped C18 column can also minimize silanol interactions.[5]
Retention Time Drift:
-
Cause: Poor column temperature control or insufficient column equilibration time.[13]
-
Solution: Use a column oven for stable temperature and ensure the column is fully equilibrated with the mobile phase before starting the analysis.[13]
Noisy Baseline:
-
Cause: Can be due to air bubbles in the system, contaminated mobile phase, or leaks.[13]
-
Solution: Degas the mobile phase thoroughly, use high-purity solvents, and check for any loose fittings or leaks in the system.[4][13]
Advanced Considerations: UPLC/UHPLC
For laboratories seeking higher throughput and improved resolution, Ultra-Performance Liquid Chromatography (UPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) presents a significant advancement. These systems utilize columns with smaller particle sizes (<2 µm), which operate at much higher pressures.[14][15]
Key Advantages of UPLC/UHPLC:
-
Faster Analysis: Run times can be significantly reduced, often from minutes to seconds.[16]
-
Improved Resolution and Sensitivity: The smaller particles lead to sharper, narrower peaks, enhancing separation efficiency and detection limits.[14][16]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates result in substantial cost savings and a greener footprint.[16]
The fundamental principles of separation remain the same as in HPLC, but method transfer from HPLC to UPLC requires careful optimization of parameters like flow rate and gradient profile.
Conclusion
The HPLC analysis of substituted benzoic acids is a robust and reliable technique when grounded in a solid understanding of the underlying chromatographic principles. By carefully controlling the mobile phase pH in relation to the analyte pKa, selecting appropriate column chemistry, and following systematic protocols for sample preparation and analysis, researchers can achieve accurate and reproducible quantification. This guide provides the foundational knowledge and practical protocols to empower scientists in their analytical endeavors, ensuring data integrity and contributing to the development of safe and effective products.
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Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.). USDA. Retrieved from [Link]
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Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
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Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. (n.d.). ThaiScience. Retrieved from [Link]
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HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. (n.d.). UST Journals. Retrieved from [Link]
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An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. (2016, November 25). ResearchGate. Retrieved from [Link]
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An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). ResearchGate. Retrieved from [Link]
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HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. (2016, November 21). SciSpace. Retrieved from [Link]
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HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]
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pKa determinations by using a HPLC equipped with DAD as a flow injection apparatus. (n.d.). PubMed. Retrieved from [Link]
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Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. (n.d.). Semantic Scholar. Retrieved from [Link]
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Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (n.d.). Waters. Retrieved from [Link]
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Organic Acids : HPLC (Type-IV). (n.d.). OIV - International Organisation of Vine and Wine. Retrieved from [Link]
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Common HPLC Problems & How to Deal With Them. (2022, January 4). Phenomenex. Retrieved from [Link]
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Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (n.d.). Longdom Publishing. Retrieved from [Link]
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Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Analysis of Organic Acids in Aqueous Samples Application. (n.d.). Agilent. Retrieved from [Link]
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UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. (n.d.). Waters. Retrieved from [Link]
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Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell. Retrieved from [Link]
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HPLC vs UPLC - Exploring the Differences. (2024, April 1). MONAD. Retrieved from [Link]
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UPLC vs HPLC: what is the difference? (n.d.). Alispharm. Retrieved from [Link]
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Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. (n.d.). University of Calgary. Retrieved from [Link]
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Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. (2013, June 30). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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(PDF) Determination of pKa Values by Liquid Chromatography. (2025, August 6). ResearchGate. Retrieved from [Link]
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The pKa values of a few ortho-, meta-, and para-substituted benzo... (n.d.). Pearson. Retrieved from [https://www.pearson.com/en-us/higher-education/professional---career/milady- cosmetology/organic-chemistry/the-pka-values-of-a-few-ortho--meta---and-para-substituted-benzoic-acids-are-tabulated-below--the-relative-pka-values-depend-on-the-substituent--for-chloro-substituted-benzoic-acids--the-ortho-isomer-is-the-most-acidic-and-the-para-isomer-is-the-least-acidic-.html]([Link] cosmetology/organic-chemistry/the-pka-values-of-a-few-ortho--meta---and-para-substituted-benzoic-acids-are-tabulated-below--the-relative-pka-values-depend-on-the-substituent--for-chloro-substituted-benzoic-acids--the-ortho-isomer-is-the-most-acidic-and-the-para-isomer-is-the-least-acidic-.html)
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HPLC Troubleshooting Guide. (n.d.). Regis Technologies. Retrieved from [Link]
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Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. Retrieved from [Link]
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HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. (n.d.). UPB. Retrieved from [Link]
-
A modified RP-HPLC method for determination of pKa values of synthesized β-hydroxy-β-arylalkanoic acids. (n.d.). ResearchGate. Retrieved from [Link]
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Determination of benzoic acid in workplace air using high- performance liquid chromatography (HPLC-DAD). (2024, December 23). The MAK Collection for Occupational Health and Safety. Retrieved from [Link]
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- 15. globalresearchonline.net [globalresearchonline.net]
- 16. niito.kz [niito.kz]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-Bromo-3-benzyloxy-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate.[1] Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you optimize your reaction yields and ensure the purity of your final product. Our approach is grounded in established chemical principles and field-proven insights to support your experimental success.
Overview of the Synthesis
The target molecule, this compound, is typically synthesized via an electrophilic aromatic substitution reaction. The common starting material is 3-benzyloxy-4-methoxybenzoic acid, which undergoes bromination to yield the desired product. The key challenge in this synthesis is controlling the regioselectivity of the bromination to favor substitution at the C-2 position.
Understanding the Regioselectivity
The substitution pattern on the aromatic ring is governed by the electronic effects of the existing substituents:
-
-COOH (Carboxylic Acid): This is a deactivating, meta-directing group.
-
-OCH₃ (Methoxy): This is a strongly activating, ortho, para-directing group.
-
-OCH₂Ph (Benzyloxy): This is also a strongly activating, ortho, para-directing group.
The methoxy and benzyloxy groups are powerful activating groups that will direct the incoming electrophile (bromine) to the positions ortho and para to them. The carboxylic acid group, being a deactivating group, has a lesser influence on the position of substitution. The interplay of these directing effects is crucial for achieving the desired product.
Detailed Experimental Protocol
This protocol is a synthesized procedure based on established methods for the bromination of activated aromatic compounds.[2][3]
Reaction: Bromination of 3-benzyloxy-4-methoxybenzoic acid
Caption: A typical workflow for the synthesis of this compound.
Materials:
-
3-benzyloxy-4-methoxybenzoic acid
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
10% Aqueous Sodium Thiosulfate solution
-
Ethanol
-
Deionized Water
Procedure:
-
Dissolution: In a fume hood, dissolve 3-benzyloxy-4-methoxybenzoic acid (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the excess bromine by adding 10% aqueous sodium thiosulfate solution dropwise until the orange color of bromine disappears.
-
Precipitation: Pour the reaction mixture into a beaker of ice water with stirring. A precipitate should form.
-
Filtration: Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water.
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture to obtain this compound as a solid.[2]
Troubleshooting and Optimization (Q&A)
This section addresses common issues encountered during the synthesis and provides actionable solutions.
Caption: Troubleshooting decision tree for common synthesis issues.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield can stem from several factors:
-
Incomplete Reaction: The bromination may not have gone to completion. Ensure you are monitoring the reaction by TLC until the starting material spot is no longer visible. You may need to extend the reaction time.
-
Product Loss During Work-up: The product may have some solubility in the aqueous phase. Ensure thorough extraction if a liquid-liquid workup is used. During recrystallization, avoid using an excessive amount of solvent and ensure the solution is sufficiently cooled to maximize crystal formation.
-
Sub-optimal Temperature Control: Adding bromine at too high a temperature can lead to side reactions and reduced yield of the desired product. Maintaining a low temperature during the addition of bromine is critical.
Q2: My TLC plate shows multiple spots after the reaction. What are these impurities and how can I avoid them?
A2: The presence of multiple spots indicates a mixture of products. Common impurities include:
-
Unreacted Starting Material: This is a common issue if the reaction is not allowed to proceed to completion.
-
Isomeric Byproducts: Due to the presence of multiple activating groups, bromination can also occur at other positions on the ring, particularly at the C-6 position. Careful control of reaction conditions, such as slow, dropwise addition of bromine at low temperatures, can improve selectivity.
-
Over-bromination: The addition of excess bromine can lead to the formation of di-brominated products. Use a precise stoichiometry of bromine (1.05-1.1 equivalents) to minimize this. If separation of isomers by recrystallization is difficult, column chromatography may be necessary.[2]
Q3: The reaction mixture has a persistent orange/brown color even after quenching. What does this indicate?
A3: A persistent color after quenching with sodium thiosulfate may indicate the presence of organic impurities or that the quenching was incomplete. Ensure an adequate amount of quenching agent is added. If the purified solid product retains a color, it may be due to trace impurities that can often be removed by treating the hot recrystallization solution with activated charcoal.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound should be confirmed using standard analytical techniques:
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic peaks for the aromatic protons, the benzylic protons, and the methoxy protons. The integration and splitting patterns will be consistent with the desired structure.
-
¹³C NMR Spectroscopy: The carbon NMR will show the expected number of signals for the carbon atoms in the molecule.
-
Mass Spectrometry: This will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Factors Affecting Reaction Yield and Selectivity
| Parameter | Effect on Yield and Selectivity | Recommendations |
| Brominating Agent | The choice of brominating agent (e.g., Br₂, NBS) can affect the reactivity and selectivity. N-Bromosuccinimide (NBS) is a milder and safer alternative to liquid bromine.[2] | For this activated system, Br₂ in acetic acid is effective. If side reactions are problematic, consider using NBS with a catalytic amount of acid. |
| Solvent | The solvent can influence the rate and selectivity of the reaction. Glacial acetic acid is a common choice as it is polar enough to dissolve the starting material and is relatively inert to bromine. | Glacial acetic acid is the recommended solvent. Other solvents like dichloromethane or chloroform can be used but may require a Lewis acid catalyst. |
| Temperature | Higher temperatures can increase the reaction rate but may lead to a decrease in selectivity and the formation of byproducts. | Maintain a low temperature (0-10 °C) during the addition of bromine. Allow the reaction to proceed at room temperature for a controlled rate. |
| Stoichiometry | Using a large excess of bromine will lead to over-bromination. Insufficient bromine will result in an incomplete reaction. | Use a slight excess of bromine (1.05-1.1 equivalents) to ensure complete conversion of the starting material while minimizing the formation of di-brominated products. |
Safety Precautions
-
Bromine (Br₂): Is highly toxic, corrosive, and a strong oxidizing agent. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial Acetic Acid: Is corrosive and can cause severe burns. Handle with care and appropriate PPE.
-
Work-up: The quenching of excess bromine with sodium thiosulfate can be exothermic. Add the quenching agent slowly.
Frequently Asked Questions (FAQs)
Q: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine? A: Yes, NBS is a viable alternative and is often preferred for safety reasons. The reaction may require a radical initiator or a catalytic amount of acid to proceed efficiently.
Q: My product is an oil and will not crystallize. What should I do? A: If the product oils out during recrystallization, it may be due to impurities. Try redissolving the oil in a larger amount of hot solvent and cooling it very slowly, perhaps with scratching the inside of the flask with a glass rod to induce crystallization. If this fails, purification by column chromatography may be necessary.
Q: What is the role of 3-benzyloxy-4-methoxybenzoic acid as a starting material? A: This starting material already contains the required benzyloxy and methoxy groups at the desired positions. The subsequent bromination at the C-2 position is the final step in constructing the core of the target molecule, which is a key intermediate for pharmaceuticals like taspine.[1]
References
-
Organic Syntheses. 2-bromo-3-methylbenzoic acid. Available at: [Link]
-
SpectraBase. 2-BENZYLOXY-6-BROMO-3-METHOXY-BENZOIC-ACID - Optional[13C NMR]. Available at: [Link]
-
Beilstein Journals. Supplementary Information. Available at: [Link]
-
ResearchGate. Optimization of reaction conditions for the benzylic bromination of 1.... Available at: [Link]
- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
PrepChem.com. Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. Available at: [Link]
-
University of Glasgow. Selectivity of Aryl and Benzylic Bromination. Available at: [Link]
-
Common Organic Chemistry. Bromination - Common Conditions. Available at: [Link]
-
Wiley Online Library. Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis*. Available at: [Link]
-
UNH Scholars' Repository. Synthesis of model oxepin substrates for comparative two electron oxidation studies with cytochrome P450 and cerium ammonium nit. Available at: [Link]
-
Newera-spectro. Development of a Continuous Photochemical Bromination/Alkylation Sequence En Route to AMG 423. Available at: [Link]
-
ResearchGate. | Optimization of reaction conditions. | Download Table. Available at: [Link]
- Google Patents. CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity.
-
ResearchGate. A green bromination process for synthesis of a novel drug candidate. Available at: [Link]
-
PubChem. 3-(Benzyloxy)-4-bromobenzoic acid. Available at: [Link]
- Google Patents. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
-
Koya University Eprints. Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. Available at: [Link]
-
ResearchGate. An unusual boron tribromide-mediated, one-pot bromination/cyclization reaction. Application to the synthesis of a highly strained cyclopenta[2][4]cyclopropa[1,2-b]pyrrolizin-8-one. Available at: [Link]
Sources
Technical Support Center: Troubleshooting the Bromination of Aromatic Compounds
Welcome to the Technical Support Center for Aromatic Bromination. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing bromine atoms onto aromatic rings. As a senior application scientist, I've compiled this resource to address the most common challenges encountered in the lab, moving beyond simple procedural lists to explain the underlying chemical principles that govern success. Here, you will find field-tested insights and robust protocols to help you troubleshoot and optimize your electrophilic aromatic substitution reactions.
Troubleshooting Guide: Common Issues and Solutions
This section directly addresses specific experimental hurdles in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My bromination reaction is resulting in a low yield or no desired product. What are the likely causes and how can I fix this?
A1: Low or no yield in aromatic bromination is a frequent issue that can often be traced back to insufficient reactivity of either the aromatic substrate or the electrophile.
Probable Causes & Solutions:
-
Insufficiently Activated Aromatic Ring: Aromatic rings with electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or carbonyl groups are "deactivated" and less nucleophilic, making them resistant to electrophilic attack.[1][2]
-
Solution 1: Stronger Lewis Acid Catalyst: For deactivated substrates, a stronger Lewis acid may be necessary to increase the electrophilicity of the bromine. While FeBr₃ is common, AlCl₃ or AlBr₃ can be more effective.[3] Ensure the catalyst is anhydrous, as moisture will deactivate it.[4]
-
Solution 2: Harsher Reaction Conditions: For highly deactivated rings, stronger measures may be needed, such as using N-bromosuccinimide (NBS) in concentrated sulfuric acid.[5][6] This method can successfully brominate compounds like 3-nitrobenzaldehyde and 1,3-dinitrobenzene.[5]
-
Solution 3: Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. However, this may also lead to side reactions, so it should be done judiciously.
-
-
Weak Brominating Agent/Insufficient Electrophile Generation: Molecular bromine (Br₂) itself is often not electrophilic enough to react with many aromatic compounds without a catalyst.[7]
-
Solution 1: Use a Lewis Acid Catalyst: A Lewis acid like FeBr₃ polarizes the Br-Br bond, creating a more potent electrophile.[7][8] The mechanism involves the formation of a complex that delivers a "Br⁺" equivalent to the aromatic ring.[8]
-
Solution 2: Alternative Brominating Agents: N-Bromosuccinimide (NBS) is a versatile reagent that can be used for both activated and deactivated rings, depending on the reaction conditions.[2][9] For activated rings, NBS in a polar solvent like acetonitrile can be effective.[10] For deactivated rings, NBS in strong acid is a common strategy.[5]
-
-
Catalyst Deactivation: The Lewis acid catalyst can be "poisoned" or deactivated during the reaction.
-
Cause: Substrates containing basic groups like amines (-NH₂) or hydroxyls (-OH) can coordinate with the Lewis acid, rendering it ineffective.[4][11]
-
Solution: For anilines and phenols, a Lewis acid catalyst is often not required due to the strong activating nature of these groups.[12][13] If a catalyst is necessary for a less activated system with a basic functional group, a stoichiometric amount or even an excess of the catalyst may be required.[4]
-
Issue 2: Poor Regioselectivity (Incorrect Isomer Formation)
Q2: I am obtaining a mixture of ortho, meta, and para isomers, or the wrong isomer is the major product. How can I control the regioselectivity of my bromination?
A2: Regioselectivity in electrophilic aromatic substitution is governed by the electronic effects of the substituents already on the ring and steric hindrance.
Probable Causes & Solutions:
-
Misunderstanding Directing Group Effects: Substituents on the aromatic ring direct the incoming electrophile to specific positions.
-
Electron-Donating Groups (EDGs) like -OH, -NH₂, -OR, and alkyl groups are ortho, para-directing.[1]
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, -SO₃H, and -COR are meta-directing.[14]
-
Solution: Ensure your synthetic strategy aligns with the directing effects of your substrate's functional groups.
-
-
Steric Hindrance: Bulky substituents on the aromatic ring or a bulky brominating agent can hinder attack at the ortho position, leading to a higher proportion of the para product.[14]
-
Solution 1: Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the kinetically favored product, which may be the desired isomer.[15] Conversely, higher temperatures may favor the thermodynamically more stable product.[14]
-
Solution 2: Choice of Brominating Agent: Using a less bulky brominating agent might allow for better access to sterically hindered positions.[14]
-
-
Solvent Effects: The polarity of the solvent can influence the ratio of ortho to para isomers.[10]
-
Polar Solvents: Generally favor the formation of the para isomer.[10]
-
Nonpolar Solvents: May lead to a higher proportion of the ortho product.[10]
-
Solution: Screen a variety of solvents with different polarities (e.g., dichloromethane, carbon tetrachloride, acetonitrile) to optimize the isomer distribution.[14]
-
Issue 3: Over-bromination (Multiple Bromine Additions)
Q3: My reaction is producing di- or tri-brominated products when I only want to add one bromine atom. How can I prevent this?
A3: Over-bromination is a common problem, especially with highly activated aromatic rings like phenols and anilines.[13] The initial bromination can sometimes make the product even more reactive than the starting material.
Probable Causes & Solutions:
-
Highly Activated Substrate: The presence of strong electron-donating groups makes the ring highly nucleophilic and prone to multiple substitutions.[13] For example, the reaction of phenol with bromine water readily produces 2,4,6-tribromophenol.[12]
-
Solution 1: Use a Milder Brominating Agent: Instead of Br₂, consider using NBS, which can offer more controlled bromination.[10]
-
Solution 2: Control Stoichiometry: Carefully add the brominating agent in a controlled manner, using a 1:1 molar ratio or a slight excess of the substrate.[10]
-
Solution 3: Use a Non-polar Solvent: In the case of aniline, using a non-polar solvent like carbon disulfide (CS₂) can reduce the rate of reaction and the formation of the tribromoaniline, although it may not completely prevent it.[16]
-
Solution 4: Protect the Activating Group: For anilines, the amino group can be acetylated to form an acetanilide. The amide is still an ortho, para-director but is less activating, allowing for mono-bromination. The protecting group can then be removed by hydrolysis.[17]
-
-
Reaction Conditions are Too Harsh: High temperatures or a highly active catalyst system can promote multiple brominations.
-
Solution: Perform the reaction at a lower temperature and use the mildest conditions that still afford a reasonable reaction rate.
-
FAQs: Understanding the Fundamentals
Q: What is the fundamental mechanism of electrophilic aromatic bromination?
A: The reaction proceeds via a two-step mechanism. First, the electrophile (e.g., "Br⁺") attacks the electron-rich π system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[18][19] This step is typically the rate-determining step. In the second, faster step, a base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring.[18][19]
Caption: Mechanism of Electrophilic Aromatic Bromination.
Q: How do I choose the right Lewis acid catalyst?
A: The choice of Lewis acid depends on the reactivity of your aromatic substrate. For activated or moderately deactivated rings, FeBr₃ is often sufficient. For more strongly deactivated rings, a more powerful Lewis acid like AlCl₃ may be required.[3] It is crucial that the catalyst is anhydrous, as water will hydrolyze and deactivate it.[4]
Q: When should I use N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂)?
A: NBS is a solid, making it easier and safer to handle than liquid bromine. It's an excellent choice for several scenarios:
-
Selective Bromination: NBS can provide higher selectivity in some cases.[9]
-
Activated Rings: For electron-rich aromatic compounds, NBS is often used to achieve controlled mono-bromination.[9]
-
Deactivated Rings: In the presence of a strong acid like H₂SO₄, NBS becomes a potent brominating agent for electron-poor rings.[2][5]
Experimental Protocols
Protocol 1: General Procedure for Bromination of an Activated Aromatic Ring (e.g., Acetanilide)
This protocol is adapted for the mono-bromination of an activated aromatic system.
-
Dissolve Substrate: In a round-bottom flask, dissolve the acetanilide in a suitable solvent like acetonitrile.
-
Add Brominating Agent: Add N-bromosuccinimide (NBS) in a 1:1 molar ratio to the acetanilide.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as HCl.[17]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, precipitate the product by adding water to the reaction mixture.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization.
Protocol 2: Bromination of a Deactivated Aromatic Ring
This protocol is for substrates that are resistant to bromination under milder conditions.
-
Prepare Reaction Vessel: In a flask equipped with a stir bar, add concentrated sulfuric acid and cool it in an ice bath.
-
Add Substrate: Slowly add the deactivated aromatic compound to the cold sulfuric acid.
-
Add Brominating Agent: Add N-bromosuccinimide (NBS) portion-wise, maintaining a low temperature.
-
Reaction: Allow the reaction to warm to room temperature or gently heat it (e.g., to 60°C) while monitoring with TLC.[5]
-
Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.
-
Isolation: Collect the solid product by filtration, and wash thoroughly with water to remove any residual acid, followed by a wash with a sodium bicarbonate solution.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Data Summary
The choice of solvent can significantly impact the regioselectivity of bromination. The following table summarizes this effect for a generic activated aromatic substrate.
| Solvent | Dielectric Constant (Approx.) | Typical Ortho:Para Ratio |
| Carbon Tetrachloride | 2.2 | Higher proportion of ortho |
| Toluene | 2.4 | Higher proportion of ortho |
| Dichloromethane | 9.1 | Intermediate |
| Acetonitrile | 37.5 | Higher proportion of para |
Note: These are general trends; the exact ratios are substrate-dependent.[10]
Caption: A workflow for diagnosing bromination issues.
References
-
Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]
-
Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry Class Notes. [Link]
-
Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]
-
Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. JoVE. [Link]
-
Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry | OpenStax. [Link]
-
Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. ResearchGate. [Link]
-
Solvent effects in the bromination of neopentylbenzene, tert-butylbenzene, toluene, and benzene in aqueous trifluoroacetic acid. Journal of the American Chemical Society. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. [Link]
-
Active/inactive aromatic ring bromination. Chemia. [Link]
-
The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. RSC Publishing. [Link]
-
Lewis Acid Catalyzed Benzylic Bromination. PubMed Central. [Link]
-
Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Can not get the selectivity of a aromatic bromination to behave, also low yielding. Reddit. [Link]
-
Electrophilic Aromatic Substitution. Making Molecules. [Link]
-
Bromination of Deactivated Aromatics: A Simple and Efficient Method. Organic Chemistry Portal. [Link]
-
A Convenient New Method for the Bromination of Deactivated Aromatic Compounds. University of Florida. [Link]
-
Trouble with NBS bromination. Reddit. [Link]
-
Bromination of Deactivated Aromatic Compounds. ResearchGate. [Link]
- Catalytic process for selective aromatic bromination.
-
Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. NSF Public Access Repository. [Link]
-
Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. ResearchGate. [Link]
-
Bromination of Aniline. YouTube. [Link]
-
electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link]
-
Bromination of Deactivated Aromatic Compounds with Sodium Bromide/Sodium Periodate under Mild Acidic Conditions. ACS Publications. [Link]
-
Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Allylic Bromination by NBS with Practice Problems. Chemistry Steps. [Link]
-
Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. ACS Publications. [Link]
-
friedel-crafts alkylation reaction: Topics. Science.gov. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
Electrophilic aromatic bromination study casts doubt on textbook intermediate. Research. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Bromination of phenol or aniline does not require the use of a Lewis acid catalyst and often results in trihalogenation. Why? Pearson. [Link]
-
ORGANIC REACTION MECHANISM. University of Babylon. [Link]
- Method for the bromination of aromatic compound.
-
Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group? ResearchGate. [Link]
-
The thermochemistry of bromination of phenols and anilines. openEQUELLA. [Link]
-
Bromination Help. Reddit. [Link]
-
What is Allylic Bromination? Master Organic Chemistry. [Link]
-
Sustainable Aerobic Bromination with Controllable Chemoselectivity. ACS Omega. [Link]
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- 3. EP0866046A1 - Catalytic process for selective aromatic bromination - Google Patents [patents.google.com]
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Technical Support Center: Recrystallization of Benzoic Acid Derivatives
Welcome to the technical support center for the purification of benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize recrystallization as a primary method for purifying these critical compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles and field-tested insights to help you troubleshoot and optimize your purification workflows.
The art of recrystallization lies in the precise manipulation of solubility. The fundamental principle is that the solubility of a solid in a solvent generally increases with temperature.[1] By dissolving an impure solid in a minimum amount of a suitable hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving impurities behind in the solution (mother liquor).[2][3] This guide will address the common challenges and nuances associated with applying this technique to the diverse family of benzoic acid derivatives.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the principles governing the recrystallization of benzoic acid derivatives.
Q1: What are the ideal characteristics of a recrystallization solvent? A1: The selection of an appropriate solvent is the most critical factor for a successful recrystallization.[4] An ideal solvent should:
-
Exhibit a steep solubility curve: The compound of interest should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., room temperature or in an ice bath).[5] This differential solubility is what maximizes the recovery of the purified product.
-
Not react with the compound: The solvent must be chemically inert towards the benzoic acid derivative being purified.[4]
-
Dissolve impurities readily at all temperatures or not at all: If impurities are highly soluble, they will remain in the cold mother liquor. If they are insoluble in the hot solvent, they can be removed via hot filtration.[4]
-
Be volatile enough for easy removal: The solvent should have a relatively low boiling point to be easily removed from the final crystals during the drying process.
-
Be non-toxic, inexpensive, and non-flammable: Safety and cost are always important practical considerations in solvent selection.
Q2: How do substituents on the benzoic acid ring affect solvent choice? A2: Substituents on the benzene ring significantly alter the polarity and intermolecular forces of the molecule, thereby changing its solubility profile. For example, polar substituents like hydroxyl (-OH) or nitro (-NO₂) groups can increase a molecule's polarity. This may increase its solubility in polar solvents like ethanol or water and decrease its solubility in non-polar solvents like toluene or hexane.[6] Conversely, non-polar substituents like alkyl groups will make the derivative more soluble in non-polar solvents. The principle of "like dissolves like" is a crucial starting point for solvent screening.[7]
Q3: When should I use a single-solvent versus a multi-solvent (mixed-solvent) system? A3: A single-solvent recrystallization is preferred when you can find one solvent that meets all the ideal criteria. This is the simplest and most direct method.[5]
A multi-solvent system (often a pair of miscible solvents) is employed when no single solvent is suitable.[1][8] This technique typically uses a "soluble solvent" in which your compound is readily soluble, and an "insoluble solvent" (or anti-solvent) in which your compound is poorly soluble. The process involves dissolving the compound in a minimum amount of the hot "soluble solvent" and then slowly adding the "insoluble solvent" until the solution becomes cloudy (the saturation point). A small amount of the "soluble solvent" is then added to redissolve the precipitate, and the solution is allowed to cool slowly to form crystals.
Q4: Why is slow cooling of the solution so important? A4: Slow cooling is critical for the formation of large, pure crystals. The process of crystallization is an equilibrium phenomenon where molecules of the correct geometry are selectively incorporated into the growing crystal lattice.[9] Rapid cooling, or "crashing out," can trap impurities within the crystal structure, defeating the purpose of the purification.[10][11] Allowing the solution to cool slowly on the benchtop, insulated from cold surfaces, provides the necessary time for this selective process to occur.[12][13]
Experimental Protocols & Workflows
These protocols provide a standardized starting point for your experiments. Always begin with small-scale trials to determine the optimal solvent and conditions before committing a large quantity of material.
Visualizing the Recrystallization Workflow
The following diagram outlines the logical steps for a standard single-solvent recrystallization.
Caption: Decision tree for troubleshooting common recrystallization issues.
Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do? A: This is a common issue, typically indicating that the solution is not supersaturated. [7]* Primary Cause: Too much solvent was added during the dissolution step. [8][10]* Solution 1 (Reduce Volume): Gently heat the solution to boil off some of the solvent. This will increase the concentration of your compound. Allow the concentrated solution to cool again. Be careful not to boil it dry.
-
Solution 2 (Induce Crystallization): If the solution is indeed saturated, crystallization may need to be initiated.
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches on the glass provide a nucleation site for crystal growth to begin. [12][14] * Seeding: If you have a small crystal of the pure compound, add it to the cold solution. This "seed" crystal acts as a template for other molecules to crystallize upon. [7][12] Q: My compound isn't forming crystals; instead, an oily liquid is separating from the solution. What is happening? A: This phenomenon is known as "oiling out." It occurs when the solute comes out of solution as a liquid rather than a solid. [8][11]* Primary Cause: The melting point of your compound is lower than the boiling point of the solvent you are using. The compound melts in the hot solution and then separates as an oil upon cooling. [11]It can also be caused by a high concentration of impurities, which can depress the melting point.
-
-
Solution 1 (Adjust Solvent): Reheat the solution until the oil redissolves. Add a bit more solvent to decrease the saturation point, and then allow it to cool very slowly. This may allow the solution to cool below the compound's melting point before it becomes saturated.
-
Solution 2 (Change Solvent): If the problem persists, you must choose a new solvent or solvent system with a lower boiling point.
-
Solution 3 (Slow Cooling): Ensure the solution is cooling as slowly as possible. Placing the hot flask inside a large beaker can help insulate it and slow the rate of cooling. [12] Q: My final yield of purified crystals is very low. What went wrong? A: A low recovery can happen for several reasons, often related to technique. [11]* Cause 1 (Excess Solvent): As mentioned above, using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor, even when cold. [7]* Cause 2 (Premature Crystallization): If the compound crystallizes in the funnel during hot filtration, you will lose a substantial amount of product. Always use a pre-heated funnel and filter the solution as quickly as possible.
-
Cause 3 (Washing): Washing the collected crystals with solvent that is not ice-cold, or using too large a volume of wash solvent, will dissolve part of your purified product. [7] Q: After recrystallization, my product is still colored or shows impurities by melting point analysis. Why? A: This indicates that the purification was not fully effective.
-
Cause 1 (Trapped Impurities): If the solution cooled too quickly, impurities may have been trapped in the rapidly forming crystals. [10]The solution is to repeat the recrystallization, ensuring a slow cooling rate.
-
Cause 2 (Colored Impurities): If the crystals are colored, the impurity was not removed. This often requires the use of activated charcoal during the dissolution step to adsorb the colored molecules. [9]Be aware that using too much charcoal can also adsorb your desired product, reducing the yield. [11]* Cause 3 (Inappropriate Solvent): The solvent chosen may have a solubility profile that is too similar for both the compound and the impurity. A different solvent may be required to achieve effective separation.
Data for Application: Solvent Selection Guide
The choice of solvent is paramount. Below is a table summarizing the solubility characteristics of benzoic acid in several common laboratory solvents to guide your initial screening for derivatives. Remember that the solubility of derivatives will vary.
| Solvent | Formula | Type | Benzoic Acid Solubility Profile | Reference |
| Water | H₂O | Very Polar, Protic | Poorly soluble in cold water (1.7 g/L at 0°C), but much more soluble in hot water (56.31 g/L at 100°C). Excellent for simple benzoic acid. | [15] |
| Ethanol | C₂H₅OH | Polar, Protic | Very soluble at room temperature. Often used as the "soluble solvent" in a mixed-solvent system with water as the anti-solvent. | [6][15] |
| Methanol | CH₃OH | Polar, Protic | Very soluble at room temperature. Similar application to ethanol. | [6][15] |
| Ethyl Acetate | C₄H₈O₂ | Moderately Polar, Aprotic | Good solubility, increases with temperature. Can be a suitable single solvent for more non-polar derivatives. | [6] |
| Toluene | C₇H₈ | Non-polar, Aprotic | Soluble, but less so than in polar organic solvents. Good for non-polar derivatives or removing polar impurities. | [6][15] |
| Petroleum Ether / Hexanes | Mixture | Very Non-polar, Aprotic | Poorly soluble. Often used as the "insoluble solvent" (anti-solvent) in a mixed-solvent system to precipitate compounds dissolved in more polar solvents. | [16] |
References
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Department of Chemistry, University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from a general university chemistry lab manual. [12]2. Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid. Alfa Chemistry. [4]3. Department of Chemistry, University of Massachusetts. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from a general university chemistry lab manual. [9]4. Chemistry LibreTexts. (2021). 2.1: Recrystallization. [10]5. Zhang, C., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data. [6]6. Purdue University. (2012). Chemistry 210 Experiment Ib. [13]7. ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. [17]8. The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?. [18]9. Acree, Jr., W.E. (Ed.). (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data. [19]10. Haflong Government College. (n.d.). EXPERIMENT 1: Recrystallization of benzoic acid from hot water. 11. Jaeger, A. (1928). Purification of benzoic acid and its derivatives. U.S. Patent 1,686,913. [20]12. University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [2]13. Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery. Journal of Crystal Growth. [21]14. Guidechem. (2024). Understanding Benzoic Acid Solubility: A Comprehensive Guide. [15]15. EBSCO Information Services. (n.d.). Recrystallization (chemistry) | Research Starters. [3]16. University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. [7]17. University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [8]18. Bryant, H. W., & Tanner, C. H. (1972). Purification of aromatic polycarboxylic acids by recrystallization. U.S. Patent 3,654,351. [22]19. PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [1]20. Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid. [23]21. BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges. []22. Zarrabi, A., et al. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. In Crystallization - Science and Technology. InTech. [25]23. BenchChem. (2025). Technical Support Center: Purifying Fluorinated Carboxylic Acids by Recrystallization. [26]24. ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [27]25. Acree, Jr., W.E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data. [28]26. Lee, K., et al. (2007). Purification of carboxylic acids by complexation with selective solvents. U.S. Patent 7,307,188. [29]27. Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?. [16]28. Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [11]29. University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization. [5]30. Fuchs, H., et al. (1978). Process for the purification of benzoic acid. U.S. Patent 4,092,353. [30]31. Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards. [31]32. Studylib. (n.d.). Recrystallization Lab: Solvent Selection & Benzoic Acid. [32]33. WordPress.com. (2015). Recrystallization of Benzoic Acid Objective. [14]34. VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients. [33]35. Scribd. (n.d.). Solvent Pairs for Benzoic Acid Recrystallization. [34]36. Department of Chemistry, University of Wisconsin. (n.d.). Recrystallization of Benzoic Acid. [35]37. Myerson, A. S., & Trout, B. L. (2007). First-principles and direct design approaches for the control of pharmaceutical crystallization. AIChE Journal. [36]38. Ascendia Pharma. (n.d.). How to Choose the Right Solubilization Technology for Your API. [37]39. Zhanghua. (2025). Crystallization Challenges in Pharmaceutical Products. [38]40. BIA. (n.d.). Crystallisation in pharmaceutical processes. [39]41. Syrris. (n.d.). Pharmaceutical Crystallization in drug development. [40]42. Triclinic Labs. (n.d.). Crystallization Method Development and Optimization.
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Technical Support Center: Purification of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid
Introduction: 2-Bromo-3-benzyloxy-4-methoxybenzoic acid is a key intermediate in the synthesis of various pharmaceutical agents and complex organic molecules.[1] Its molecular structure, featuring a carboxylic acid, a bromine atom, and two ether linkages, provides multiple reaction sites, but also presents unique purification challenges.[1] Achieving high purity is critical for successful downstream applications and regulatory compliance. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to effectively remove common impurities.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Impurities are typically route-dependent, originating from starting materials, side-reactions, or subsequent degradation. Common culprits include:
-
Unreacted Starting Materials: Such as 3-benzyloxy-4-methoxybenzoic acid from an incomplete bromination step.[1]
-
Isomeric Byproducts: Electrophilic bromination of the aromatic ring can sometimes yield small quantities of other positional isomers. The directing effects of the existing substituents determine the regioselectivity of this reaction.[2]
-
Hydrolysis or Debenzylation Products: The benzyloxy group can be sensitive to certain acidic or reductive conditions, potentially leading to the formation of 2-Bromo-3-hydroxy-4-methoxybenzoic acid.
-
Residual Solvents and Reagents: Solvents used during the reaction or initial workup (e.g., DMF, THF, Dichloromethane) and inorganic salts from neutralization or quenching steps are common.[3]
-
Over-brominated Species: Under harsh bromination conditions, a second bromine atom could potentially be added to the aromatic ring.
Q2: I've purified my product, but it's an off-color gum or oil, not the expected white solid. What went wrong?
A2: This is a common issue that typically points to the presence of persistent impurities or residual solvent. An oily consistency suggests that the material has a significantly lowered melting point, which is a classic indicator of impurity. Trapped organic solvents can also act as a plasticizer, preventing crystallization. Final drying in a vacuum desiccator or vacuum oven (at a temperature well below the compound's melting point) is a crucial, often overlooked, final step.[3] If the issue persists, a more rigorous purification method, such as column chromatography, may be necessary to remove the offending impurities.
Q3: My compound streaks severely on a silica gel TLC plate, making it impossible to assess purity. How can I get clean spots?
A3: This is a hallmark issue for carboxylic acids on standard silica gel.[3] The acidic proton of your compound interacts strongly with the slightly acidic silica surface, leading to a distribution between its protonated and deprotonated forms during elution, which causes tailing or streaking. The solution is to suppress this secondary interaction by acidifying your eluent system. Adding a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to the mobile phase will ensure your compound remains fully protonated and elutes as a single, well-defined spot.[3]
Q4: Which purification method should I attempt first?
A4: The optimal first step depends on the likely nature of the impurities. For removing neutral or basic impurities (like unreacted starting materials without an acidic group), an acid-base extraction is exceptionally efficient and should be the first line of defense.[3][4] If you suspect the presence of isomeric or other structurally similar acidic byproducts, recrystallization is often the most effective technique for purifying a solid compound.[5][6] The workflow below provides a general decision-making framework.
Section 2: Purification Methodologies & Troubleshooting
This section details the primary purification techniques. The choice of method should be guided by an initial purity assessment (e.g., TLC, ¹H NMR) and the nature of the suspected impurities.
Decision-Making Workflow for Purification
Caption: General decision workflow for purifying the target compound.
Method 1: Acid-Base Extraction
This technique is exceptionally effective for separating carboxylic acids from neutral or basic impurities.[7][8] It leverages the differential solubility of the acid and its corresponding salt form. The acidic compound is converted to its water-soluble carboxylate salt with a weak base, allowing it to move from an organic solvent into an aqueous layer.[4][9]
-
Dissolution: Dissolve the crude solid in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Base Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[3] Stopper the funnel and shake gently, venting frequently to release the CO₂ gas that evolves.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask.
-
Re-extraction: Repeat the extraction (steps 2-3) on the organic layer one or two more times with fresh NaHCO₃ solution to ensure complete recovery. Combine all aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise until gas evolution ceases and the solution is strongly acidic (test with pH paper, target pH ~2).
-
Isolation: The purified carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake with cold deionized water to remove residual inorganic salts, then dry thoroughly under vacuum.
Caption: Step-by-step workflow for purification via acid-base extraction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Emulsion forms at interface | Vigorous shaking; presence of surfactants. | Allow the funnel to stand for an extended period. Add a small amount of brine (saturated NaCl solution). Filter the entire mixture through a pad of Celite. |
| Low recovery of product | Incomplete extraction; insufficient acidification; product has some water solubility. | Perform at least three extractions with the base. Ensure pH is < 3 during acidification. After acidification, if little precipitate forms, extract the aqueous layer back into an organic solvent (e.g., EtOAc), then dry and evaporate the solvent.[9] |
| Product precipitates as an oil | Impurities are depressing the melting point; product is not fully dry. | Extract the acidified aqueous layer with an organic solvent, wash the organic layer with brine, dry thoroughly with MgSO₄, and evaporate. The resulting solid should then be recrystallized. |
Method 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by removing impurities that have different solubility profiles from the desired product.[5] The ideal solvent will dissolve the compound completely when hot but only sparingly when cold.
The choice of solvent is critical. Small-scale trials in test tubes are recommended to find an optimal solvent or solvent system.
| Solvent / System | Properties & Rationale |
| Ethanol / Water | A common choice for moderately polar compounds like benzoic acids.[10] Dissolve in minimal hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Re-heat to clarify, then cool slowly. |
| Isopropanol | Similar to ethanol but less volatile. Can be a good single-solvent choice. |
| Toluene | A non-polar aromatic solvent that can be effective for crystallizing other aromatic compounds.[10] |
| Ethyl Acetate / Hexanes | A versatile two-solvent system. Dissolve in minimal hot ethyl acetate, then add hexanes as the "anti-solvent" until turbidity appears. Clarify with heat and cool slowly. |
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude solid to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a rapid gravity filtration of the hot solution to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals completely under vacuum.
Caption: The process of purification by recrystallization.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | Too much solvent was used; solution is not supersaturated. | Scratch the inside of the flask with a glass rod at the solution's surface. Add a single seed crystal of the pure product. If crystals still do not form, boil off some solvent to increase the concentration and cool again. |
| Product "oils out" | The solution is cooling too rapidly; the solvent's boiling point is higher than the product's melting point. | Re-heat the solution to re-dissolve the oil. Allow it to cool much more slowly. If the problem persists, switch to a lower-boiling solvent or solvent system. |
| Poor recovery in crystals | The compound is too soluble in the cold solvent; premature crystallization during hot filtration. | Ensure the solution is thoroughly chilled in an ice bath before filtering. For hot filtration, use a pre-heated funnel and flask and work quickly. Consider a different solvent system where the solubility difference between hot and cold is greater. |
Section 3: Purity Assessment
After any purification procedure, the purity of the final product must be verified.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot (using an acidified eluent). Compare its Rf value to a reference standard if available.
-
Melting Point (MP): A pure crystalline solid will have a sharp, distinct melting point range (typically < 2 °C). Impure compounds exhibit a depressed and broadened melting point range.[11]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are definitive methods for confirming the structure of the desired product and identifying the absence of proton- or carbon-containing impurities.
By systematically applying the appropriate purification and assessment techniques outlined in this guide, researchers can confidently obtain high-purity this compound for their critical research and development needs.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. Retrieved from [Link]
- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- Google Patents. (2016). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
- Google Patents. (1928). US1686913A - Purification of benzoic acid and its derivatives.
-
Hydrocarbon Processing. (n.d.). The purification of benzoic acid using dividing wall columns. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. Department of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
- Google Patents. (1978). US4092353A - Process for the purification of benzoic acid.
-
Appchem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2000). CN1251833A - Process for preparing substituted benzoic acid.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
- Google Patents. (2015). EP2952237A1 - Method for purification of benzoic acid.
-
Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 25(6), 747-757. Retrieved from [Link]
- Google Patents. (2007). WO2007027375A2 - Method of making benzylated phenols.
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Department of Chemistry. Retrieved from [Link]
-
American Chemical Society. (2015). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. The Journal of Organic Chemistry. Retrieved from [Link]
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AQA. (2015). A-level Chemistry 7405 Specification. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
- Google Patents. (1992). SU1766250A3 - Method of benzoic acid purification.
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Cram. (n.d.). Benzoic Acid Recrystallization. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]
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Organic Chemistry Portal. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Phenol-impurities. Retrieved from [Link]
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ResearchGate. (2006). Benzylation of Phenol with Benzyl Alcohol in the Presence of Sulphuric Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
YouTube. (2021). electrophilic aromatic bromination with N-bromosuccinimide. Chem Help ASAP. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Bromo-4-methoxybenzoic acid. PubChem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-Bromo-4-methoxybenzoic acid. PubChem. Retrieved from [Link]
- Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
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Technical Support Center: Improving Regioselectivity of Bromination in Substituted Benzoic Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselective bromination of substituted benzoic acids. Here, we move beyond standard protocols to explore the underlying principles and provide actionable troubleshooting strategies to achieve your desired isomeric products.
Fundamental Principles: Why Regioselectivity is a Challenge
The bromination of a substituted benzoic acid is a classic electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome is dictated by the electronic properties of the substituents already on the aromatic ring.
The carboxylic acid (-COOH) group is a powerful electron-withdrawing group (EWG) and therefore deactivates the benzene ring towards electrophilic attack.[1][2] Through resonance, it withdraws electron density primarily from the ortho and para positions, leaving the meta position as the least deactivated (most electron-rich) site for an incoming electrophile.[1][3][4] This inherent electronic preference makes meta-bromination the default pathway.
However, synthetic targets often require ortho or para isomers, necessitating strategies to override this natural tendency. This guide will address how to control and direct the bromination to your desired position.
Diagram: Electronic Landscape of Benzoic Acid
The following diagram illustrates the resonance structures of the arenium ion intermediate formed during electrophilic attack. Attack at the ortho or para position creates a highly unstable resonance structure where a positive charge is placed directly adjacent to the electron-withdrawing carboxyl group. Meta attack avoids this destabilization.
Caption: Stability of arenium ion intermediates in benzoic acid bromination.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the bromination of substituted benzoic acids in a practical question-and-answer format.
Q1: My reaction is yielding the meta-bromo product, but I need the ortho or para isomer. How can I change the outcome?
A1: Overcoming the inherent meta-directing effect of the carboxylic acid requires a strategic approach. Direct bromination under standard electrophilic conditions (e.g., Br₂ with a Lewis acid like FeBr₃) will almost always favor the meta position.[5] To achieve ortho or para selectivity, you must employ a directing group strategy.
-
For Ortho Selectivity: The most robust method is Directed ortho Metalation (DoM) .[6][7] In this technique, the carboxylic acid is deprotonated with a strong base (like s-BuLi in the presence of TMEDA) to form a lithium carboxylate.[7][8] This carboxylate group then chelates the lithium cation, directing the deprotonation (metalation) to the adjacent ortho position by increasing its kinetic acidity.[6][9] The resulting ortho-lithiated species can then be quenched with an electrophilic bromine source (e.g., 1,2-dibromoethane) to install the bromine atom specifically at the ortho position.[9]
-
For Para Selectivity: Achieving high para selectivity is often challenging. If the para position is not sterically hindered and the ring possesses a strong activating group elsewhere, you might enhance para substitution by using a bulky Lewis acid or a specific solvent system. However, a more reliable, albeit longer, route involves using a temporary blocking group for the ortho positions or starting from a precursor that already has the desired substitution pattern.
Q2: The bromination of my deactivated benzoic acid is extremely slow or not proceeding at all. What can I do?
A2: Benzoic acids are already deactivated rings. If your substrate contains additional electron-withdrawing groups (e.g., -NO₂, -CN), the ring becomes highly electron-deficient, making standard electrophilic bromination very difficult.
To overcome this, you need to increase the electrophilicity of the brominating agent. A highly effective method is using N-Bromosuccinimide (NBS) in concentrated sulfuric acid .[10][11] The strong acid protonates NBS, generating a much more potent electrophilic bromine species capable of reacting with severely deactivated rings.[12] This method offers mild reaction conditions and often leads to clean monobromination with simple workup.[10]
Q3: I am observing polybromination of my substrate. How can I ensure monobromination?
A3: Polybromination occurs when the newly brominated product is as reactive or more reactive than the starting material, or when reaction conditions are too harsh. To favor monobromination:
-
Control Stoichiometry: Carefully control the amount of the brominating agent. Use a 1:1 molar ratio of the substrate to the brominating agent, or only a slight excess of the latter.
-
Lower the Temperature: Running the reaction at a lower temperature decreases the overall reaction rate and can enhance selectivity, reducing the chance of a second bromination event.
-
Choose a Milder Reagent: If using Br₂ with a strong Lewis acid, consider switching to a milder system. N-Bromosuccinimide (NBS) is often a good alternative for controlled monobromination.[13][14]
-
Solvent Choice: Highly polar or activating solvents can sometimes promote over-bromination. Switching to a less polar solvent might temper the reactivity.[13]
Q4: How does my choice of solvent affect the regioselectivity?
A4: Solvent choice can have a significant impact, particularly when trying to influence the ortho/para ratio in rings that are not dominated by a single strong directing group.
-
Polar Solvents: Polar solvents can stabilize the more polar transition state leading to the para isomer, thus favoring its formation.[13]
-
Nonpolar Solvents: Nonpolar solvents may lead to a higher proportion of the ortho product, partly because the transition state is less stabilized and steric factors become more dominant.[13]
-
Hydrogen-Bonding Solvents: For substrates with groups capable of hydrogen bonding (e.g., a hydroxyl group in addition to the carboxylic acid), solvents like acetonitrile can form hydrogen bonds. This can sterically block the nearby ortho positions, leading to preferential attack at the para position.[13]
Experimental Protocols & Strategic Workflows
Workflow for Selecting a Bromination Strategy
This diagram provides a decision-making framework for choosing the appropriate experimental path based on your desired regioisomer.
Caption: Decision workflow for regioselective bromination.
Protocol 1: Standard meta-Bromination of Benzoic Acid
This protocol describes the classic electrophilic aromatic substitution to yield the thermodynamically favored meta-isomer.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoic acid (1.0 eq) in a suitable solvent (e.g., acetic acid or a non-polar solvent like CCl₄).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃, ~0.1 eq).[15][16]
-
Bromine Addition: Slowly add a solution of molecular bromine (Br₂, 1.0-1.1 eq) in the same solvent to the flask. The addition should be done at room temperature or slightly below to control the reaction rate.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete when the reddish-brown color of bromine disappears.
-
Workup: Quench the reaction by pouring the mixture into a solution of sodium bisulfite to destroy any excess bromine. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure m-bromobenzoic acid.
Protocol 2: Directed ortho-Metalation (DoM) for ortho-Bromination
This advanced protocol overrides the electronic preference to achieve selective ortho-functionalization.[7][8]
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the substituted benzoic acid (1.0 eq) and TMEDA (2.2 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation/Metalation: Slowly add s-butyllithium (s-BuLi, 2.2 eq) dropwise while maintaining the temperature at -78 °C.[7] Stir the resulting solution for 1-2 hours at this temperature.
-
Electrophilic Quench: Add a solution of an electrophilic bromine source, such as 1,2-dibromotetrafluoroethane or hexachloroethane[9], in anhydrous THF to the reaction mixture at -78 °C.
-
Warming & Workup: Allow the reaction to slowly warm to room temperature. Quench with saturated ammonium chloride solution. Acidify the aqueous layer with HCl and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to isolate the o-bromobenzoic acid derivative.
Data Summary: Brominating Agents and Conditions
| Reagent System | Typical Substrate | Primary Product | Key Advantages | Reference(s) |
| Br₂ / FeBr₃ | Standard or activated benzoic acids | meta-Bromo derivative | Cost-effective, standard procedure | [15],[5] |
| NBS / H₂SO₄ | Highly deactivated benzoic acids | meta-Bromo derivative | Effective for electron-poor rings, clean reactions | [10],,[11] |
| s-BuLi, TMEDA then Br-source | Any benzoic acid | ortho-Bromo derivative | High regioselectivity for the ortho position | [8],[7],[9] |
| NBS / Acetonitrile | Activated aromatic systems | High para-selectivity | Milder conditions, good for sensitive substrates | [13],[14] |
References
-
Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(5), 765–768. [Link]
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Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]
-
Quora. (2018). Why is the carboxylic group in benzoic group a meta-directing group?[Link]
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Organic Chemistry Portal. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. [Link]
-
Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869. [Link]
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Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, 1265-1271. [Link]
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Semantic Scholar. Bromination of deactivated aromatics: a simple and efficient method. [Link]
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Semantic Scholar. Directed lithiation of unprotected benzoic acids. [Link]
-
Daugulis, O., & Zaitsev, V. G. (2005). Carboxylic Acids as Traceless Directing Groups for Formal meta‐Selective Direct Arylation. Angewandte Chemie International Edition, 44(27), 4046-4048. [Link]
-
Motoyama, Y., Kamo, T., & Nagashima, H. (2012). Lewis Acid Catalyzed Benzylic Bromination. Molecules, 17(12), 14779-14797. [Link]
-
JoVE. (2025). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. [Link]
-
Filo. (2025). Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
- Google Patents. (Patent EP0866046A1).
-
Wikipedia. N-Bromosuccinimide. [Link]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
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YouTube. (2023). Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. [Link]
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Chemistry LibreTexts. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). [Link]
-
Luliński, S., & Serwatowski, J. (2003). Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. The Journal of Organic Chemistry, 68(24), 9384-9388. [Link]
-
Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
Allen. Carboxyl group in benzoic acid is o-and plm director. [Link]
-
Chemia. (2022). Active/inactive aromatic ring bromination. [Link]
-
Rossi, S. A., & Larrosa, I. (2017). The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation. Chemical Communications, 53(35), 4813-4824. [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]
-
Royal Society of Chemistry. (2023). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. [Link]
-
Jorgensen, M. R., et al. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science, 9(2), 447-452. [Link]
-
Dai, J. J., et al. (2011). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 16(12), 10357-10370. [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
University of Glasgow. Selectivity of Aryl and Benzylic Bromination. [Link]
-
Ess, D. H., et al. (2020). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. The Journal of Organic Chemistry, 85(11), 7346–7357. [Link]
-
Wikipedia. Electrophilic halogenation. [Link]
-
Dubois, J. E., et al. (1971). Quantitative study of substituent interactions in aromatic electrophilic substitution. I. Bromination of polysubstituted benzenes. Journal of the American Chemical Society, 93(10), 2521-2528. [Link]
-
Chemistry Steps. Ortho, Para, Meta. [Link]
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
-
Chemistry Steps. Benzylic Bromination. [Link]
-
Pearson. (2024). What is the major product(s) of each of the following reactions? a. bromination of p-methylbenzoic acid. [Link]
-
Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]
Sources
- 1. Write a note on bromination of benzoic acid with the help of resonance st.. [askfilo.com]
- 2. Carboxyl group in benzoic acid is o-and plm director. [allen.in]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Directed Ortho Metalation [organic-chemistry.org]
- 7. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
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- 9. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid
Welcome to the technical support guide for the synthesis of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid. This compound is a valuable intermediate in medicinal chemistry, notably in the synthesis of therapeutic agents like taspine.[1] Achieving high purity and yield is critically dependent on a well-executed post-reaction workup and purification procedure. This guide provides detailed troubleshooting advice and protocols to address common challenges encountered during the isolation of this target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of the workup procedure for this specific synthesis? The main goal is to separate the desired acidic product, this compound, from unreacted starting materials (3-benzyloxy-4-methoxybenzoic acid), excess brominating agent (e.g., Br₂ or N-Bromosuccinimide), and any neutral or non-acidic byproducts generated during the reaction.
Q2: Why is an acid-base extraction the core of this workup? This technique leverages the acidic nature of the carboxylic acid group on the product. By washing the organic reaction mixture with a weak aqueous base (like sodium bicarbonate), the acidic product is deprotonated to form a water-soluble carboxylate salt. This salt partitions into the aqueous layer, effectively separating it from neutral impurities (e.g., non-acidic side products) that remain in the organic layer. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified product to precipitate out of the solution.
Q3: My crude product has a persistent yellow or brown color. What is the likely cause and how can I fix it? A yellow or brown hue typically indicates the presence of residual elemental bromine or other colored impurities from side reactions.[2] The first step to address this is during the initial quenching, where a reducing agent like sodium thiosulfate or sodium bisulfite is added to neutralize excess bromine.[3] If the color persists in the isolated crude product, it can often be removed during the final purification step by treating a hot solution of the product with a small amount of activated carbon before filtration and recrystallization.[2]
Q4: What is a suitable solvent system for the final purification by recrystallization? While the optimal solvent must often be determined empirically, benzoic acid derivatives are typically recrystallized from polar protic solvents, often in combination with water. A common and effective system is an ethanol/water or methanol/water mixture.[2] The crude product is dissolved in a minimum amount of the hot alcohol, and hot water is added dropwise until the solution becomes faintly cloudy (the saturation point). Upon slow cooling, pure crystals of the product should form. Other solvents used for similar bromo-benzoic acids include petroleum ether or benzene.[4]
Troubleshooting Guide: Specific Experimental Issues
Problem 1: Low Yield of Precipitated Product
-
Potential Cause: Incomplete acidification of the basic aqueous extract.
-
Expert Insight & Solution: The carboxylic acid will only precipitate if it is fully protonated. Ensure the pH of the aqueous solution is lowered to approximately 2. Use a reliable pH indicator, such as pH paper, and add the acid (e.g., 2M HCl) slowly while vigorously stirring. Chilling the solution in an ice bath both during and after acidification will further decrease the product's solubility in water, maximizing precipitation.[5]
-
-
Potential Cause: Product loss during the extraction phase.
-
Expert Insight & Solution: Using an excessively strong base (e.g., NaOH) for the extraction can sometimes lead to unwanted side reactions, such as hydrolysis of the benzyloxy group, especially if the reaction is heated. A milder base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is generally sufficient to extract the carboxylic acid without promoting side reactions.[3][4] Ensure you perform the basic extraction multiple times (e.g., 3x) to completely transfer the product into the aqueous phase.
-
Problem 2: The Isolated Product is an Oil or Fails to Solidify
-
Potential Cause: Significant contamination with impurities.
-
Expert Insight & Solution: An oily product indicates that impurities are present, which depresses the melting point and inhibits crystallization. This often occurs when unreacted starting material or isomeric byproducts are present in substantial amounts. The workup has failed to sufficiently purify the compound. In this scenario, direct recrystallization is unlikely to succeed. The recommended course of action is to purify the crude oil using column chromatography on silica gel.[3] A solvent system of hexane and ethyl acetate is a common starting point for the elution of such compounds.
-
Problem 3: Analytical Data (e.g., ¹H NMR) Shows Contamination with Starting Material
-
Potential Cause: Incomplete bromination reaction.
-
Expert Insight & Solution: While this originates from the reaction step, the workup can sometimes be optimized to remove the starting material. However, since the starting material (3-benzyloxy-4-methoxybenzoic acid) is also a carboxylic acid, it will be extracted along with the product during the acid-base workup. Their pKa values are too similar for a simple extraction to provide effective separation. The most reliable method to separate the product from the starting material is purification by either careful recrystallization or, more definitively, column chromatography.[1][3]
-
Data & Workflow Visualization
Workup Procedure Workflow
Caption: Workflow for the workup and purification of this compound.
Summary of Workup Reagents
| Reagent | Purpose in Workup | Key Considerations |
| Sodium Thiosulfate (Na₂S₂O₃) | Quenching Agent | Neutralizes unreacted bromine, preventing further reaction and removing color. Add until the characteristic bromine color disappears. |
| Ethyl Acetate (EtOAc) | Extraction Solvent | Dissolves the organic components of the reaction mixture, allowing for washing and extraction. |
| Sodium Bicarbonate (NaHCO₃) | Basic Extraction Agent | Deprotonates the carboxylic acid product, transferring it as a salt to the aqueous layer for separation from neutral impurities. |
| Hydrochloric Acid (HCl) | Acidifying Agent | Re-protonates the carboxylate salt in the aqueous phase, causing the neutral carboxylic acid product to precipitate. |
| Ethanol/Water | Recrystallization Solvent | Used to dissolve the crude product at high temperature and allow pure crystals to form upon slow cooling, leaving impurities in the mother liquor. |
Detailed Experimental Protocol: Workup & Purification
This protocol assumes the synthesis was performed in an organic solvent like dichloromethane (DCM) or acetic acid.
-
Quenching the Reaction:
-
Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel in an ice-water bath to 0-5 °C.
-
Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise with vigorous stirring. Continue the addition until the orange/brown color of any excess bromine is fully discharged and the solution becomes colorless or pale yellow.
-
-
Solvent Extraction:
-
If the reaction solvent is water-miscible (like acetic acid), dilute the mixture with a significant volume of water and extract the product into an immiscible organic solvent such as ethyl acetate (3 x 50 mL for a 10g scale reaction).
-
If the reaction was in a water-immiscible solvent like DCM, transfer the entire quenched mixture to a separatory funnel.
-
-
Separation of Product into Aqueous Phase:
-
Extract the organic layer containing the crude product with three portions of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Causality: This step selectively converts the acidic product into its water-soluble sodium salt, pulling it into the aqueous layer.
-
Combine all the aqueous (basic) extracts. The organic layer, which contains neutral byproducts, can now be discarded.
-
-
Precipitation of the Product:
-
Cool the combined aqueous extracts in a large beaker using an ice-water bath.
-
With vigorous stirring, slowly add 2M hydrochloric acid (HCl) dropwise. The product will begin to precipitate as a white solid.
-
Continue adding HCl until the solution is acidic to pH paper (pH ≈ 2).
-
-
Isolation of Crude Product:
-
Allow the slurry to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts (e.g., NaCl).
-
-
Drying:
-
Press the solid as dry as possible on the filter. Transfer the solid to a watch glass or crystallization dish and dry under vacuum to a constant weight.
-
-
Purification by Recrystallization:
-
Transfer the dried crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol or methanol to completely dissolve the solid.
-
Slowly add hot deionized water dropwise until the solution just begins to turn persistently cloudy. Add a drop or two of hot alcohol to redissolve the precipitate and clarify the solution.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
-
Confirm purity using analytical techniques such as NMR, MS, and melting point analysis.[1]
-
References
-
Smolecule. (2023). This compound.
-
ChemicalBook. (n.d.). This compound Methyl Ester synthesis.
-
Bunnett, J. F., & Rauhut, M. M. (1958). 2-BROMO-3-METHYLBENZOIC ACID. Organic Syntheses, 38, 11.
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
-
BenchChem. (2025). Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid.
-
BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-3-nitrobenzoic Acid.
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-3-benzyloxybenzaldehyde.
-
Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
-
Google Patents. (n.d.). CA2683098C - Process for making galantamine.
-
BenchChem. (2025). Technical Support Center: 4-Methoxybenzoic Acid Production.
Sources
stability of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid under different conditions
Welcome to the technical support center for 2-Bromo-3-benzyloxy-4-methoxybenzoic acid (CAS RN: 135586-17-3). This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. This document offers troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments and the successful application of this versatile chemical intermediate.[1]
I. Introduction to this compound
This compound is a multifaceted organic compound with the molecular formula C₁₅H₁₃BrO₄.[1] It serves as a key intermediate in the synthesis of various pharmaceutical agents.[1] The stability of this compound is paramount for its effective use, and understanding its behavior under different conditions is crucial for reproducible and reliable experimental outcomes.
II. Troubleshooting Guide: Common Stability Issues
This section addresses specific issues that users may encounter during their experiments involving this compound.
Issue 1: Unexpected Degradation of the Compound in Solution
Symptoms:
-
Discoloration of the solution.
-
Appearance of additional peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Reduced yield of the desired product in a reaction.
Potential Causes & Solutions:
-
Hydrolysis of the Benzyloxy Group: The benzyloxy ether linkage can be susceptible to cleavage under certain conditions.
-
Acidic Conditions: Strong acids can catalyze the hydrolysis of the benzyl ether.[2][3] The reaction involves protonation of the ether oxygen, followed by nucleophilic attack by water.
-
Solution: Avoid strongly acidic conditions where possible. If acidic conditions are necessary, consider using milder acids or shorter reaction times. For reactions requiring deprotection, palladium-catalyzed hydrogenation is a common and milder alternative to strong acids for cleaving benzyl ethers.[2]
-
-
Basic Conditions: While generally more stable to base than esters, prolonged exposure to strong bases at elevated temperatures can lead to cleavage.
-
Solution: Use the mildest basic conditions necessary for your transformation. If possible, conduct the reaction at a lower temperature.
-
-
-
Photodegradation: Aromatic compounds, particularly those with benzylic groups, can be sensitive to light.[4][5] The energy from UV or even visible light can promote the formation of reactive radical species, leading to degradation.
-
Solution: Protect your reactions and stored solutions from light by using amber glassware or by wrapping the reaction vessel in aluminum foil.[6] The International Council for Harmonisation (ICH) guidelines for photostability testing recommend specific light exposure conditions to assess sensitivity.[7]
-
Issue 2: Compound Degradation During Heating
Symptoms:
-
Darkening or charring of the solid or solution upon heating.
-
Gas evolution.
-
Low recovery of starting material or product.
Potential Causes & Solutions:
-
Thermal Decomposition: Benzoic acid and its derivatives can undergo thermal decomposition at elevated temperatures.[8][9][10] A primary degradation pathway for benzoic acids is decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[9][11]
-
Solution: Determine the thermal stability of the compound using techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify the decomposition temperature. Avoid exceeding this temperature during reactions or work-up procedures. Studies on benzoic acid derivatives have shown that significant degradation can occur at temperatures above 150-200°C.[9][10]
-
Issue 3: Inconsistent Results or Appearance of Impurities Over Time
Symptoms:
-
Changes in the physical appearance of the solid compound (e.g., color change, clumping).
-
Variability in analytical results from the same batch of the compound over time.
Potential Causes & Solutions:
-
Improper Storage: Like many complex organic molecules, this compound requires specific storage conditions to maintain its integrity.
III. Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups that influence the stability of this compound?
A1: The stability of the molecule is primarily influenced by three key functional groups:
-
Carboxylic Acid: This group can undergo decarboxylation at high temperatures.[9][11]
-
Benzyloxy Ether: This group is susceptible to cleavage under strong acidic conditions and through catalytic hydrogenolysis.[2]
-
Bromo Substituent: The carbon-bromine bond can be a site for nucleophilic substitution reactions.
Q2: How can I assess the stability of this compound in my specific experimental setup?
A2: Performing forced degradation studies is a systematic way to evaluate the stability of a drug substance under various stress conditions.[4][5][15][16] These studies typically involve exposing the compound to:
-
Acid and Base Hydrolysis: Using dilute solutions of HCl and NaOH (e.g., 0.1 M to 1 M) at room temperature and elevated temperatures.[4][15]
-
Thermal Stress: Heating the solid and solutions at temperatures higher than those used in accelerated stability studies.[4][5]
-
Photolytic Stress: Exposing the compound to a defined light source, as per ICH Q1B guidelines.[7]
Q3: What analytical techniques are best suited for monitoring the stability of this compound?
A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique. This method should be able to separate the parent compound from its potential degradation products. Mass Spectrometry (MS) coupled with HPLC (LC-MS) can be invaluable for identifying the structures of any degradants formed.
IV. Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition: To an aliquot of the stock solution, add an equal volume of 1 M hydrochloric acid.
-
Incubation: Keep the solution at 60°C for 24 hours. Protect from light.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with 1 M sodium hydroxide.
-
Analysis: Dilute the sample with the mobile phase and analyze by a validated stability-indicating HPLC method.
-
Control: Prepare a control sample by adding water instead of acid and keep it under the same conditions.
Protocol 2: Photostability Assessment
-
Sample Preparation: Place a thin layer of the solid compound in a petri dish. Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent in a quartz cuvette.
-
Exposure: Expose the samples to a light source that meets ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]
-
Control: Prepare identical samples and keep them in the dark under the same temperature and humidity conditions.
-
Analysis: Analyze the exposed and control samples at appropriate time points using a validated stability-indicating HPLC method.
V. Data Presentation
Table 1: Summary of Potential Degradation Pathways and Stress Conditions
| Stress Condition | Potential Degradation Pathway | Key Functional Group Involved |
| Acidic (pH < 3) | Hydrolysis | Benzyloxy ether |
| Basic (pH > 9) | Potential hydrolysis (slower than acidic) | Benzyloxy ether |
| Elevated Temperature | Decarboxylation, Decomposition | Carboxylic acid, Overall molecule |
| Light (UV/Vis) | Photodegradation (radical formation) | Benzyloxy group, Aromatic ring |
| Oxidative | Oxidation of the benzylic position | Benzyloxy ether |
VI. Visualization of Key Concepts
Workflow for Investigating Compound Stability
This diagram illustrates a logical workflow for assessing the stability of this compound.
A typical workflow for conducting forced degradation studies.
Potential Degradation Pathways
This diagram outlines the primary potential degradation routes for this compound under stress conditions.
Potential degradation products under different stress conditions.
VII. References
-
Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Ovid.
-
Degradation of benzoic acid and its derivatives in subcritical water. PubMed.
-
Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate.
-
The thermal decomposition of benzoic acid. ResearchGate.
-
SAFETY DATA SHEET - 3-Bromobenzoic acid. Sigma-Aldrich.
-
Forced Degradation Studies. MedCrave online.
-
Material safety data sheet - 3-bromo benzoic acid 98%. Oxford Lab Fine Chem.
-
Storage conditions for 4-Amino-3-bromobenzoic acid. Benchchem.
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
-
Forced Degradation Studies. SciSpace.
-
SAFETY DATA SHEET - 4-bromobenzoic acid. Sigma-Aldrich.
-
3-Bromo Benzoic Acid CAS No 585-76-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
-
Buy this compound | 135586-17-3. Smolecule.
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
-
Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher.
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminous.
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
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Validation & Comparative
A Comparative Guide to the Analytical Validation of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid Purity
This content is for informational purposes only and does not constitute professional advice. Always consult with a qualified professional for any specific questions or concerns.
In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For a molecule like 2-Bromo-3-benzyloxy-4-methoxybenzoic acid, an important intermediate in the synthesis of various therapeutic agents, rigorous analytical validation is paramount.[1] This guide provides an in-depth comparison of orthogonal analytical techniques essential for establishing a comprehensive purity profile of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of their outcomes.
The Criticality of Orthogonal Purity Assessment
No single analytical technique is infallible. Each method interrogates a different physicochemical property of the molecule. A comprehensive purity assessment, therefore, relies on an orthogonal approach—employing multiple, disparate techniques to build a robust and trustworthy purity profile. For this compound, a multifaceted strategy involving chromatography, spectroscopy, and elemental analysis is not just recommended; it is a scientific necessity.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination in the pharmaceutical industry, prized for its high resolution and sensitivity.[2][3] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice due to the molecule's moderate polarity.
The "Why": Causality in Method Development
The selection of a C18 column is based on the hydrophobic nature of the benzyloxy and bromo substituents, which will interact favorably with the stationary phase. The mobile phase, a mixture of acetonitrile and water, is chosen to allow for gradient elution. This is crucial for resolving not only the main analyte but also any potential impurities, which may have significantly different polarities. The addition of a small amount of acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase is a critical step to suppress the ionization of the carboxylic acid moiety, thereby ensuring a sharp, symmetrical peak shape.[4] UV detection is ideal, as the aromatic rings in the molecule are strong chromophores.[5][6]
Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and diode array detector (DAD).
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40-90% B
-
15-18 min: 90% B
-
18.1-22 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in Acetonitrile
System Suitability: Before sample analysis, the system's performance must be verified according to USP <621> guidelines.[7][8][9][10] This includes parameters like tailing factor, theoretical plates, and repeatability of replicate injections.
Data Presentation: Purity Assessment by HPLC
| Parameter | Result | Acceptance Criteria |
| Retention Time | 12.5 min | Consistent across injections |
| Purity by Area % | 99.8% | ≥ 99.5% |
| Tailing Factor | 1.1 | ≤ 1.5 |
| Theoretical Plates | > 5000 | ≥ 2000 |
This data provides a quantitative measure of purity based on the separation of the main component from any impurities.
Structural Confirmation and Purity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and can also serve as a powerful method for purity assessment.[11][12][13][14][15] It provides atom-level information about the molecule's structure, and the integration of signals can be used to quantify the main compound against impurities.
The "Why": Unambiguous Identification
¹H and ¹³C NMR are essential for confirming the identity of this compound. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a unique fingerprint of the molecule.[12] Quantitative NMR (qNMR) can be employed for a highly accurate purity determination by comparing the integral of a signal from the analyte to that of a certified internal standard.
Experimental Protocol: ¹H NMR
Instrumentation:
-
400 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve ~10 mg of the sample in 0.7 mL of Deuterated Chloroform (CDCl₃).
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 5 s
Data Presentation: Structural Verification by ¹H NMR
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| -OCH₃ | 3.9 | s | 3H |
| -OCH₂- | 5.2 | s | 2H |
| Aromatic-H | 7.2-7.5 | m | 7H |
| -COOH | 10.5 | br s | 1H |
The presence of all expected signals with the correct integrations and multiplicities confirms the structure. The absence of significant unassigned signals indicates high purity.
Volatile Impurities and Residual Solvents: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is excellent for non-volatile impurities, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile organic impurities, including residual solvents from the synthesis process.[16][17][18][19]
The "Why": Addressing a Different Class of Impurities
The synthesis of this compound may involve various organic solvents.[1] GC-MS provides the necessary sensitivity and specificity to detect these at trace levels. The gas chromatographic separation isolates the volatile components, and the mass spectrometer provides definitive identification based on their mass-to-charge ratio and fragmentation patterns.
Experimental Protocol: Headspace GC-MS
Instrumentation:
-
Headspace Sampler coupled to a GC-MS system.
GC Conditions:
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Oven Program: 40 °C (5 min), then ramp to 240 °C at 10 °C/min, hold for 5 min
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 35-350
-
Data Presentation: Residual Solvent Analysis
| Solvent | Retention Time (min) | Concentration (ppm) | ICH Limit (ppm) |
| Dichloromethane | 5.8 | < 50 | 600 |
| Ethanol | 4.2 | < 50 | 5000 |
This analysis ensures that residual solvents are below the limits specified by the International Council for Harmonisation (ICH) guidelines.
Elemental Composition: Elemental Analysis
Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements.[20][21][22][23][24] This technique is a fundamental check of the compound's identity and purity.
The "Why": Verifying the Molecular Formula
By comparing the experimentally determined elemental composition to the theoretical values calculated from the molecular formula (C₁₅H₁₃BrO₄), we can confirm that the correct elements are present in the correct proportions. Any significant deviation could indicate the presence of an impurity or an incorrect structural assignment.
Experimental Protocol: CHN Analysis
Instrumentation:
-
CHN Elemental Analyzer
Procedure:
-
A precisely weighed sample (1-3 mg) is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified. Bromine content is typically determined by a separate method, such as ion chromatography after combustion.
Data Presentation: Elemental Composition
| Element | Theoretical % | Experimental % | Deviation % |
| C | 53.43 | 53.35 | -0.08 |
| H | 3.88 | 3.91 | +0.03 |
| Br | 23.69 | 23.58 | -0.11 |
The close agreement between the theoretical and experimental values provides strong evidence for the compound's identity and high purity.
Visualizing the Workflow
Caption: Orthogonal Analytical Workflow for Purity Validation.
Comparative Summary and Conclusion
The analytical validation of this compound requires a multi-pronged approach to ensure a comprehensive and reliable assessment of its purity. Each technique provides a unique piece of the puzzle, and their collective data builds a strong case for the quality of the material.
| Analytical Technique | Primary Purpose | Key Strengths | Limitations |
| HPLC | Quantitative purity and impurity profiling | High resolution, sensitivity, and precision | Not suitable for volatile or thermally labile compounds |
| NMR | Structural confirmation and purity assessment | Provides detailed structural information, can be quantitative | Lower sensitivity compared to chromatographic methods |
| GC-MS | Identification and quantification of volatile impurities | Excellent for residual solvents, high sensitivity and specificity | Limited to volatile and semi-volatile compounds |
| Elemental Analysis | Verification of elemental composition | Fundamental confirmation of the empirical formula | Does not provide information on isomeric impurities |
By integrating the results from these orthogonal methods, researchers and drug development professionals can have high confidence in the purity and identity of this compound, a critical aspect of ensuring the quality and safety of downstream pharmaceutical products. This self-validating system of cross-verification is the cornerstone of robust analytical science.
References
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- ICH. Quality Guidelines.
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- PubMed. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level.
- Journal of Chemical and Pharmaceutical Sciences. (2015).
- ECHEMI. (2023). How can benzoic acid be tested for purity?.
- AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds.
- Wesleyan University. (2023). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385.
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- Chemistry LibreTexts. (2025). 6.
- Wiley Online Library. (2008).
- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
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- Benchchem.
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- OpenStax. (2019). 3.2 Determining Empirical and Molecular Formulas - Chemistry 2e.
- UPB. (2011).
- ResearchGate. (2016). (PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs.
- ResearchGate. (2013). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS.
- Sigma-Aldrich. 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid.
- Thermo Fisher Scientific. (2023). Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry.
- Sigma-Aldrich. 2-Bromo-3-hydroxy-4-methoxybenzaldehyde 97 2973-58-2.
- Benchchem. A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.
- Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
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A Comparative Guide to the Synthesis of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid
For researchers and professionals in drug development and medicinal chemistry, the efficient and selective synthesis of key intermediates is paramount. 2-Bromo-3-benzyloxy-4-methoxybenzoic acid is a valuable building block, notably utilized in the synthesis of therapeutic agents like taspine, and its derivatives are explored for their anti-inflammatory and anti-cancer properties.[1] This guide provides a comparative analysis of two prominent methods for the synthesis of this key intermediate: direct bromination of 3-benzyloxy-4-methoxybenzoic acid using N-Bromosuccinimide (NBS) and employing molecular bromine (Br₂) in acetic acid. This document offers an in-depth look at the methodologies, supported by experimental data and mechanistic insights to aid in selecting the most suitable synthesis strategy for your research needs.
Introduction to the Synthetic Challenge
The synthesis of this compound hinges on the selective bromination of its precursor, 3-benzyloxy-4-methoxybenzoic acid. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene ring. The benzyloxy and methoxy groups are ortho, para-directing and activating, while the carboxylic acid group is meta-directing and deactivating. The interplay of these electronic and steric effects dictates the position of the incoming bromine atom. The primary challenge lies in achieving high selectivity for the desired 2-bromo isomer.
Synthesis of the Starting Material: 3-Benzyloxy-4-methoxybenzoic Acid
Both synthetic routes commence with the same starting material, 3-benzyloxy-4-methoxybenzoic acid, which can be conveniently prepared from vanillic acid through benzylation.
Experimental Protocol: Benzylation of Vanillic Acid
This procedure follows a standard Williamson ether synthesis.[2]
-
In a round-bottom flask, dissolve vanillic acid (1.0 equivalent) in ethanol.
-
Add a solution of sodium hydroxide (1.0 N, 2.0 equivalents) to the flask.
-
To this mixture, add benzyl bromide (1.1 equivalents) dropwise over a period of 1 hour.
-
Reflux the reaction mixture for 2 hours.
-
After cooling, pour the mixture into water and acidify to a pH of 2 with hydrochloric acid (6 N).
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from xylene to yield pure 3-benzyloxy-4-methoxybenzoic acid. A typical yield for this procedure is around 56%.[1]
Method 1: Direct Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a versatile and selective brominating agent for activated aromatic rings.[3][4][5] Its use often leads to cleaner reactions with fewer byproducts compared to molecular bromine.
Mechanistic Insight
The benzyloxy and methoxy groups strongly activate the aromatic ring towards electrophilic substitution. The lone pairs on the oxygen atoms increase the electron density of the ring, particularly at the ortho and para positions. In the case of 3-benzyloxy-4-methoxybenzoic acid, the positions ortho to the activating groups are positions 2 and 5, and the position para to the methoxy group is position 1 (occupied by the carboxyl group) and the position para to the benzyloxy group is position 6. Steric hindrance from the existing substituents can influence the site of bromination. The bromination is expected to preferentially occur at the most activated and sterically accessible position. For substrates with similar activating groups, bromination often occurs ortho to the methoxy group.[6]
Experimental Protocol
This protocol is adapted from the bromination of structurally similar activated benzoic acids.[6]
-
Dissolve 3-benzyloxy-4-methoxybenzoic acid (1.0 equivalent) in a suitable solvent such as dichloromethane or acetonitrile in a flame-dried reaction vessel.
-
Add N-Bromosuccinimide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Method 2: Direct Bromination with Molecular Bromine (Br₂) in Acetic Acid
The use of molecular bromine in a polar solvent like acetic acid is a classical and cost-effective method for electrophilic aromatic bromination.[7]
Mechanistic Insight
Similar to the NBS method, the reaction proceeds via electrophilic aromatic substitution. The acetic acid solvent helps to polarize the Br-Br bond, increasing the electrophilicity of the bromine. A Lewis acid catalyst, such as ferric chloride, can be added to further enhance the reaction rate and selectivity, although for highly activated rings, it may not be necessary.[8] The regioselectivity is again dictated by the activating benzyloxy and methoxy groups.
Experimental Protocol
This protocol is based on the bromination of p-methoxybenzoic acid.[8]
-
In a round-bottom flask, dissolve 3-benzyloxy-4-methoxybenzoic acid (1.0 equivalent) in glacial acetic acid.
-
Optionally, add a catalytic amount of ferric chloride.
-
Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the mixture at a controlled temperature (e.g., 20-60°C).
-
Stir the reaction for several hours, monitoring by TLC.
-
After the reaction is complete, pour the mixture into water to precipitate the product.
-
Collect the solid by filtration and wash with water to remove acetic acid and any remaining bromine.
-
The crude product can be further purified by recrystallization.
Comparative Analysis
| Parameter | Method 1: NBS Bromination | Method 2: Br₂ in Acetic Acid | Rationale & Insights |
| Reagent Handling & Safety | Solid, easier to handle.[5] Less corrosive than Br₂. | Highly corrosive and volatile liquid.[9] Requires careful handling in a fume hood. | NBS is generally considered a safer and more convenient source of electrophilic bromine for laboratory-scale synthesis. |
| Selectivity | Generally high for activated rings.[10] Can be tuned with solvent choice. | Can lead to over-bromination or a mixture of isomers if not carefully controlled.[6] | The bulky nature of the NBS reagent can sometimes offer better regioselectivity compared to the smaller Br₂ molecule. |
| Reaction Conditions | Typically mild (room temperature). | May require heating to achieve a reasonable reaction rate.[8] | The milder conditions of the NBS method can be advantageous for substrates with sensitive functional groups. |
| Work-up & Purification | Generally cleaner, leading to simpler purification. | May require more extensive purification to remove byproducts. | The formation of succinimide as a byproduct in the NBS reaction is often easily removed by filtration or aqueous wash. |
| Cost | NBS is more expensive than molecular bromine. | Bromine is a relatively inexpensive bulk chemical. | For large-scale industrial synthesis, the cost of reagents can be a significant factor, favoring the Br₂ method. |
| Representative Yield | High yields are often reported for similar reactions (e.g., 93%).[10] | Yields can be variable and are highly dependent on reaction conditions. | While high yields are achievable with both methods, the NBS route may offer more consistent and reproducible results. |
Visualization of Synthetic Workflows
Method 1: NBS Bromination Workflow
Caption: Workflow for the synthesis of this compound via NBS bromination.
Method 2: Molecular Bromine (Br₂) Bromination Workflow
Caption: Workflow for the synthesis of this compound via molecular bromine bromination.
Conclusion and Recommendations
Both N-Bromosuccinimide and molecular bromine are effective reagents for the synthesis of this compound. The choice between the two methods will largely depend on the specific requirements of the synthesis.
-
For laboratory-scale synthesis, where ease of handling, safety, and high selectivity are priorities, the NBS method is recommended. The milder reaction conditions and cleaner reaction profile often outweigh the higher reagent cost.
-
For large-scale industrial production, where cost is a major driver, the molecular bromine method may be more economically viable. However, this comes with the need for more robust safety protocols and potentially more challenging purification steps to ensure the final product meets the required purity specifications.
Ultimately, the optimal method should be determined by conducting small-scale trials to assess the yield, purity, and scalability within your specific laboratory or manufacturing environment.
References
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Rosazza, J. P., & Smith, R. V. (1995). Biocatalytic Synthesis of Vanillin. Applied and Environmental Microbiology, 61(10), 3801-3809. [Link]
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ResearchGate. (2025). Biocatalytic Synthesis of Vanillin. [Link]
-
Wang, D., et al. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science, 13(25), 7536-7542. [Link]
- Gubelmann, I. (1950). U.S. Patent No. 2,535,131. Washington, DC: U.S.
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [Link]
-
NSF Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. [Link]
-
National Center for Biotechnology Information. (2021). Benzylation of hydroxyl groups by Williamson reaction. In Glycoscience Protocols (GlycoPODv2). [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
-
National Center for Biotechnology Information. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2146. [Link]
-
ThaiScience. (n.d.). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. [Link]
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-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
Hashem, A. I., Shaban, M. E., & El-Kafrawy, A. F. (1982). Bromination of Some Aromatic Compounds by Bromine in Acetic Acid. Journal of the Chemical Society of Pakistan, 4(3), 163-165. [Link]
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alternative brominating agents for 3-benzyloxy-4-methoxybenzoic acid
An In-Depth Guide to Alternative Brominating Agents for 3-Benzyloxy-4-Methoxybenzoic Acid
For researchers and professionals in drug development, the selective bromination of complex aromatic compounds is a critical step in the synthesis of many pharmaceutical agents. The target molecule, 2-bromo-3-benzyloxy-4-methoxybenzoic acid, is a key intermediate in the synthesis of compounds with potential therapeutic effects, such as taspine.[1] The starting material, 3-benzyloxy-4-methoxybenzoic acid, possesses a highly activated aromatic ring due to the electron-donating effects of the methoxy and benzyloxy groups, making it susceptible to electrophilic aromatic substitution.
Traditional bromination using elemental bromine (Br₂) is often fraught with challenges, including high reactivity leading to over-bromination, the generation of corrosive hydrogen bromide (HBr) gas, and significant safety hazards associated with handling the volatile and toxic liquid bromine.[2][3][4] This guide provides a comparative analysis of safer, more selective, and user-friendly alternative brominating agents, complete with experimental protocols and data to inform your selection process.
The Challenge: Selective Bromination of an Activated Ring
The two activating groups on 3-benzyloxy-4-methoxybenzoic acid (an ether and a benzyloxy group) are both ortho-, para-directing. This electronic configuration strongly directs the incoming electrophile. The desired product is typically the result of bromination at the C2 position, which is ortho to the benzyloxy group and meta to the methoxy group. Achieving high regioselectivity for this specific isomer while avoiding di- or tri-brominated byproducts is the primary synthetic goal.
Alternative Brominating Agents: A Comparative Analysis
Several solid, crystalline, and milder brominating agents have emerged as superior alternatives to elemental bromine for activated aromatic systems.[3][5][6] We will explore the utility, mechanism, and practical application of three leading candidates: N-Bromosuccinimide (NBS), Pyridinium Tribromide, and 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO).
N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is one of the most widely used reagents for allylic and benzylic brominations, as well as for electrophilic substitution on activated aromatic rings.[5][7] It is a crystalline solid, making it significantly easier and safer to handle than liquid bromine.
Expertise & Experience: The Mechanism of NBS Bromination
In electrophilic aromatic bromination, NBS serves as an electrophilic bromine source ("Br+"). The nitrogen atom in NBS is adjacent to two electron-withdrawing carbonyl groups, which polarizes the N-Br bond, making the bromine atom electrophilic.[8] For highly activated aromatic rings like 3-benzyloxy-4-methoxybenzoic acid, NBS can directly effect bromination. However, the reaction is often accelerated by the presence of a protic or Lewis acid catalyst, which further activates the NBS by protonating the carbonyl oxygen or coordinating with it, enhancing the electrophilicity of the bromine atom.[9][10]
The reaction proceeds via the standard electrophilic aromatic substitution mechanism:
-
Formation of the Electrophile : The polarized bromine atom of NBS is attacked by the electron-rich aromatic ring.
-
Sigma Complex Formation : A resonance-stabilized carbocation intermediate (the arenium ion or sigma complex) is formed.
-
Deprotonation : A base (such as the succinimide anion or solvent) removes a proton from the carbon bearing the new bromine atom, restoring aromaticity and yielding the brominated product.[11]
Trustworthiness: Validated Experimental Protocol with NBS
This protocol is adapted from procedures for the selective bromination of other activated phenolic compounds.[12][13]
Materials:
-
3-benzyloxy-4-methoxybenzoic acid
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN), ACS grade
-
Silica Gel
-
Dichloromethane (CH₂Cl₂)
-
Water (deionized)
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-benzyloxy-4-methoxybenzoic acid (1.0 eq) in acetonitrile (approximately 10 mL per gram of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) in one portion to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.[12]
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired this compound.
Visualization: NBS Bromination Workflow
Caption: Workflow for the bromination of 3-benzyloxy-4-methoxybenzoic acid using NBS.
Pyridinium Tribromide (Py·Br₃)
Pyridinium tribromide, also known as pyridinium hydrobromide perbromide, is a stable, crystalline, red-orange solid.[14] It is a convenient and safer source of bromine for various transformations, including the bromination of phenols, ketones, and other activated systems.[15] It acts as a carrier for one equivalent of bromine, which it releases in a controlled manner in solution.[16]
Expertise & Experience: The Mechanism of Py·Br₃ Bromination
In solution, pyridinium tribromide exists in equilibrium with pyridinium hydrobromide and molecular bromine. This equilibrium provides a low, steady concentration of Br₂, which helps to prevent over-bromination and reduces the hazards associated with using elemental bromine directly. The reaction mechanism is essentially an electrophilic aromatic substitution with Br₂ generated in situ.
Trustworthiness: Validated Experimental Protocol with Py·Br₃
This protocol is based on general procedures for the bromination of electron-rich aromatic compounds.
Materials:
-
3-benzyloxy-4-methoxybenzoic acid
-
Pyridinium Tribromide (Py·Br₃)
-
Glacial Acetic Acid
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl Acetate (EtOAc)
-
Water (deionized)
-
Brine
Procedure:
-
To a stirred solution of 3-benzyloxy-4-methoxybenzoic acid (1.0 eq) in glacial acetic acid (15 mL per gram of substrate), add pyridinium tribromide (1.1 eq) portion-wise over 15 minutes at room temperature.
-
Stir the resulting mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, pour the reaction mixture into a beaker containing ice water (50 mL).
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dissolve the crude solid in ethyl acetate.
-
Wash the organic solution sequentially with saturated aqueous sodium thiosulfate (to remove any residual bromine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
Visualization: Py·Br₃ Bromination Workflow
Caption: Workflow for the bromination of 3-benzyloxy-4-methoxybenzoic acid using Py·Br₃.
2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO)
TBCO is a stable, solid reagent that serves as a powerful yet selective electrophilic brominating agent.[17][18] It is particularly effective for the regioselective monobromination of phenols and anilines, often providing the para-brominated product in high yield.[19][20] When the para position is blocked, it can serve as an ortho-brominating agent.
Expertise & Experience: The Mechanism of TBCO Bromination
TBCO delivers a "Br+" equivalent to the aromatic ring, with the co-product being 2,4,6-tribromophenol, which is generally unreactive under the reaction conditions. This clean reaction profile often simplifies purification. The reaction is believed to proceed through a direct electrophilic attack of the aromatic substrate on one of the bromine atoms of TBCO.[18]
Trustworthiness: Validated Experimental Protocol with TBCO
This protocol is derived from the established use of TBCO for the selective bromination of phenols.[19]
Materials:
-
3-benzyloxy-4-methoxybenzoic acid
-
2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium sulfite solution
-
Water (deionized)
-
Brine
Procedure:
-
Dissolve 3-benzyloxy-4-methoxybenzoic acid (1.0 eq) in dichloromethane (20 mL per gram of substrate) in a round-bottom flask.
-
Add a solution of TBCO (1.0 eq) in dichloromethane dropwise to the stirred solution at room temperature over 30 minutes.
-
Stir the reaction mixture for 1-3 hours at room temperature, monitoring completion by TLC.
-
After the reaction is complete, wash the mixture with a saturated aqueous sodium sulfite solution to remove the 2,4,6-tribromophenol byproduct and any unreacted TBCO.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude product can be purified by column chromatography or recrystallization.
Visualization: TBCO Bromination Workflow
Caption: Workflow for the bromination of 3-benzyloxy-4-methoxybenzoic acid using TBCO.
Data Presentation: Performance Comparison
| Brominating Agent | Formula | Physical Form | Typical Conditions | Key Advantages | Potential Disadvantages |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Crystalline Solid | MeCN or DMF, 0 °C to RT | Mild, easy to handle, high yields, good for activated rings.[7][8] | May require a catalyst for less activated systems; potential for radical side reactions if initiated.[5] |
| Pyridinium Tribromide (Py·Br₃) | C₅H₅N·HBr·Br₂ | Crystalline Solid | Acetic Acid or THF, RT | Safe Br₂ source, controlled reaction, easy to handle solid.[14][16] | Generates pyridinium salts as byproducts; lower bromine atom economy than Br₂. |
| TBCO | C₆H₂Br₄O | Crystalline Solid | CH₂Cl₂, RT | Highly selective, clean reaction, stable solid reagent.[17][18][19] | Higher molecular weight reagent; byproduct (tribromophenol) must be removed. |
| Elemental Bromine (Br₂) | Br₂ | Fuming Liquid | Various, often with Lewis Acid | High atom economy, inexpensive. | Highly toxic, corrosive, difficult to handle, often leads to over-bromination.[2][3] |
Guidance for Selection: Choosing the Right Reagent
The choice of brominating agent depends on several factors including the desired scale of the reaction, available purification methods, and safety considerations.
-
For high selectivity and mild conditions: NBS is often the first choice for activated systems. Its ease of use and the generally clean reaction profiles make it ideal for small to medium-scale synthesis.[7][12]
-
For controlled bromination and ease of handling: Pyridinium tribromide offers a solid alternative that mimics the reactivity of bromine without the associated handling hazards. It is particularly useful when precise stoichiometry is critical.[16]
-
For challenging regioselectivity or cleaner reactions: TBCO can provide excellent selectivity, especially when other reagents yield mixtures. The straightforward workup to remove the phenolic byproduct is a significant advantage.[19][21]
Caption: Decision-making guide for selecting an alternative brominating agent.
References
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Andersh, B., Murphy, D. L., & Olson, R. J. (2000). Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone. Synthetic Communications, 30(12), 2091-2096. [Link]
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Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
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Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. [Link]
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Sequeiros, A., et al. (2015). Bromination of guaiacol and syringol using ionic liquid to obtain bromides. ResearchGate. [Link]
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Hegde, V. R., et al. (1985). Selective bromination of polyenes by 2,4,4,6-tetrabromocyclohexa-2,5-dienone. Tetrahedron Letters, 26(46), 5579-5582. [Link]
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Engineered Science Publisher. (2025, September 18). Modern Approaches to Green Bromination for a Sustainable Future. [Link]
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De Waele, E., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116. [Link]
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ResearchGate. 2,4,4,6-Tetrabromo-2,5-cyclohexadienone as an efficient reagent for phosphine-free electrophilic transformation of alcohols and epoxides. [Link]
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Healy, P. C., et al. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(1), 88. [Link]
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Pearson, D. E., Wysong, R. D., & Breder, C. V. (1967). Ortho bromination of phenols. The Journal of Organic Chemistry, 32(7), 2358-2360. [Link]
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A Comparative Guide to the Biological Activity of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the biological activities of derivatives of 2-Bromo-3-benzyloxy-4-methoxybenzoic acid. While research on the parent compound is emerging, its structurally diverse derivatives are gaining significant attention in medicinal chemistry for their therapeutic potential. We will explore their synthesis, compare their performance in key biological assays, and provide the detailed experimental methodologies necessary to validate these findings.
Introduction: The Versatile Scaffold of this compound
This compound is a synthetic aromatic compound characterized by a benzoic acid core with bromine, benzyloxy, and methoxy functional groups.[1] Its molecular formula is C15H13BrO4.[1] Primarily, it serves as a valuable intermediate in the synthesis of more complex, biologically active molecules.[1] Preliminary research suggests that the compound itself and its derivatives may possess anti-inflammatory and anticancer properties, making this chemical family a subject of interest for drug discovery.[1]
The true potential of this molecule lies in its capacity for chemical modification. The carboxylic acid, bromine atom, and benzyloxy group are all reactive sites that allow for the generation of a diverse library of derivatives, including esters, amides, and chalcones.[1][2][3] This guide will synthesize the available data on these derivatives, drawing comparisons to infer structure-activity relationships and guide future research.
Synthesis of Derivatives: A Modular Approach
The parent compound, this compound, is typically synthesized by the bromination of 3-benzyloxy-4-methoxybenzoic acid.[1] The functional groups on this scaffold then serve as handles for further chemical elaboration to create a variety of derivatives. The carboxylic acid can be converted to esters or amides, and the aromatic core can participate in reactions to form larger, more complex structures like chalcones.[1][3]
Caption: General synthetic pathways for derivatives.
Comparative Biological Activities
The biological efficacy of benzoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[4][5] By analyzing structurally related compounds, we can infer the potential bioactivity of derivatives from our core molecule.
Antimicrobial Activity
The presence of halogen atoms like bromine on an aromatic scaffold is known to enhance antimicrobial properties.[4] While direct antimicrobial data for derivatives of this compound is limited, studies on chalcones synthesized from the related precursor, 3-benzyloxy-4-methoxybenzaldehyde, provide valuable insights. These chalcone derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[3]
| Compound Derivative | Target Organism | Activity (Inhibition Zone mm) | Reference |
| Chalcone 2c (4-methoxy) | Staphylococcus aureus | 18 | [3] |
| Bacillus subtilis | 17 | [3] | |
| Escherichia coli | 16 | [3] | |
| Pseudomonas aeruginosa | 15 | [3] | |
| Chalcone 2d (4-methyl) | Staphylococcus aureus | 17 | [3] |
| Bacillus subtilis | 16 | [3] | |
| Escherichia coli | 15 | [3] | |
| Pseudomonas aeruginosa | 14 | [3] | |
| Chalcone 2i (2-chloro) | Staphylococcus aureus | 18 | [3] |
| Bacillus subtilis | 17 | [3] | |
| Escherichia coli | 16 | [3] | |
| Pseudomonas aeruginosa | 15 | [3] |
This data is for chalcones derived from 3-benzyloxy-4-methoxybenzaldehyde, a structurally similar precursor.
The data suggests that substitutions on the second aromatic ring of the chalcone structure significantly influence antibacterial efficacy. Electron-donating groups (like methoxy and methyl) and electron-withdrawing groups (like chloro) can both confer potent activity.[3] This highlights the potential of synthesizing and screening a library of this compound derivatives.
Anticancer Activity
The benzoic acid scaffold is a common feature in many anticancer agents, often acting as an inhibitor of protein kinases or other enzymes crucial for cancer cell proliferation.[6][7] Derivatives of the core compound have shown promise in their ability to inhibit specific cancer cell lines.[1] Furthermore, studies on other natural and synthetic bromophenol derivatives have demonstrated significant potential for inducing apoptosis (programmed cell death) in cancer cells.[8] For instance, certain bromophenol derivatives have been shown to inhibit the viability of leukemia K562 cells.[8]
While specific IC50 data for derivatives of this compound are not yet widely published, the general activity of related brominated aromatic compounds suggests this is a promising area for investigation.
Anti-inflammatory Activity
Chronic inflammation is a key factor in a wide range of diseases.[6] Benzoic acid derivatives have been explored for their anti-inflammatory properties, which often stem from their ability to modulate cellular signaling pathways.[5][6]
A structurally similar compound, 2-bromo-5-hydroxy-4-methoxybenzaldehyde (2B5H4M), has been shown to exert potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophage cells.[9] The mechanism involves the simultaneous blockade of the NF-κB and MAPK signaling pathways. 2B5H4M was found to inhibit the phosphorylation and degradation of IκB-α, which prevents the translocation of the inflammatory transcription factor NF-κB to the nucleus. It also reduced the phosphorylation of the MAP kinases ERK and JNK.[9] This leads to a significant reduction in the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9]
Caption: Proposed anti-inflammatory mechanism of action.
Given the structural similarities, it is highly plausible that derivatives of this compound could exert similar anti-inflammatory effects through the modulation of these key signaling pathways.
Experimental Protocols
To facilitate standardized comparison and further research, detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of a Chalcone Derivative
This protocol describes a general procedure for the Claisen-Schmidt condensation reaction to form a chalcone derivative from a benzaldehyde precursor.
-
Preparation of Reactants: Dissolve 1 mmol of 3-benzyloxy-4-methoxybenzaldehyde (as a proxy starting material) and 1 mmol of a substituted acetophenone in ethanol (15-20 mL).
-
Initiation of Reaction: Cool the mixture in an ice bath and add an aqueous solution of NaOH (10-40%) dropwise with constant stirring.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
-
Purification: Filter the precipitated solid, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.[3]
-
Characterization: Confirm the structure of the synthesized compound using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Streak the microbial culture (e.g., S. aureus) on an appropriate agar plate and incubate for 18-24 hours. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]
-
Preparation of Test Compound: Dissolve the synthesized derivative in a suitable solvent like DMSO to create a stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (or another suitable broth).
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
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spectroscopic comparison of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid isomers
An In-Depth Spectroscopic Comparison of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid and Its Positional Isomers
A Guide for Researchers in Synthetic Chemistry and Drug Development
In the synthesis of complex substituted aromatic compounds, the potential for isomeric impurities presents a significant analytical challenge. For active pharmaceutical ingredient (API) development, the precise structural characterization of the target molecule and the definitive identification of any related impurities are regulatory and safety imperatives. This guide provides a comprehensive spectroscopic framework for the differentiation of this compound from its potential positional isomers, a scenario commonly encountered during process development and scale-up.
As Senior Application Scientists, we recognize that merely presenting data is insufficient. This guide is structured to explain the why behind the experimental choices, grounding the interpretation in the fundamental principles of spectroscopic analysis. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible characterization.
The Challenge of Isomeric Differentiation
Positional isomers of substituted benzoic acids often exhibit subtle differences in their physicochemical properties, making their separation and identification non-trivial. Spectroscopic techniques, however, are exquisitely sensitive to the electronic environment of each atom and bond within a molecule. By leveraging a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we can create a detailed and unambiguous fingerprint for each isomer.
The core of the analytical problem lies in how the relative positions of the bromo, benzyloxy, and methoxy substituents on the benzoic acid ring influence the magnetic environment of the protons and carbons, the vibrational modes of the chemical bonds, and the fragmentation patterns upon ionization.
Experimental Workflow for Isomer Characterization
A systematic approach is crucial for the conclusive identification of the target molecule and any potential isomers. The following workflow outlines a robust protocol for sample analysis.
Caption: A generalized workflow for the spectroscopic characterization of benzoic acid isomers.
Comparative Analysis: ¹H NMR Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for differentiating positional isomers due to its sensitivity to the local electronic environment of each proton. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the aromatic protons provide a detailed map of the substitution pattern.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of the protons, especially the aromatic ones.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
Interpreting the Data: A Case Study of this compound
Let's consider the expected ¹H NMR spectrum of our target molecule and how it would differ from a potential isomer, for instance, 6-Bromo-3-benzyloxy-4-methoxybenzoic acid.
Caption: Structures of two positional isomers.
Table 1: Predicted ¹H NMR Data for Isomers in CDCl₃
| Proton | This compound (Predicted δ, Multiplicity, J) | 6-Bromo-3-benzyloxy-4-methoxybenzoic Acid (Predicted δ, Multiplicity, J) | Rationale for Difference |
| Aromatic H | H-5: ~7.9 ppm (d, J ≈ 8.8 Hz)H-6: ~6.9 ppm (d, J ≈ 8.8 Hz) | H-2: ~7.5 ppm (s)H-5: ~7.8 ppm (s) | The number of aromatic protons and their coupling patterns are distinct. The 2-bromo isomer shows two doublets due to coupling between H-5 and H-6. The 6-bromo isomer is expected to show two singlets for H-2 and H-5 as they have no adjacent protons to couple with. |
| Methoxy (-OCH₃) | ~3.9 ppm (s) | ~3.9 ppm (s) | Minimal change expected as the local environment is similar. |
| Benzyloxy (-OCH₂Ph) | ~5.2 ppm (s) | ~5.2 ppm (s) | Minimal change expected. |
| Benzyloxy (Ph-H) | ~7.3-7.5 ppm (m) | ~7.3-7.5 ppm (m) | Unlikely to show significant differences between isomers. |
| Carboxylic Acid (-COOH) | >10 ppm (br s) | >10 ppm (br s) | Highly variable and dependent on concentration and solvent. |
Note: These are predicted values. Actual experimental values may vary slightly.
The most telling difference lies in the aromatic region. The presence of two doublets with a typical ortho-coupling constant (J ≈ 8-9 Hz) is a strong indicator for the this compound structure. In contrast, the 6-bromo isomer would present two singlets in the aromatic region, providing a clear point of differentiation.
Corroborative Evidence: ¹³C NMR and IR Spectroscopy
While ¹H NMR is often sufficient for distinguishing isomers, ¹³C NMR and IR spectroscopy provide valuable confirmatory data.
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms in the benzene ring are sensitive to the electronic effects (inductive and resonance) of the substituents. The number of signals in the aromatic region can also confirm the substitution pattern.
Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 250 ppm.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Table 2: Predicted ¹³C NMR Aromatic Signals
| Isomer | Expected Number of Aromatic Signals | Rationale |
| This compound | 6 | All six aromatic carbons are in unique electronic environments. |
| 6-Bromo-3-benzyloxy-4-methoxybenzoic Acid | 6 | All six aromatic carbons are in unique electronic environments. |
While both isomers will show six distinct signals for the substituted benzene ring, the chemical shifts will differ. For instance, the carbon bearing the bromine atom (C-Br) will be significantly shielded compared to the other carbons. 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign each carbon signal by correlating it to its attached protons (HSQC) or protons that are 2-3 bonds away (HMBC).
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups. While it may not be the primary tool for distinguishing these specific positional isomers, it provides a quick and essential quality check.
Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Table 3: Key IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad band, often obscuring C-H stretches. |
| C-H (Aromatic) | 3000-3100 | Sharp, medium intensity peaks. |
| C=O (Carboxylic Acid) | 1680-1710 | Strong, sharp absorption. |
| C=C (Aromatic) | 1450-1600 | Multiple medium to strong bands. |
| C-O (Ether & Acid) | 1210-1320 and 1000-1150 | Strong absorptions. |
The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to each isomer, though detailed interpretation can be challenging without reference spectra.
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.
Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, typically run in negative ion mode to deprotonate the carboxylic acid, [M-H]⁻.
-
Analysis: Acquire the spectrum using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.
For C₁₅H₁₃BrO₄, the expected monoisotopic mass is approximately 336.00 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), showing two peaks of nearly equal intensity separated by 2 Da (e.g., at m/z 335 and 337 for [M-H]⁻).
Conclusion: A Multi-faceted Approach to Structural Certainty
The unambiguous characterization of this compound and the differentiation from its positional isomers is readily achievable through a systematic application of modern spectroscopic techniques. While ¹H NMR provides the most definitive data for distinguishing isomers based on proton coupling patterns, ¹³C NMR, IR, and MS serve as essential corroborative tools.
For any researcher in the pharmaceutical or fine chemical industries, a thorough understanding and application of these methods are fundamental to ensuring the identity, purity, and safety of synthesized compounds. This guide provides the strategic framework for achieving that certainty.
References
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Title: Spectroscopic Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. URL: [Link]
-
Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. URL: [Link]
-
Title: Understanding NMR Spectroscopy Source: Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons. URL: [Link]
In-Silico Comparative Analysis of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid: A Guide to Early-Stage Drug Candidate Profiling
Introduction: The Rationale for In-Silico First Approaches
In the landscape of modern drug discovery, the imperative to "fail early, fail cheap" has never been more critical.[1] The journey of a new chemical entity (NCE) from laboratory bench to patient bedside is fraught with an attrition rate exceeding 90%, often due to unforeseen issues with a compound's pharmacokinetic profile.[2] Before committing to the significant investment of time and resources required for synthesis and in vitro testing, a robust in-silico analysis provides an indispensable first-pass filter. By leveraging computational models, we can predict a molecule's fundamental physicochemical properties and its likely Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][3][4] This predictive power allows researchers to prioritize promising candidates, identify potential liabilities, and make data-driven decisions at the earliest stages of development.[1][4][5]
This guide presents a comparative in-silico analysis of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid , a synthetic intermediate with potential applications in medicinal chemistry, against a well-characterized, structurally related natural compound, Vanillic Acid .[6][7] Vanillic acid, a simple benzoic acid derivative, serves as a valuable benchmark due to its known favorable safety profile and biological activities.[8] Through this head-to-head comparison, we will illustrate how computational tools can elucidate the structural drivers of druglikeness and guide the rational design of future derivatives.
Target Compound: this compound
-
Molecular Formula: C15H13BrO4[6]
-
Structure: A benzoic acid core functionalized with bromo, benzyloxy, and methoxy groups. These groups are expected to significantly influence its lipophilicity, size, and metabolic stability.
Comparator Compound: Vanillic Acid
-
Structure: A simpler 4-hydroxy-3-methoxybenzoic acid, representing a less complex and more hydrophilic analog.[8][9][10]
Methodology: A Validated In-Silico Workflow
The foundation of a reliable in-silico analysis rests on the use of multiple, validated computational tools.[2][3] The accuracy of any prediction is contingent on the underlying algorithm and the quality of the dataset used to train the model.[2] Therefore, our workflow employs a consensus approach, integrating predictions from several widely respected, open-access platforms to build a comprehensive and trustworthy profile for each compound.
The workflow begins with obtaining the canonical SMILES (Simplified Molecular Input Line Entry System) for each molecule, which serves as the universal input for predictive modeling. These structures are then submitted to a battery of virtual assessments.
Caption: In-Silico analysis workflow from molecular structure to candidate profile.
Step-by-Step Protocol:
-
Structure Input: Obtain canonical SMILES strings for this compound (COC1=C(C(=C(C=C1)Br)C(=O)O)OCC2=CC=CC=C2) and Vanillic Acid (COC1=C(C=C(C=C1)C(=O)O)O).
-
Physicochemical & Drug-Likeness Analysis: Input SMILES into the SwissADME web server. This tool provides a comprehensive calculation of key descriptors, including molecular weight (MW), the octanol-water partition coefficient (logP), topological polar surface area (TPSA), and counts of hydrogen bond donors and acceptors.[11] It simultaneously evaluates these parameters against Lipinski's Rule of Five.[12][13][14]
-
ADMET Profiling: Submit SMILES to the pkCSM and ADMETlab 2.0 servers.[2][11] These platforms use graph-based signatures and machine learning models to predict a wide range of pharmacokinetic and toxicity endpoints, such as intestinal absorption, blood-brain barrier (BBB) permeability, cytochrome P450 (CYP) enzyme inhibition, and AMES toxicity.[2]
-
Data Consolidation & Comparison: Aggregate the output from all platforms. Synthesize the data into comparative tables to highlight the key differences between the target compound and the vanillic acid benchmark, explaining the causal relationships between structural features and predicted properties.
Results: Comparative Physicochemical and Drug-Likeness Profiles
The initial analysis focuses on the fundamental properties that govern a molecule's behavior in a biological system. Lipinski's Rule of Five serves as a foundational filter for "drug-likeness," predicting the potential for good oral bioavailability.[12][13] An orally active drug generally has no more than one violation of the following criteria: a molecular mass less than 500 daltons, a logP not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.[12][14][15]
Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis
| Property | This compound | Vanillic Acid | Guideline (Lipinski's Rule) | Causality & Implication |
| Molecular Weight ( g/mol ) | 337.17 | 168.15[8][9] | < 500 | Both compounds comply. The target compound is significantly larger due to the benzyloxy and bromo groups. |
| logP (Octanol/Water Partition) | 3.85 | 1.43[8] | ≤ 5 | Both comply. The target compound is substantially more lipophilic, which may enhance membrane permeability but could also increase metabolic liability and decrease solubility. |
| H-Bond Donors | 1 | 2 | ≤ 5 | Both comply. The carboxylic acid and hydroxyl groups are the primary donors. |
| H-Bond Acceptors | 4 | 4 | ≤ 10 | Both comply. Oxygen atoms in the ether, carbonyl, and hydroxyl groups act as acceptors. |
| Lipinski Violations | 0 | 0 | ≤ 1 | Both compounds pass Lipinski's filter, suggesting potential for good oral bioavailability. |
Discussion: From Physicochemical Properties to ADMET Prediction
While both compounds pass the initial drug-likeness screen, their divergent physicochemical properties, particularly lipophilicity (logP), strongly suggest they will behave differently in vivo. The higher logP of this compound is a direct consequence of its large, nonpolar benzyloxy group and the bromine atom. This increased lipophilicity can be a double-edged sword: it may improve absorption across the gut wall but can also lead to lower aqueous solubility, higher plasma protein binding, and increased susceptibility to metabolic enzymes.
Table 2: Comparative In-Silico ADMET Profile
| ADMET Parameter | This compound (Predicted) | Vanillic Acid (Predicted/Known) | Implication for Drug Development |
| Absorption | |||
| Human Intestinal Absorption | High | High | Both structures are predicted to be well-absorbed from the intestine. |
| Caco-2 Permeability | High | Moderate | The higher lipophilicity of the target compound likely drives its predicted superior membrane permeability. |
| Distribution | |||
| BBB Permeability | Yes | No | The target's increased lipophilicity and size may allow it to cross the blood-brain barrier, a critical consideration for CNS vs. peripheral drug targeting. |
| Plasma Protein Binding | High (>90%) | Moderate | High plasma binding can reduce the free fraction of the drug available to exert its therapeutic effect and can prolong its half-life. |
| Metabolism | |||
| CYP2D6 Inhibitor | Yes | No | Inhibition of major CYP enzymes like 2D6 is a significant risk for drug-drug interactions. This is a potential liability. |
| CYP3A4 Inhibitor | Yes | No | Similar to CYP2D6, inhibition of CYP3A4 is a major flag for potential adverse drug interactions. |
| Excretion | |||
| Total Clearance (log ml/min/kg) | Low | Moderate | Lower clearance suggests a longer half-life, which could allow for less frequent dosing but also increases the risk of accumulation. |
| Toxicity | |||
| AMES Toxicity | No | No | Neither compound is predicted to be mutagenic, a crucial early safety checkpoint. |
| hERG I Inhibitor | High Risk | Low Risk | Inhibition of the hERG potassium channel is a major cause of acquired long QT syndrome and is a critical safety liability that must be addressed. |
The ADMET comparison reveals critical differences. The target compound, this compound, shows a profile with both desirable and concerning features. Its high predicted permeability is favorable for absorption. However, the predictions of significant CYP enzyme inhibition and, most critically, hERG inhibition, are major red flags. The large, lipophilic benzyloxy moiety is a likely contributor to these off-target interactions. In contrast, Vanillic Acid presents a much cleaner and safer profile, consistent with its status as a widely consumed natural product.
Caption: Comparative ADMET profile highlighting liabilities of the target compound.
Conclusion and Strategic Recommendations
This in-silico analysis demonstrates that while this compound possesses a promising drug-like core according to Lipinski's rules, its specific substitutions introduce significant liabilities. The predicted inhibition of key metabolic enzymes (CYP2D6, CYP3A4) and the high risk of hERG channel interaction present substantial hurdles for further development.
Based on this computational data, the following strategic recommendations are proposed:
-
Experimental Validation: The immediate priority is to conduct in vitro assays to confirm the predicted hERG and CYP inhibition. These are potentially project-killing liabilities that must be assessed empirically.
-
Structure-Activity Relationship (SAR) Exploration: The benzyloxy group is the primary driver of the increased lipophilicity and likely a key contributor to the predicted toxicities. A medicinal chemistry campaign should be initiated to replace this moiety with smaller, less lipophilic groups to mitigate off-target effects while retaining desired activity.
-
Refined Analog Design: Use the favorable profile of Vanillic Acid as a design guide. Future analogs of the target compound should aim for a lower logP (< 3.0) to reduce the risk of promiscuous off-target binding and improve the overall safety profile.
By integrating this in-silico guide into the early stages of the discovery pipeline, research efforts can be focused more efficiently, de-risking the project and ultimately increasing the probability of developing a safe and effective therapeutic agent.
References
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. ([Link])
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Mahmood, D., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1055-1067. ([Link])
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Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. ([Link])
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Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. ([Link])
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In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). IntechOpen. ([Link])
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. ([Link])
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Lecture Notes on Lipinski rule of five. (2023). ([Link])
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Moodle@Units. (n.d.). Lipinski's rule of five. ([Link])
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DrugPatentWatch. (2023). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. ([Link])
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AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions. ([Link])
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ProQuest. (n.d.). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ([Link])
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Mansouri, K., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling, 57(1), 36-49. ([Link])
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Semantic Scholar. (n.d.). In Silico Prediction of Physicochemical Properties. ([Link])
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ResearchGate. (n.d.). In Silico Physicochemical Parameter Predictions. ([Link])
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International Journal of Pharmaceutical Sciences. (n.d.). Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile. ([Link])
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8468, Vanillic acid. ([Link])
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Cheméo. (n.d.). Vanillic acid. ([Link])
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Exposome-Explorer. (n.d.). Vanillic acid (Compound). ([Link])
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ResearchGate. (n.d.). Theoretical and spectroscopic study of vanillic acid. ([Link])
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The Art of Substitution: A Comparative Guide to Benzoic Acid Derivatives in Modern Drug Design
For the discerning researcher in drug discovery, the benzoic acid scaffold represents a foundational pillar. Its deceptively simple structure—a carboxylic acid appended to a benzene ring—belies a remarkable versatility that has cemented its place in the medicinal chemist's toolkit. The true power of this scaffold, however, is unlocked through the strategic placement of substituents on the aromatic ring. Each addition or modification is a deliberate stroke, tuning the molecule's physicochemical properties to enhance its interaction with biological targets and improve its drug-like characteristics.
This guide provides a comparative analysis of substituted benzoic acids, moving beyond a mere catalog of compounds to explore the causal relationships between structure, physicochemical properties, and biological activity. We will delve into key therapeutic areas, presenting comparative experimental data to illustrate the profound impact of substitution. Furthermore, we will provide detailed, field-proven experimental protocols, empowering researchers to validate these principles in their own laboratories.
The Physicochemical Symphony: How Substituents Modulate Drug-Like Properties
The journey of a drug from administration to its target is governed by a complex interplay of physicochemical properties. For benzoic acid derivatives, these properties are exquisitely sensitive to the nature and position of substituents. Understanding this relationship is paramount for rational drug design. The carboxylic acid group itself is a key hydrogen bond donor and acceptor, often crucial for anchoring the molecule within a target's active site[1].
Acidity (pKa) and Ionization
The pKa of the carboxylic acid group is a critical determinant of a molecule's charge state at physiological pH, which in turn affects its solubility, permeability, and target-binding interactions. Unsubstituted benzoic acid has a pKa of approximately 4.2. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) stabilize the carboxylate anion through inductive effects, thereby increasing acidity (lowering the pKa). Conversely, electron-donating groups (EDGs) such as methyl (-CH₃) or hydroxyl (-OH) destabilize the anion, decreasing acidity (raising the pKa)[2]. The position of the substituent also matters; for instance, a chloro substituent has a more pronounced acid-strengthening effect in the ortho position compared to the para position[3].
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), dictates a molecule's ability to traverse cellular membranes. The benzene ring provides a baseline level of lipophilicity. The addition of hydrophobic substituents, such as alkyl or halo groups, increases the LogP value. Conversely, polar groups like hydroxyl or amino (-NH₂) decrease lipophilicity and increase aqueous solubility. This balance is crucial; a drug must be sufficiently lipophilic to cross membranes but also possess enough aqueous solubility for formulation and distribution in the bloodstream.
Electronic Effects and the Hammett Equation
The electronic influence of a substituent can be quantified using the Hammett substituent constant (σ). This parameter provides a measure of the electron-donating or electron-withdrawing ability of a substituent, which can be correlated with reaction rates and biological activities. This forms the basis of many Quantitative Structure-Activity Relationship (QSAR) studies, allowing for the prediction of a derivative's activity based on its substitution pattern.
Comparative Analysis in Key Therapeutic Areas
The following sections provide a comparative look at substituted benzoic acids in oncology, inflammation, and infectious diseases, supported by experimental data.
Anticancer Activity: A Focus on Proliferation Inhibition
Benzoic acid derivatives have shown significant potential as anticancer agents, with their mechanism of action often involving the inhibition of key enzymes or signaling pathways that control cell growth and proliferation[4].
A common method for evaluating the cytotoxic effects of potential anticancer compounds is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A lower IC50 value (the concentration of a drug that inhibits cell growth by 50%) indicates greater potency.
Table 1: Comparative Anticancer Activity of Substituted Benzoic Acid Derivatives (IC50 in µM)
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | Naphthalen-2-ol at para position | Human cervical cancer | 17.84 | [5] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14) | 1,2,4-triazole at para position | MCF-7 (Breast) | 15.6 | [5] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 2) | 1,2,4-triazole at para position | MCF-7 (Breast) | 18.7 | [5] |
| Quinazolinone derivative (QZ 4) | Fused quinazolinone | MCF-7 (Breast) | 32.47 | [6] |
| Quinazolinone derivative (QZ 3) | Fused quinazolinone | MCF-7 (Breast) | 50.00 | [6] |
Note: Data is compiled from different studies and direct comparison should be made with caution.
The data suggests that the addition of heterocyclic moieties, such as triazoles and quinazolinones, can confer potent anticancer activity. The specific substitution pattern and the nature of the heterocycle are critical for optimizing this activity.
Anti-inflammatory Action: Targeting the NF-κB and COX Pathways
The anti-inflammatory properties of salicylic acid (2-hydroxybenzoic acid), the active metabolite of aspirin, are well-documented. Its mechanism of action, and that of its derivatives, often involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation[7][8][9][10]. NF-κB activation is a key step in the inflammatory cascade, leading to the production of pro-inflammatory cytokines. Salicylic acid and its analogs can inhibit the IκB kinase (IKK), which is essential for NF-κB activation[10].
Another critical target for anti-inflammatory benzoic acid derivatives is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing gastrointestinal side effects.
Table 2: Comparative COX-1 and COX-2 Inhibition by Substituted Benzoic Acid Analogs (IC50 in µM)
| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib (Reference) | COX-2 | 0.052 | >100 | [11] |
| Pyrazolylbenzyltriazole (PYZ19) | COX-2 | 5.01 | - | [11] |
| Dihydropyrazole sulfonamide (PYZ20) | COX-2 | 0.33 | - | [11] |
| Diarylpyrazole (PYZ16) | COX-2 | 0.52 | 10.73 | [11] |
| Diarylpyrazole (PYZ16) | COX-1 | 5.58 | 10.73 | [11] |
Note: The selectivity index is a ratio of IC50 values and a higher number indicates greater selectivity for COX-2.
These findings highlight how modifying the benzoic acid scaffold can lead to potent and selective COX-2 inhibitors. The incorporation of pyrazole and sulfonamide moieties appears to be a successful strategy in this regard.
Antimicrobial Efficacy: Disrupting Microbial Viability
Substituted benzoic acids have long been used as antimicrobial agents. Their efficacy is often dependent on their ability to penetrate the microbial cell membrane and disrupt essential cellular processes. Lipophilicity plays a significant role here, with an optimal range being necessary for effective antimicrobial activity.
The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial efficacy, representing the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 3: Comparative Antibacterial Activity of Substituted Benzoic Acids (MIC in µg/mL)
| Compound/Derivative | Substitution Pattern | Staphylococcus aureus | Escherichia coli | Reference |
| Amoxicillin (Reference) | - | - | - | [12] |
| Amoxicillin-p-nitrobenzoic acid hybrid | p-nitro | 64 (MRSA) | - | [12] |
| 2-chlorobenzoic acid Schiff's base (Compound 6) | 2-chloro with Schiff's base | 123 | 53 | [13] |
| Salicylic Acid | 2-hydroxy | 1000 | 1000 |
Note: MRSA indicates Methicillin-resistant Staphylococcus aureus.
The data illustrates that creating hybrid molecules, such as the amoxicillin-p-nitrobenzoic acid conjugate, can enhance activity against resistant strains like MRSA[12]. Furthermore, derivatization into Schiff's bases can significantly improve the antibacterial potential compared to the parent salicylic acid[13].
Experimental Protocols: A Guide to Self-Validation
To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed protocols for key assays.
Protocol for MTT Cell Viability Assay
This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of choice
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test benzoic acid derivatives in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for a predetermined exposure time (e.g., 48-72 hours).
-
Add 20-28 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT and add 130-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol for In Vitro COX Inhibition Assay
This protocol is a generalized method for determining the IC50 values of a test compound against COX-1 and COX-2.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound and reference inhibitor (e.g., Celecoxib)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Detection system for prostaglandin production (e.g., PGE2 ELISA kit)
Procedure:
-
Dilute the recombinant COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Prepare serial dilutions of the test compound to cover a range of concentrations.
-
Pre-incubate the test compound at various concentrations with either the COX-1 or COX-2 enzyme for approximately 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to the enzyme-inhibitor mixture.
-
Allow the reaction to proceed for a defined time (e.g., 10 minutes) and then terminate it, often by adding a dilute acid solution.
-
Quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit or other suitable detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without any inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanisms: Pathways and Workflows
To better conceptualize the complex biological processes and the drug discovery workflow, the following diagrams are provided.
The NF-κB Signaling Pathway and Inhibition by Salicylic Acid Analogs
A Generalized Workflow for SAR-Guided Drug Discovery
Conclusion and Future Directions
The benzoic acid scaffold remains a highly privileged structure in drug design due to its synthetic tractability and the profound influence of substitution on its biological activity. This guide has demonstrated through comparative data and established protocols how strategic modifications to the benzoic acid ring can lead to potent and selective agents in oncology, inflammation, and infectious disease. The principles of modulating physicochemical properties like pKa and LogP through the addition of electron-withdrawing, electron-donating, and lipophilic groups are central to this process.
The future of drug design with benzoic acid derivatives lies in the continued application of QSAR and computational modeling to predict the activity of novel compounds, thereby streamlining the discovery process. Furthermore, the development of innovative prodrug strategies will be crucial for overcoming pharmacokinetic challenges and enhancing the therapeutic window of these versatile molecules. As our understanding of disease pathways deepens, the targeted design of substituted benzoic acids will undoubtedly lead to the next generation of effective therapeutics.
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Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural products chemistry & research, 3(3), 1-4. [Link]
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Comparative Guide to the Structure-Activity Relationship of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Our exploration will delve into the nuanced effects of substituent modifications on the benzoic acid core, supported by experimental data from relevant studies. We will dissect the causative links between chemical structure and biological activity, offering field-proven insights to guide your research endeavors.
The 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid Scaffold: A Platform for Therapeutic Innovation
The this compound molecule serves as a compelling starting point for medicinal chemistry campaigns. Its structure is characterized by a benzoic acid core, which is known to interact with numerous biological targets, substituted with a bromine atom, a benzyloxy group, and a methoxy group. Each of these substituents offers a vector for modification, allowing for the fine-tuning of the molecule's physicochemical properties and, consequently, its pharmacological profile. This compound is a known intermediate in the synthesis of various pharmaceutical agents, including the alkaloid taspine, which has garnered interest for its potential therapeutic effects.[1]
Dissecting the Structure-Activity Landscape: A Comparative Analysis
The biological activity of benzoic acid derivatives is profoundly influenced by the nature and placement of substituents on the aromatic ring. These modifications can alter the molecule's electronic distribution, lipophilicity, and steric profile, all of which are critical determinants of its interaction with biological targets.
The Role of the Carboxylic Acid Moiety
The carboxylic acid group is a crucial pharmacophoric feature, often engaging in hydrogen bonding interactions with the active sites of enzymes and receptors. Its acidic nature also contributes to the molecule's overall polarity and solubility. Esterification or amidation of the carboxylic acid can serve as a prodrug strategy to enhance cell permeability and modulate metabolic stability.
Impact of Substituents on the Aromatic Ring
To understand the SAR of this compound analogs, we will draw parallels from studies on other substituted benzoic acids.
1. The Bromine Atom at Position 2:
The presence of a halogen, such as bromine, at the C2 position can significantly influence the molecule's activity. The bromo group is electron-withdrawing and can impact the acidity of the carboxylic acid. Its steric bulk can also dictate the preferred conformation of the molecule, potentially enforcing a bioactive conformation. In some contexts, halogenated compounds have demonstrated enhanced anticancer activity.
2. The Benzyloxy Group at Position 3:
The benzyloxy group is a relatively large, lipophilic substituent. Its presence can enhance binding to hydrophobic pockets within a target protein. The flexibility of the benzyl group allows it to adopt various conformations to optimize these interactions. Modifications to the phenyl ring of the benzyloxy group, such as the introduction of electron-donating or electron-withdrawing groups, can further modulate the electronic properties and binding affinity of the entire molecule.
3. The Methoxy Group at Position 4:
The methoxy group is an electron-donating group that can influence the electronic character of the aromatic ring. It can also participate in hydrogen bonding as an acceptor. The position and number of methoxy groups on a phenyl ring have been shown to be critical for the cytotoxic activity of various compounds. For instance, the introduction of methoxy groups, particularly in a 3,4,5-trimethoxy substitution pattern on a benzoyl ring, has been a key strategy in developing potent biological agents, including histone deacetylase (HDAC) inhibitors.[2]
Comparative Biological Activity: Anticancer and Anti-inflammatory Potential
While specific data for a systematic series of this compound analogs is limited, we can infer potential activities and SAR trends from related compounds. Benzoic acid derivatives have shown promise as both anticancer and anti-inflammatory agents.
Anticancer Activity
Numerous substituted benzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines. The anticancer activity is often evaluated using the MTT assay, which measures cell viability.
Table 1: Comparative Cytotoxic Activity of Representative Substituted Benzoic Acid Analogs
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | 17.84 | [3] |
| Quinazolinone derivatives | MCF-7 | 100 | [3] |
| 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoic acid derivatives | MCF-7 | 15.6 - 18.7 | [3] |
| Acrylamide–PABA analog 4j | MCF-7 | 1.83 | [3] |
This table presents data for various benzoic acid derivatives to illustrate the range of cytotoxic potencies and is not a direct comparison of analogs of the primary topic.
Inferred SAR for Anticancer Activity:
-
Lipophilicity and Steric Bulk: The introduction of larger, lipophilic groups can enhance interactions with hydrophobic pockets in target proteins, potentially increasing potency.
-
Hydrogen Bonding: The presence and positioning of hydrogen bond donors and acceptors are critical for target recognition and binding.
-
Electronic Effects: The electronic nature of the substituents can influence the reactivity and binding affinity of the molecule.
Anti-inflammatory Activity
Substituted benzoic acids are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. A structurally related compound, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. This suggests that analogs of this compound may also modulate these key inflammatory pathways.
Signaling Pathway: Potential Anti-inflammatory Mechanism of Action
The diagram below illustrates the potential inhibition of the NF-κB and MAPK signaling pathways, a plausible mechanism of action for anti-inflammatory benzoic acid analogs.
Caption: Potential inhibition of NF-κB and MAPK signaling pathways by this compound analogs.
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate the investigation of novel this compound analogs, detailed protocols for key in vitro assays are provided below.
MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of compounds on cancer cell lines.
Experimental Workflow: MTT Assay
Caption: A streamlined workflow for assessing compound cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a method to assess the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, and arachidonic acid substrate solution.
-
Enzyme Preparation: Dilute the purified COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds and reference inhibitors (e.g., indomethacin for non-selective inhibition, celecoxib for COX-2 selective inhibition) in DMSO.
-
Assay Reaction: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme.
-
Inhibitor Addition: Add the test compound or reference inhibitor to the wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.
-
Detection: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), which produces a colored product. The absorbance is read over time using a microplate reader.
-
Data Analysis: The rate of reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Future Directions and Conclusion
The this compound scaffold presents a promising starting point for the development of novel anticancer and anti-inflammatory agents. The insights gleaned from the SAR of related benzoic acid derivatives provide a valuable roadmap for the rational design of new analogs with enhanced potency and selectivity. Systematic modification of the bromo, benzyloxy, and methoxy substituents, coupled with robust in vitro and in vivo evaluation, will be crucial in unlocking the full therapeutic potential of this chemical class.
This guide provides a foundational framework for researchers in this field, offering both a theoretical understanding of the SAR principles at play and practical, detailed protocols for the initial stages of drug discovery. The continued exploration of this and similar scaffolds will undoubtedly contribute to the development of the next generation of targeted therapies.
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The Versatile Scaffold: A Comparative Evaluation of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid in Medicinal Chemistry
Introduction: The Benzoic Acid Core and Its Therapeutic Potential
The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its prevalence stems from its ability to engage in key interactions with biological targets, such as hydrogen bonding and electrostatic interactions, through its carboxylic acid moiety. Furthermore, the aromatic ring provides a versatile platform for synthetic modifications, allowing for the fine-tuning of physicochemical properties and pharmacological activities.[1]
This guide focuses on a specific, yet promising, derivative: 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid. While direct and extensive biological data for this particular molecule is emerging, its structural features suggest significant potential in drug discovery. The presence of a bromine atom, a bulky benzyloxy group, and a methoxy group on the phenyl ring introduces unique steric and electronic properties that can influence target binding, selectivity, and pharmacokinetic profiles.[2] Research indicates that this scaffold and its derivatives may possess anti-inflammatory and anti-cancer properties, making it a subject of interest for further investigation.[2] This compound also serves as a key intermediate in the synthesis of bioactive natural products, such as taspine.[2]
This publication will provide a comprehensive evaluation of this compound, offering a comparative analysis with other established scaffolds. We will delve into its synthesis, potential therapeutic applications, and provide detailed experimental protocols to facilitate further research and development.
Synthesis and Physicochemical Properties
The synthetic accessibility of a scaffold is a critical factor in its viability for drug discovery programs. This compound can be synthesized through a multi-step process, typically starting from a commercially available substituted benzoic acid. A general synthetic workflow is outlined below.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.
Step 1: Benzylation of 3-Hydroxy-4-methoxybenzoic acid
-
To a solution of 3-hydroxy-4-methoxybenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-benzyloxy-4-methoxybenzoic acid.
Step 2: Bromination of 3-Benzyloxy-4-methoxybenzoic acid
-
Dissolve 3-benzyloxy-4-methoxybenzoic acid (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.
Comparative Analysis: Performance Against Alternative Scaffolds
The true value of a scaffold is determined by its performance relative to other available options. In this section, we compare this compound with alternative scaffolds commonly employed in the development of anti-inflammatory and anticancer agents. Due to the limited publicly available quantitative biological data for the title compound, this comparison will leverage data from structurally related benzoic acid derivatives to infer its potential.
Anti-Inflammatory Potential: Comparison with NSAID Scaffolds
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy. Many NSAIDs, such as ibuprofen and diclofenac, are based on acidic scaffolds that are crucial for their cyclooxygenase (COX) inhibitory activity.[3] The carboxylic acid moiety of this compound suggests its potential as a COX inhibitor.
| Scaffold | Example Compound | Target | IC50 (µM) | Key Structural Features for Activity |
| Propionic Acid | Ibuprofen | COX-1/COX-2 | ~15 (COX-1), ~35 (COX-2) | Arylpropionic acid moiety |
| Acetic Acid | Diclofenac | COX-1/COX-2 | ~0.1 (COX-1), ~0.03 (COX-2) | Phenylacetic acid with ortho-amino group |
| Benzoic Acid Derivative (Hypothetical) | This compound | COX enzymes (predicted) | Not available | Substituted benzoic acid core |
| 1,3,4-Oxadiazole | Diclofenac-Oxadiazole Derivative | COX-2 (selective) | 0.12 | Bioisosteric replacement of carboxylic acid |
Data for Ibuprofen and Diclofenac are representative values and can vary based on experimental conditions. Data for the oxadiazole derivative is from a specific study and serves as an example of scaffold hopping.[3]
The substitution pattern on the benzoic acid ring of our target scaffold can significantly influence its interaction with the COX active site. The bulky benzyloxy group may confer selectivity for the larger COX-2 binding pocket.
Anticancer Potential: Comparison with Kinase Inhibitor Scaffolds
Many kinase inhibitors utilize scaffolds that can interact with the ATP-binding site of the enzyme. Benzoic acid derivatives have been explored as scaffolds for kinase inhibitors, where the carboxylic acid can form key hydrogen bonds.[4]
| Scaffold | Example Compound | Target | IC50 (µM) | Key Structural Features for Activity |
| Quinazoline | Gefitinib | EGFR | 0.033 | Fused heterocyclic ring system |
| Aminopyrimidine | Imatinib | Bcr-Abl | 0.1 | N-phenyl-2-pyrimidine-amine core |
| Benzoic Acid Derivative | 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | HeLa cells | ~100 | Schiff base linkage to a bulky hydrophobic group |
| Substituted Benzoic Acid (Hypothetical) | This compound | Various kinases (predicted) | Not available | Potential for hydrogen bonding and hydrophobic interactions |
IC50 values are representative and sourced from various studies.[4]
The this compound scaffold possesses features that could be exploited for kinase inhibition. The benzoic acid can act as a hinge-binding motif, while the substituted phenyl ring can be modified to achieve selectivity and potency.
Caption: Structure-Activity Relationship logic for the evaluated scaffold.
Experimental Protocols for Biological Evaluation
To facilitate the investigation of this compound and its derivatives, we provide the following detailed protocols for assessing its potential anti-inflammatory and anticancer activities.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare a solution of the substrate, arachidonic acid.
-
Compound Preparation: Dissolve the test compound (this compound) and a reference NSAID (e.g., celecoxib for COX-2, ibuprofen for non-selective) in DMSO to create stock solutions. Prepare serial dilutions of the stock solutions.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme, a heme cofactor, and the test compound or vehicle (DMSO).
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further 2 minutes at 37°C.
-
Stop the reaction by adding a solution of HCl.
-
Measure the amount of prostaglandin E2 (PGE2) produced using a commercial enzyme immunoassay (EIA) kit.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a positive control, e.g., doxorubicin) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.[4]
Conclusion and Future Directions
This compound presents itself as a scaffold with considerable potential in medicinal chemistry. Its unique substitution pattern offers opportunities for developing novel therapeutic agents with potentially improved potency, selectivity, and pharmacokinetic properties. While direct experimental evidence of its biological activity is still emerging, the comparative analysis with established scaffolds in the fields of anti-inflammatory and anticancer drug discovery suggests that this is a fertile ground for further investigation.
The provided synthetic and biological evaluation protocols are intended to serve as a practical starting point for researchers interested in exploring the therapeutic utility of this and related scaffolds. Future work should focus on synthesizing a library of derivatives to establish a clear structure-activity relationship, performing in-depth mechanistic studies to identify the specific biological targets, and conducting in vivo studies to assess the efficacy and safety of promising lead compounds. The journey from a promising scaffold to a clinically approved drug is long and challenging, but the unique chemical space occupied by this compound makes it a worthy candidate for exploration.
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid
A Senior Application Scientist's Protocol for Safe and Compliant Laboratory Waste Management
This guide provides a detailed protocol for the safe and compliant disposal of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid. As a brominated aromatic carboxylic acid, this compound requires specific handling procedures to mitigate risks to personnel and the environment. The procedures outlined herein are grounded in established principles of chemical safety and hazardous waste management, designed for immediate application by researchers, scientists, and drug development professionals.
Core Principles: Hazard Assessment and Safety First
Understanding the chemical nature of this compound is paramount to its safe handling. It is a halogenated organic acid.[1] While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structural components—a benzoic acid core, a bromine substituent, and ether linkages—allow for an informed hazard assessment based on analogous compounds.
-
Corrosivity and Irritation: Benzoic acid and its derivatives are known to be skin and eye irritants.[2][3] Halogenated organic acids can cause severe skin burns and eye damage.[1] Therefore, this compound should be handled as a potential corrosive and irritant.
-
Toxicity: Brominated compounds and benzoic acids can be harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life, and their improper disposal can lead to the formation of persistent organic pollutants.[1][4]
The primary disposal route for halogenated organic wastes is typically high-temperature incineration at a licensed hazardous waste facility.[5][6] This method is crucial for ensuring the complete destruction of the molecule and preventing the release of hazardous intermediates into the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following table summarizes the required equipment, grounded in standard laboratory safety practices for corrosive and irritating solids.[1][7][8]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or a Face Shield | Must provide a complete seal or full-face protection against splashes and dust.[1] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data.[1] |
| Body Protection | Chemical-resistant Apron or Lab Coat | To be worn over personal clothing to protect against spills and contamination.[7] |
| Respiratory | Chemical Fume Hood | All handling and waste collection procedures must be performed in a well-ventilated chemical fume hood.[1][9] |
Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the disposal of this compound waste, from the point of generation to final collection.
Step 1: Waste Characterization and Segregation
Proper segregation is the most critical step in hazardous waste management. Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.
-
Identify as Halogenated Waste: this compound is a brominated organic compound and must be classified as halogenated organic waste .[5][10]
-
Maintain Separation: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or solid non-hazardous waste.[5][11] Collect it in a dedicated container.
Step 2: Waste Collection and Container Management
-
Select a Compatible Container: Use a designated hazardous waste container that is compatible with corrosive acids. Borosilicate glass or high-density polyethylene (HDPE) are suitable choices.[1][2]
-
Label the Container: Before adding any waste, affix a completed hazardous waste label to the container.[9][12] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
The associated hazards (e.g., "Corrosive," "Irritant")
-
The date the first drop of waste was added.
-
-
Keep the Container Closed: The waste container must be securely sealed with a threaded cap at all times, except when actively adding waste.[9][13] This prevents the release of vapors and protects against spills.
-
Avoid Overfilling: Do not fill the container to more than 75-80% of its capacity to allow for vapor expansion and prevent spills during transport.[11]
Step 3: Storage and Disposal Request
-
Store Safely: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and direct sunlight and have secondary containment to contain any potential leaks.[12][13]
-
Arrange for Pickup: Once the container is full or has reached your institution's storage time limit, arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][12]
A Note on Neutralization: While neutralizing corrosive waste is a common practice for simple inorganic acids and bases, it is not recommended as a primary disposal method for halogenated organic acids without explicit approval from your EHS department.[1][14] Improper neutralization can generate heat or unwanted byproducts, and the resulting salt solution would still be considered hazardous due to its halogenated organic content.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for compliant waste disposal.
Emergency Procedures: Spill and Exposure Response
Accidents can happen despite the best precautions. Immediate and correct response is crucial.
Spill Response
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.[1]
-
Assess and Equip: Before attempting any cleanup, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a chemical spill pillow to contain the spill. Do not use combustible materials like sawdust. [1]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Label it clearly as "Spill Debris" with the chemical name.
-
Clean the Area: Wipe the spill area with soap and water. Collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.[1]
First Aid and Exposure
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.[7][15]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[2][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][7]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
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A Comprehensive Guide to Handling 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid: From Risk Assessment to Disposal
As a Senior Application Scientist, my primary goal is to empower researchers to achieve their objectives safely and efficiently. Handling novel or specialized chemical reagents requires a proactive approach to safety, grounded in a deep understanding of the compound's potential hazards and the rationale behind each handling procedure. This guide moves beyond a simple checklist to provide a comprehensive operational plan for 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid, ensuring that every step, from receiving the container to its final disposal, is conducted with the highest standards of laboratory safety.
The core principle of this guide is to build a self-validating system of safety. By understanding the why behind each recommendation, you, the researcher, are better equipped to make informed decisions and adapt to varying experimental conditions without compromising safety.
Hazard Assessment: An Evidence-Based Profile
Compounds such as 3-Bromo-4-methoxybenzoic acid, 2-Bromo-5-methoxybenzoic acid, and 4-(Benzyloxy)-3-methoxybenzoic acid consistently show risks of skin, eye, and respiratory irritation.[1][2][3] The benzoic acid moiety itself can be an irritant, and halogenated aromatics carry specific toxicological and disposal considerations.[4][5]
Table 1: Inferred Hazard Profile for this compound
| Hazard Classification | Description | Rationale based on Analogous Compounds | Supporting Sources |
|---|---|---|---|
| Skin Irritation (Category 2) | May cause redness, itching, and irritation upon contact. | This is a consistent hazard listed for bromo-methoxybenzoic acids and benzyloxy-methoxybenzoic acids.[1][2][3] | [1][2][3][4] |
| Serious Eye Irritation (Category 2A) | May cause serious irritation, pain, and potential damage if it comes into contact with the eyes. | A common and significant hazard for this class of compounds, often leading to warnings to rinse cautiously for several minutes.[1][2][3] | [1][2][3][4] |
| Respiratory Irritation (STOT SE 3) | Inhalation of dust may cause irritation to the respiratory tract. | Benzoic acid derivatives in solid/powder form frequently carry this warning.[1][2][3][4] | [1][2][3][4] |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed. | This is a potential hazard for related benzoic acids and should be assumed as a precaution.[4] | [4] |
| Halogenated Organic Compound | Requires specific disposal procedures to prevent environmental contamination. | The presence of bromine classifies this as a halogenated organic waste.[6][7] |[5][6][7] |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is your first and most critical line of defense. The following protocol is mandatory for all work involving this compound. The causality is clear: to prevent the compound from coming into contact with your skin, eyes, or respiratory system.
Table 2: Mandatory Personal Protective Equipment (PPE) Protocol
| Body Part | Required PPE | Specifications and Best Practices | Rationale |
|---|---|---|---|
| Eyes/Face | Safety Goggles & Face Shield | Goggles must provide a complete seal around the eyes. A face shield must be worn over goggles, especially when handling the solid powder or during any transfer that could generate dust or splashes.[8] | Protects against airborne dust particles and accidental splashes, which can cause serious eye irritation.[1][2][3] |
| Hands | Chemical-Resistant Nitrile Gloves | Standard nitrile gloves are the minimum requirement. Always inspect gloves for tears or holes before use. For prolonged handling or when working with solutions, consider double-gloving or using heavier-duty neoprene gloves.[8][9] Change gloves immediately if contamination is suspected. | Prevents skin contact and absorption. Aromatic and halogenated compounds can have unknown long-term effects, making skin protection paramount.[8][9] |
| Body | Long-Sleeved Laboratory Coat | The coat must be fully buttoned to provide maximum coverage. Ensure it is made of a suitable material for handling chemical reagents. | Protects skin and personal clothing from contamination by dust or splashes.[10] |
| Respiratory | Use in a Chemical Fume Hood | All handling of the solid compound must be performed within a certified chemical fume hood to control dust. | This is an engineering control that is superior to personal respirators for preventing respiratory tract irritation from chemical dust.[11] |
Operational Workflow: A Step-by-Step Guide
A systematic workflow minimizes risk by ensuring that safety measures are integrated into every stage of the experimental process.
Caption: Workflow for safely handling this compound.
Detailed Protocol Steps:
-
Preparation and Engineering Controls :
-
Before any work begins, confirm that the chemical fume hood has been certified within the last year.[11]
-
Verify that the nearest emergency eyewash and safety shower are unobstructed and have been recently tested.[11]
-
Assemble all necessary glassware, reagents, and a designated spill kit for halogenated organic compounds within the fume hood to minimize movement and potential exposure.[11]
-
Don the required PPE as specified in Table 2. The proper sequence is lab coat, followed by safety goggles and face shield, and finally gloves.
-
-
Handling and Experimentation (inside the chemical fume hood) :
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
When weighing the solid, use a spatula and perform the task slowly to prevent the generation of airborne dust.
-
If preparing a solution, add the solid compound gradually to the solvent to prevent splashing.[8]
-
Always keep the primary container tightly sealed when not in active use.[1]
-
-
Post-Handling and Decontamination :
-
After completing the work, decontaminate any surfaces or glassware that may have come into contact with the compound.
-
Carefully remove your PPE. The gloves should be removed last, turning them inside out to avoid contacting any potential contamination on the outer surface.
-
Wash your hands thoroughly with soap and water.
-
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[8] Seek immediate medical attention.
-
Skin Contact : Wash the affected area immediately and thoroughly with soap and plenty of water.[1] Remove any contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2][12]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
-
Spill : For a small spill, absorb the material with an inert absorbent such as sand or vermiculite. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[10] Prevent the spill from entering drains.
Disposal Plan: Managing Halogenated Waste
As a brominated compound, this compound and all materials contaminated with it are classified as halogenated organic waste .[6][7]
-
Waste Segregation : This waste stream must be kept separate from non-halogenated organic waste. Never mix halogenated and non-halogenated waste streams.[6]
-
Containerization : All waste, including the compound itself, contaminated consumables (e.g., gloves, weighing paper, absorbent materials), and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state "Halogenated Organic Waste".
-
Final Disposal : The disposal of this waste must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[5] These compounds often require high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts.[13]
By adhering to this comprehensive guide, you are not just following rules; you are engaging in a culture of safety that protects you, your colleagues, and your research.
References
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Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Bromine. The National Institute for Occupational Safety and Health (NIOSH). Accessed January 14, 2026. [Link]
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Harper College. Benzoic acid, 4-methoxy- Safety Data Sheet. Harper College. Accessed January 14, 2026. [Link]
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Thermo Fisher Scientific. 3-Bromo-4-methoxybenzoic acid Safety Data Sheet. Thermo Fisher Scientific. Accessed January 14, 2026. [Link]
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Scribd. Aromatic carboxylic acid preparation and reaction. Scribd. Accessed January 14, 2026. [Link]
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Chemistry LibreTexts. Preparing Carboxylic Acids. Chemistry LibreTexts. Accessed January 14, 2026. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
